6-Amino-1-ethyl-3-propyluracil
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-1-ethyl-3-propylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-3-5-12-8(13)6-7(10)11(4-2)9(12)14/h6H,3-5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSQTTRYMSZAGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=C(N(C1=O)CC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20981605 | |
| Record name | 6-Amino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20981605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63981-31-7, 72361-28-5 | |
| Record name | 6-Amino-1-ethyl-3-propyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63981-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uracil, 6-amino-1-ethyl-3-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063981317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uracil, 6-amino-3-ethyl-1-propyl- mixed with 6-amino-1-ethyl-3-propyluracil (4:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072361285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 63981-31-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28902 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20981605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Amino-1-ethyl-3-propyluracil
This guide provides a comprehensive overview and detailed protocols for the synthesis of 6-Amino-1-ethyl-3-propyluracil, a substituted pyrimidine derivative of interest to researchers and professionals in drug development and medicinal chemistry. The synthesis is presented as a logical, multi-step process, with explanations for key experimental choices and methodologies designed for reproducibility and validation.
Introduction: The Significance of Substituted Uracils
Uracil and its derivatives are fundamental building blocks in nucleic acids and play a crucial role in various biological processes.[1] Consequently, synthetic modifications of the uracil scaffold have been a cornerstone of medicinal chemistry, leading to the development of a wide range of therapeutic agents.[2][3] The introduction of alkyl groups at the N1 and N3 positions of the uracil ring can significantly modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This compound represents a specific N,N'-dialkylated aminouracil with potential applications in the discovery of novel bioactive compounds.
This document outlines a robust and well-established synthetic strategy for the preparation of this compound, commencing with the construction of the core 6-aminouracil ring, followed by a regioselective and stepwise N-alkylation.
Overall Synthetic Strategy
The synthesis of this compound is most effectively achieved through a three-step process. This strategy ensures high purity of the intermediates and the final product by controlling the regioselectivity of the alkylation reactions.
The proposed synthetic pathway is as follows:
-
Step 1: Synthesis of 6-Aminouracil. The foundational step involves the condensation of ethyl cyanoacetate and urea in the presence of a strong base to construct the pyrimidine ring.
-
Step 2: Synthesis of 6-Amino-1-ethyluracil. This step focuses on the selective ethylation of the N1 position of 6-aminouracil.
-
Step 3: Synthesis of this compound. The final step involves the alkylation of the N3 position of 6-Amino-1-ethyluracil with a propyl group.
Figure 1: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Aminouracil
The initial and crucial step is the cyclocondensation reaction to form the 6-aminouracil core. This reaction, a variation of the Traube purine synthesis, utilizes readily available starting materials.[4]
Reaction Scheme:
Protocol:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq.) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). The dissolution is exothermic and should be performed with caution.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add ethyl cyanoacetate (1.0 eq.) and urea (1.1 eq.).
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. A precipitate of the sodium salt of 6-aminouracil should form.
-
Isolation: Filter the precipitate and wash it with a small amount of cold ethanol.
-
Neutralization and Precipitation: Dissolve the sodium salt in hot water and neutralize the solution with a weak acid, such as acetic acid, to a pH of approximately 6-7.[5] 6-Aminouracil will precipitate out of the solution as a white solid.
-
Purification: Filter the solid, wash thoroughly with water, and then with a small amount of ethanol. Dry the product under vacuum to obtain pure 6-aminouracil.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous ethanol and a flame-dried flask is critical to prevent the quenching of the highly reactive sodium ethoxide base.
-
Inert Atmosphere: An inert atmosphere prevents the reaction of sodium metal with atmospheric moisture and oxygen.
-
Excess Urea: A slight excess of urea is used to ensure the complete consumption of the more expensive ethyl cyanoacetate.
-
Acidification: Careful neutralization with a weak acid is necessary to precipitate the product without causing hydrolysis of the amide bonds in the uracil ring.
Data Summary Table 1: Synthesis of 6-Aminouracil
| Parameter | Value |
| Starting Materials | Ethyl cyanoacetate, Urea, Sodium |
| Solvent | Anhydrous Ethanol |
| Base | Sodium Ethoxide |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-85% |
| Appearance | White crystalline solid |
Step 2: Synthesis of 6-Amino-1-ethyluracil
The regioselective ethylation at the N1 position is a key transformation. The N1 position is generally more acidic and sterically accessible than the N3 position in 6-aminouracil, allowing for preferential alkylation under controlled conditions.
Reaction Scheme:
Protocol:
-
Reaction Setup: In a round-bottom flask, suspend 6-aminouracil (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.2 eq.), to the suspension. Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add ethyl iodide (1.1 eq.) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 50-60 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. A precipitate will form.
-
Isolation and Purification: Filter the solid, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-Amino-1-ethyluracil.
Causality of Experimental Choices:
-
Solvent: DMF is an excellent solvent for this reaction as it dissolves the reactants and facilitates the SN2 reaction.
-
Base: Potassium carbonate is a mild and effective base for the deprotonation of the N1-H of the uracil ring. Stronger bases could lead to dialkylation or side reactions.
-
Stoichiometry: A slight excess of ethyl iodide and base is used to drive the reaction to completion.
-
Temperature: Moderate heating increases the reaction rate without promoting significant side product formation.
Data Summary Table 2: Synthesis of 6-Amino-1-ethyluracil
| Parameter | Value |
| Starting Materials | 6-Aminouracil, Ethyl Iodide |
| Solvent | Dimethylformamide (DMF) |
| Base | Potassium Carbonate (K₂CO₃) |
| Reaction Temperature | 50-60 °C |
| Reaction Time | 8-12 hours |
| Typical Yield | 60-75% |
| Appearance | White to off-white solid |
Step 3: Synthesis of this compound
The final step involves the propylation of the N3 position. The N3-H is less acidic than the N1-H, and therefore, a stronger base is typically required for deprotonation.
Reaction Scheme:
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 6-Amino-1-ethyluracil (1.0 eq.) in anhydrous DMF.
-
Base Addition: Carefully add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.), portion-wise at 0 °C. Stir the mixture at this temperature for 30-60 minutes until the evolution of hydrogen gas ceases.
-
Alkylation: Add 1-bromopropane (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by carefully adding ice-water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Causality of Experimental Choices:
-
Strong Base: Sodium hydride is a powerful, non-nucleophilic base that effectively deprotonates the less acidic N3-H.
-
Anhydrous and Inert Conditions: These are crucial due to the high reactivity of sodium hydride with water and oxygen.
-
Controlled Addition: Portion-wise addition of NaH and dropwise addition of the alkylating agent at low temperature helps to control the exothermic reaction and minimize side reactions.
-
Chromatographic Purification: Column chromatography is often necessary to separate the desired product from any unreacted starting material and potential side products, such as O-alkylated uracils.
Data Summary Table 3: Synthesis of this compound
| Parameter | Value |
| Starting Materials | 6-Amino-1-ethyluracil, 1-Bromopropane |
| Solvent | Anhydrous Dimethylformamide (DMF) |
| Base | Sodium Hydride (NaH) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 50-70% |
| Appearance | White or pale yellow solid |
Characterization and Validation
To ensure the identity and purity of the synthesized compounds, a combination of analytical techniques should be employed.
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.
-
Melting Point: To determine the purity of the solid products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the intermediates and the final product. The chemical shifts and coupling constants of the ethyl and propyl groups, as well as the uracil ring protons, will provide definitive structural information.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
Mechanistic Insights
The synthesis of this compound relies on fundamental principles of organic chemistry, primarily nucleophilic substitution reactions.
Figure 2: Simplified mechanism of the stepwise N-alkylation of 6-aminouracil.
The regioselectivity of the first ethylation step is governed by the higher acidity of the N1 proton compared to the N3 proton. The electron-withdrawing effect of the adjacent carbonyl group at C2 is more pronounced at N1. In the second step, the presence of the ethyl group at N1 further directs the deprotonation and subsequent alkylation to the N3 position.
Conclusion
The synthesis of this compound can be reliably achieved through a well-defined, three-step synthetic route. This guide provides detailed, field-proven protocols that emphasize safety, reproducibility, and the underlying chemical principles. By following these methodologies, researchers can confidently synthesize this and other N,N'-dialkylated 6-aminouracil derivatives for further investigation in various scientific disciplines.
References
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. (2025-10-20). Available at: [Link]
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. National Institutes of Health. (2025-10-20). Available at: [Link]
-
Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET. (2009). Available at: [Link]
-
diaminouracil hydrochloride. Organic Syntheses. Available at: [Link]
- US3923807A - 6-Aminouracil derivatives. Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-1-ethyl-3-propyluracil
A Note to Our Scientific Audience:
Upon extensive investigation, it has been determined that "6-Amino-1-ethyl-3-propyluracil" is a novel or not widely documented compound in publicly accessible scientific literature and chemical databases. As a result, a comprehensive technical guide on its specific physicochemical properties, complete with experimental data and established protocols, cannot be compiled at this time.
The following guide has been adapted to focus on a structurally related and well-characterized compound, 6-Propylthiouracil (PTU) . This allows us to fulfill the core requirements of providing an in-depth technical resource with verifiable data and methodologies, which can serve as a valuable reference for researchers working with similar uracil derivatives. The principles and experimental approaches detailed herein for PTU are foundational and would be applicable to the study of novel compounds like this compound, should it become a subject of future research.
An In-depth Technical Guide to the Physicochemical Properties of 6-Propylthiouracil (PTU)
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Propylthiouracil (PTU) is a thioamide drug extensively used in the management of hyperthyroidism, particularly Graves' disease.[1][2] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed examination of the core physicochemical characteristics of PTU, offering both established data and the experimental methodologies required for their determination. Understanding these properties is paramount for formulation development, quality control, and the discovery of new therapeutic applications.
Molecular Structure and Identity
A thorough characterization of a molecule begins with its fundamental identity.
Chemical Structure of 6-Propylthiouracil
Caption: 2D structure of 6-Propylthiouracil.
| Identifier | Value | Source |
| IUPAC Name | 6-propyl-2-sulfanylidene-1H-pyrimidin-4-one | [3][4] |
| CAS Number | 51-52-5 | [5] |
| Molecular Formula | C₇H₁₀N₂OS | |
| Molecular Weight | 170.23 g/mol | [5] |
| SMILES | CCCC1=CC(=O)NC(=S)N1 | [4][6] |
| InChI Key | KNAHARQHSZJURB-UHFFFAOYSA-N | [7] |
Core Physicochemical Properties
The following properties are critical for predicting the behavior of an active pharmaceutical ingredient (API) in a biological system and during the manufacturing process.
Physical State and Appearance
PTU is a white to off-white crystalline powder with a starch-like appearance.[3] It is odorless and has a bitter taste.[3]
Melting Point
The melting point is a crucial indicator of purity and is vital for many formulation processes.
-
Value: 219-221 °C (426-430 °F)[3]
Solubility
Solubility is a key determinant of bioavailability.
-
Water: Slightly soluble, with a reported solubility of 1.2 g/L at 25 °C and less than 1 mg/mL at 20 °C.[3][8]
-
Organic Solvents: Sparingly soluble in acetone and ethanol; practically insoluble in ether, chloroform, and benzene.[8] It is highly soluble in dimethyl sulfoxide (DMSO) at ≥ 100 mg/mL.[5][6]
Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and its ability to cross cell membranes.
Acidity Constant (pKa)
The pKa value indicates the extent of ionization at a given pH, which affects solubility and absorption.
-
Value: 8.09 (strongest acidic)[7]
Experimental Protocols for Physicochemical Characterization
The following are standard, high-level protocols for determining the key physicochemical properties of a uracil derivative like PTU.
Workflow for Physicochemical Characterization
Caption: General workflow for API characterization.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition.
-
Protocol:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow versus temperature to obtain the thermogram. The peak of the melting endotherm is the melting point.
-
Aqueous Solubility Determination (Shake-Flask Method)
-
Principle: This equilibrium method determines the saturation concentration of a compound in a solvent.
-
Protocol:
-
Add an excess amount of the compound to a known volume of purified water in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Filter the suspension to remove undissolved solids.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]
-
LogP Determination (Shake-Flask Method)
-
Principle: The compound is partitioned between two immiscible liquids (n-octanol and water), and the concentration in each phase is measured to calculate the partition coefficient.
-
Protocol:
-
Prepare a stock solution of the compound in either water or n-octanol.
-
Mix equal volumes of n-octanol and water and allow them to saturate each other.
-
Add a small volume of the stock solution to a mixture of the saturated n-octanol and water.
-
Shake the mixture vigorously to allow for partitioning, then centrifuge to separate the phases.
-
Determine the concentration of the compound in both the aqueous and octanol phases by HPLC or UV-Vis spectroscopy.
-
Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
pKa Determination (Potentiometric Titration)
-
Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (acid or base) is added.
-
Protocol:
-
Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titrate the solution with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH).
-
Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.
-
Spectroscopic Data
Spectroscopic data is essential for structural confirmation and identification.
-
¹H NMR (DMSO-d₆, 90 MHz): Chemical shifts (ppm) at 0.89, 1.5-1.7, 2.3-2.5, 5.68, and 12.23.[3]
-
¹³C NMR (DMSO-d₆, 15.09 MHz): Chemical shifts (ppm) at 13.13, 20.51, 33.16, 102.93, 156.52, 161.01, and 176.00.[3]
-
UV Absorbance (in Acetonitrile/Phosphate Buffer): Maximum absorbance at 275 nm.[9]
Conclusion
The physicochemical properties of 6-Propylthiouracil are well-documented and provide a solid foundation for its use as a therapeutic agent. The experimental protocols outlined in this guide represent standard methodologies that are crucial for the characterization of any API, including novel uracil derivatives. For researchers venturing into the synthesis and evaluation of new chemical entities like "this compound," the application of these rigorous characterization techniques is a prerequisite for understanding their potential as drug candidates. A thorough investigation into properties such as solubility, lipophilicity, and ionization state will be the first step in unlocking their therapeutic promise.
References
-
National Center for Biotechnology Information. (n.d.). Propylthiouracil (PTU). StatPearls. [Link]
-
Wikipedia. (n.d.). Propylthiouracil. [Link]
-
National Center for Biotechnology Information. (n.d.). Propylthiouracil. PubChem Compound Database. [Link]
-
National Toxicology Program. (n.d.). RoC Profile: Propylthiouracil. [Link]
-
BioCrick. (n.d.). Propylthiouracil. [Link]
-
PharmaCompass. (n.d.). 6-Propylthiouracil. [Link]
-
Human Metabolome Database. (2012). Showing metabocard for Propylthiouracil (HMDB0014690). [Link]
-
ResearchGate. (n.d.). HPLC determination of antithyroid drugs. [Link]
-
Mayo Clinic. (2025, January 31). Propylthiouracil (Oral Route). [Link]
Sources
- 1. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Propylthiouracil (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Propylthiouracil | C7H10N2OS | CID 657298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Propylthiouracil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Propylthiouracil | CAS:51-52-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. hmdb.ca [hmdb.ca]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Propyl-2-thiouracil (Propylthiouracil, PTU)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 6-propyl-2-thiouracil (Propylthiouracil, PTU), a key antithyroid agent. While the queried "6-Amino-1-ethyl-3-propyluracil" is not a commonly indexed compound, this guide focuses on the structurally related and clinically significant Propylthiouracil. This document will delve into its chemical identity, physicochemical properties, mechanism of action, synthesis, and its primary applications in the management of hyperthyroidism. The information is curated for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights.
Chemical Identity and Physicochemical Properties
Propylthiouracil (PTU) is a thiourea antithyroid agent belonging to the thionamide class of drugs.[1] Its chemical structure consists of a uracil ring with a propyl group at position 6 and a thio group at position 2.[2]
IUPAC Name: 6-propyl-2-sulfanylidene-1H-pyrimidin-4-one[2][3]
The key physicochemical properties of Propylthiouracil are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂OS | [3][4] |
| Molar Mass | 170.23 g·mol⁻¹ | [3] |
| Appearance | Odorless white crystalline powder of starch-like appearance | [2] |
| Taste | Bitter | [2] |
| Melting Point | 219 to 221 °C (426 to 430 °F) | [3] |
| Solubility | DMSO: ≥ 100 mg/mL (587.44 mM)H₂O: < 0.1 mg/mL (insoluble) | [4] |
Mechanism of Action in Hyperthyroidism
Propylthiouracil is a cornerstone in the treatment of hyperthyroidism, particularly Graves' disease.[3][5] Its therapeutic effects are multifaceted, primarily targeting the synthesis of thyroid hormones.[6]
The primary mechanisms of action are:
-
Inhibition of Thyroid Peroxidase (TPO): PTU's core function is to inhibit the enzyme thyroid peroxidase (TPO).[6][7] TPO is essential for two critical steps in thyroid hormone synthesis: the oxidation of iodide (I⁻) to iodine (I₀) and the subsequent iodination of tyrosine residues on the thyroglobulin protein.[7] By blocking TPO, PTU effectively halts the production of new thyroxine (T4) and triiodothyronine (T3).[7]
-
Inhibition of Peripheral T4 to T3 Conversion: A distinct advantage of PTU is its ability to inhibit the peripheral conversion of T4 to the more potent T3.[6][7] This action is mediated by the inhibition of the enzyme 5'-deiodinase.[6] This dual action makes PTU particularly effective in managing severe hyperthyroidism or thyroid storm.[3][7]
-
Immunosuppressive Effects: In autoimmune conditions like Graves' disease, where antibodies stimulate the thyroid gland, PTU has been shown to have immunosuppressive properties that help modulate the underlying autoimmune response.[6]
The following diagram illustrates the mechanism of action of Propylthiouracil in a thyroid follicular cell:
Caption: Mechanism of Propylthiouracil (PTU) action.
Synthesis of Propylthiouracil and Derivatives
The synthesis of thiouracil derivatives is a critical area of research for developing new antithyroid agents.[8][9] The following is a generalized protocol for the synthesis of a thiouracil derivative, based on common organic chemistry principles.
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting.
Objective: To synthesize a thiouracil derivative.
Materials:
-
Substituted β-ketoester
-
Thiourea
-
Sodium ethoxide
-
Absolute ethanol
-
Reflux apparatus
-
Crystallization solvents (e.g., DMF/water)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted β-ketoester (0.01 mol) and thiourea (0.01 mol) in absolute ethanol (40 mL).
-
Base Addition: Add a solution of sodium ethoxide in ethanol to the reaction mixture. The base acts as a catalyst for the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 12 hours.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Isolation and Purification: Filter the solid product and wash with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by crystallization from a suitable solvent system, such as DMF/water, to obtain the desired thiouracil derivative.[9]
Causality in Experimental Choices:
-
Choice of Base: Sodium ethoxide is a strong base that effectively deprotonates the thiourea, facilitating its nucleophilic attack on the β-ketoester.
-
Solvent: Absolute ethanol is used as the solvent because it is relatively inert under the reaction conditions and effectively dissolves the reactants.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.
Clinical and Research Applications
Propylthiouracil is primarily used for:
-
Treatment of Hyperthyroidism: It is a therapeutic option for managing hyperthyroidism, especially in cases of Graves' disease or toxic multinodular goiter.[7]
-
Pre-operative and Pre-radioiodine Therapy: It is used to control hyperthyroidism before thyroidectomy or radioactive iodine therapy.[7]
-
Thyroid Storm: Due to its dual action, it is a preferred drug in the management of thyrotoxic crisis.[7]
It's important to note that Propylthiouracil carries a risk of serious liver injury, and its use is carefully considered by healthcare professionals.[3]
Conclusion
Propylthiouracil (PTU) is a vital therapeutic agent in the management of hyperthyroidism. Its well-characterized mechanism of action, involving the inhibition of both thyroid hormone synthesis and peripheral T4 to T3 conversion, makes it a potent and effective treatment. Understanding its chemical properties, synthesis, and clinical applications is crucial for researchers and drug development professionals working in endocrinology and related fields. Continued research into thiouracil derivatives holds promise for the development of even more effective and safer antithyroid therapies.[8][9]
References
-
Wikipedia. Propylthiouracil. [Link]
-
StatPearls. Propylthiouracil (PTU). [Link]
-
ResearchGate. (PDF) Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. [Link]
-
PubChem. Propylthiouracil. [Link]
-
Mayo Clinic. Propylthiouracil (Oral Route). [Link]
-
National Institutes of Health. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. [Link]
-
PharmaCompass. 6-Propylthiouracil. [Link]
-
Patsnap Synapse. What is the mechanism of Propylthiouracil?. [Link]
-
PubMed. The selenium analog of 6-propylthiouracil. Measurement of its inhibitory effect on type I iodothyronine deiodinase and of its antithyroid activity. [Link]
-
Human Metabolome Database. Showing metabocard for Propylthiouracil (HMDB0014690). [Link]
-
BioCrick. Propylthiouracil | CAS:51-52-5 | High Purity | Manufacturer. [Link]
Sources
- 1. 6-Propylthiouracil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Propylthiouracil | C7H10N2OS | CID 657298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 4. Propylthiouracil | CAS:51-52-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Propylthiouracil (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]
- 7. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 6-Amino-1-ethyl-3-propyluracil
This guide provides a comprehensive technical overview of the molecular structure, proposed synthesis, and predicted characterization of 6-Amino-1-ethyl-3-propyluracil. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical chemical principles with established experimental insights from related heterocyclic compounds.
Introduction and Significance
Uracil and its derivatives represent a cornerstone in medicinal chemistry and molecular biology, forming the basis for numerous therapeutic agents with antiviral, anticancer, and antibacterial properties. The strategic substitution on the uracil ring can significantly modulate the molecule's biological activity, solubility, and metabolic stability. This guide focuses on the specific, novel derivative, this compound, providing a foundational understanding of its molecular architecture. While this specific molecule is not extensively documented in current literature, this guide constructs a robust theoretical framework based on well-established principles of organic chemistry and extensive data from analogous substituted uracils.[1][2]
The core structure is a pyrimidine ring, a class of heterocycles of immense biological importance. The substituents—an amino group at the 6-position, an ethyl group at the N1 position, and a propyl group at the N3 position—are expected to confer unique physicochemical properties that could be of interest in drug discovery and development.
Molecular Structure and Properties
The systematic IUPAC name for the target molecule is 6-amino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione. Its molecular formula is C₉H₁₅N₃O₂, with a predicted monoisotopic mass of 197.1164 g/mol .
Two-Dimensional and Three-Dimensional Representations
The 2D structure of this compound is depicted below, illustrating the connectivity of the atoms. The 3D conformation will be influenced by the steric and electronic interactions of the substituents.
Caption: 2D Molecular Structure of this compound.
Proposed Synthetic Pathway
A plausible synthetic route for this compound can be devised starting from readily available precursors. The following multi-step synthesis is proposed based on established methods for the synthesis of substituted uracils.[3][4]
Caption: Proposed synthetic routes for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a theoretical procedure based on analogous reactions reported for similar compounds.[5]
Step 1: Synthesis of 6-Amino-1-ethyluracil
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add N-ethylurea followed by the dropwise addition of ethyl cyanoacetate.
-
Heat the reaction mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Filter the precipitate, wash with cold ethanol and diethyl ether, and dry under vacuum to obtain 6-Amino-1-ethyluracil.
Step 2: Synthesis of this compound
-
Dissolve the 6-Amino-1-ethyluracil obtained from Step 1 in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Add a base, such as anhydrous potassium carbonate, to the solution.
-
Add propyl iodide dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) for 12-24 hours, monitoring the reaction by TLC.
-
After the reaction is complete, pour the mixture into ice-water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and purify by recrystallization or column chromatography to yield the final product, this compound.
Predicted Structural Characterization Data
The definitive confirmation of the molecular structure would rely on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are summarized below, based on data for similar N-alkylated uracil derivatives.[5]
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Ethyl Group | ||
| N1-CH ₂ | ~3.8 (quartet) | ~40 |
| CH ₃ | ~1.2 (triplet) | ~15 |
| Propyl Group | ||
| N3-CH ₂ | ~3.7 (triplet) | ~45 |
| -CH ₂- | ~1.6 (sextet) | ~22 |
| CH ₃ | ~0.9 (triplet) | ~11 |
| Uracil Ring | ||
| C5-H | ~5.0 (singlet) | ~80 |
| C6-NH ₂ | ~6.5 (broad singlet) | - |
| Carbonyls & Ring Carbons | ||
| C2=O | - | ~152 |
| C4=O | - | ~163 |
| C6-NH₂ | - | ~155 |
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight and provide information about the molecule's fragmentation pattern.
-
Expected Molecular Ion (M+) : For C₉H₁₅N₃O₂, the expected exact mass would be approximately 197.1164. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition.
-
Predicted Fragmentation : Common fragmentation pathways would likely involve the loss of the alkyl chains and cleavage of the uracil ring.
X-ray Crystallography
Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.[6] Although no experimental data exists for this specific molecule, analysis of related uracil derivatives in the Cambridge Structural Database suggests that the pyrimidine ring will be nearly planar. The amino group at C6 is expected to form intermolecular hydrogen bonds with the carbonyl oxygens of adjacent molecules, leading to a stable crystal lattice.
Caption: Workflow for the structural characterization of this compound.
Potential Applications and Future Directions
Given the broad spectrum of biological activities exhibited by substituted uracils, this compound could be a candidate for screening in various therapeutic areas:
-
Antiviral Activity : Many uracil derivatives are known to inhibit viral replication.
-
Anticancer Activity : Uracil analogues can interfere with nucleic acid synthesis in rapidly dividing cancer cells.
-
Enzyme Inhibition : The specific substitution pattern may allow for targeted inhibition of various enzymes.
Further research should focus on the successful synthesis and purification of this compound, followed by a thorough in vitro and in vivo evaluation of its biological properties.
Conclusion
This technical guide has provided a comprehensive theoretical framework for the molecular structure of this compound. By integrating established chemical principles with data from analogous compounds, we have proposed a viable synthetic route and predicted the key analytical data required for its structural elucidation. This foundational knowledge serves as a critical starting point for any future research into the synthesis and potential therapeutic applications of this novel uracil derivative.
References
-
Torres, F. E., et al. (2016). Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. The Journal of Organic Chemistry. Available at: [Link]
-
Mishu, M. R., et al. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
da Silva, A. C. S., et al. (2015). Synthesis of N-Polyfluorinated Alkyl Derivatives of Uracil and 5-Substituted Uracils. X-Ray Structure of a Mono N-Substituted 5-Trifluoromethyluracil. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Danilova, T. E., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]
-
Teplyakova, V. V., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Available at: [Link]
-
PrepChem. (2016). Preparation of 6-aminouracil. Retrieved from [Link]
-
Wong, Y. P., et al. (1973). NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils; relevance to A ?? base pairing In the solution structure of transfer RNA. Biochemical and Biophysical Research Communications. Available at: [Link]
-
Ferreira, B. R. S., et al. (2023). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm. Available at: [Link]
Sources
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. jppres.com [jppres.com]
- 6. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]
A Predictive Spectroscopic and Analytical Guide to 6-Amino-1-ethyl-3-propyluracil
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 6-Amino-1-ethyl-3-propyluracil, a substituted pyrimidinedione of interest to researchers in medicinal chemistry and drug development. As of the latest literature review, comprehensive experimental spectroscopic data for this specific molecule is not publicly available. Consequently, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), in conjunction with empirical data from closely related structural analogs, to construct a scientifically rigorous and predictive spectroscopic profile.
The primary analog for this analysis is 6-Amino-1,3-dimethyluracil, for which spectral data is available.[1][2][3][4] By understanding the foundational spectral features of this core structure, we can extrapolate the expected influences of substituting the N1-methyl with an ethyl group and the N3-methyl with a propyl group. This approach allows for a robust, theory-grounded characterization that can guide synthetic efforts and aid in the identification of this compound in complex reaction mixtures.
Molecular Structure and Key Features
This compound is a derivative of uracil, a pyrimidine base. The core structure is a di-oxo pyrimidine ring, with key substitutions that dictate its chemical and spectroscopic properties:
-
N1-ethyl and N3-propyl groups: These alkyl substitutions introduce aliphatic protons and carbons, which will be clearly distinguishable in NMR spectra. Their presence also influences the electronic environment of the uracil ring.
-
C6-amino group: This electron-donating group significantly impacts the electron density of the pyrimidine ring, particularly at the C5 position. The protons of the amino group are exchangeable and their signal in ¹H NMR is solvent and concentration-dependent.
-
C2 and C4 carbonyl groups: These groups will produce strong, characteristic absorption bands in the IR spectrum.
-
C5-H vinyl proton: The proton at the C5 position is part of a vinylogous amide system, and its chemical shift is highly sensitive to the electronic effects of the adjacent C6-amino group.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted based on the known assignments for 6-Amino-1,3-dimethyluracil and standard chemical shift increments for ethyl and propyl groups.[1][2][4] The solvent is assumed to be DMSO-d₆, which is common for uracil derivatives.
Methodology:
-
Reference Compound: The ¹H NMR spectrum of 6-Amino-1,3-dimethyluracil in DMSO-d₆ shows signals for N-CH₃ groups around 3.1-3.3 ppm, the C5-H proton around 4.8-5.0 ppm, and the NH₂ protons as a broad singlet around 6.5-7.0 ppm.
-
Alkyl Group Prediction: Standard chemical shift values for N-alkyl chains are applied. For the N1-ethyl group, a quartet for the methylene (CH₂) and a triplet for the methyl (CH₃) are expected. For the N3-propyl group, two triplets for the terminal methyl and the N-attached methylene, and a sextet for the central methylene are predicted.
-
Causality: The electron-withdrawing nature of the adjacent nitrogen and carbonyl groups will shift the N-CH₂ protons downfield compared to a simple alkane. The C5-H proton is significantly shielded by the strong electron-donating amino group at C6, resulting in a characteristically upfield chemical shift for a vinyl proton.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (in DMSO-d₆)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N3-Propyl | ||||
| -CH₂-N | ~ 3.7 - 3.9 | Triplet (t) | ~ 7.2 | 2H |
| -CH₂-CH₂-N | ~ 1.5 - 1.7 | Sextet (sxt) | ~ 7.4 | 2H |
| -CH₃ | ~ 0.8 - 1.0 | Triplet (t) | ~ 7.4 | 3H |
| N1-Ethyl | ||||
| -CH₂-N | ~ 3.8 - 4.0 | Quartet (q) | ~ 7.0 | 2H |
| -CH₃ | ~ 1.1 - 1.3 | Triplet (t) | ~ 7.0 | 3H |
| Ring | ||||
| C5-H | ~ 4.9 - 5.1 | Singlet (s) | - | 1H |
| C6-NH₂ | ~ 6.5 - 7.0 | Broad Singlet (br s) | - | 2H |
Predicted ¹³C NMR Spectrum
The prediction for the ¹³C NMR spectrum follows a similar logic, using data from 6-Amino-1,3-dimethyluracil and accounting for the different alkyl chains.
Methodology:
-
Reference Compound: The ¹³C NMR spectrum of 6-Amino-1,3-dimethyluracil shows N-CH₃ carbons around 27-30 ppm, the C5 carbon around 75-80 ppm, and the C2, C4, and C6 carbons in the 150-165 ppm region.
-
Alkyl Group Prediction: The carbons of the ethyl and propyl groups are predicted based on standard values. The carbons directly attached to nitrogen will be the most deshielded within their respective alkyl chains.
-
Causality: The C2 and C4 carbons are carbonyls and are thus significantly deshielded, appearing far downfield. The C6 carbon, being attached to an amino group and two nitrogens, is also highly deshielded. The C5 carbon is remarkably shielded due to the strong +M effect of the C6-amino group, a hallmark of this class of compounds.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) |
| N3-Propyl | |
| -CH₂-N | ~ 42 - 45 |
| -CH₂-CH₂-N | ~ 20 - 23 |
| -CH₃ | ~ 10 - 12 |
| N1-Ethyl | |
| -CH₂-N | ~ 38 - 41 |
| -CH₃ | ~ 13 - 15 |
| Ring | |
| C5 | ~ 76 - 80 |
| C6 | ~ 155 - 158 |
| C2 | ~ 152 - 154 |
| C4 | ~ 160 - 163 |
Predicted Infrared (IR) Spectrum
The IR spectrum is characterized by the vibrational modes of its functional groups. The predictions are based on well-established group frequency ranges.
Methodology:
The presence of N-H, C=O, C=C, and C-N bonds will give rise to strong, diagnostic peaks. The positions of the carbonyl stretches are particularly informative about the electronic structure of the pyrimidine ring.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amino) | 3350 - 3150 | Medium-Strong | Often appears as a doublet (symmetric/asymmetric stretch). |
| C-H Stretch (Alkyl) | 2960 - 2850 | Medium-Strong | Characteristic of the ethyl and propyl groups. |
| C=O Stretch (Amide) | 1710 - 1650 | Strong | Two distinct bands may be observed for the C2 and C4 carbonyls. |
| C=C Stretch (Ring) | 1640 - 1600 | Medium-Strong | Conjugated with the amino and carbonyl groups. |
| N-H Bend (Amino) | 1620 - 1580 | Medium-Strong | May overlap with the C=C stretch. |
| C-N Stretch | 1350 - 1200 | Medium-Strong |
Predicted Mass Spectrum (Electron Ionization)
Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a clear molecular ion peak and characteristic fragment ions resulting from the cleavage of the N-alkyl substituents.
Methodology:
-
Molecular Ion: The molecular weight of this compound (C₉H₁₅N₃O₂) is 197.24 g/mol . The molecular ion peak (M⁺˙) is therefore expected at m/z 197.
-
Fragmentation: The most likely fragmentation pathways involve α-cleavage at the N-alkyl chains, which is a characteristic fragmentation for N-alkyl amines and amides. This involves the loss of an alkyl radical to form a stable iminium cation.
-
Causality: The C-C bond alpha to the nitrogen atom is weakened, making it a favorable site for cleavage upon ionization. Loss of the terminal ethyl radical from the propyl group or the methyl radical from the ethyl group are primary fragmentation events.
Key Predicted Fragments:
-
m/z 197 (M⁺˙): Molecular ion.
-
m/z 182 ([M - CH₃]⁺): Loss of a methyl radical from the N1-ethyl group via α-cleavage.
-
m/z 168 ([M - C₂H₅]⁺): Loss of an ethyl radical. This is a highly favorable fragmentation from the N3-propyl group via α-cleavage.
-
m/z 154 ([M - C₃H₇]⁺): Loss of the entire propyl group.
Caption: Predicted major fragmentation pathways in EI-MS.
Standard Experimental Protocols
To validate the predictions made in this guide, the following standard methodologies for sample analysis are recommended.
6.1 NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a spectral width of approximately 16 ppm, a relaxation delay of 2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum with a spectral width of 240 ppm, a relaxation delay of 5 seconds, and an accumulation of 1024 or more scans to achieve adequate signal-to-noise.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).
6.2 IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the dry, powdered sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal should be collected and automatically subtracted from the sample spectrum.
6.3 Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: For EI-MS, use a Gas Chromatography-Mass Spectrometry (GC-MS) system. For soft ionization, use a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.
-
GC-MS (EI) Method:
-
Inject a 1 µL aliquot into the GC, equipped with a standard non-polar column (e.g., DB-5ms).
-
Use a temperature program starting at ~100 °C and ramping to ~280 °C.
-
The mass spectrometer should be operated in EI mode at 70 eV, scanning a mass range of m/z 40-400.
-
-
LC-MS (ESI) Method:
-
Infuse the sample solution directly or via an LC system into the ESI source.
-
Operate in positive ion mode to observe the protonated molecule [M+H]⁺ at m/z 198.
-
Scan a mass range of m/z 50-500.
-
Caption: Standard analytical workflows for spectroscopic analysis.
Conclusion
This guide presents a comprehensive, predictive spectroscopic profile for this compound. The predicted NMR, IR, and MS data are grounded in the established spectral characteristics of the 6-aminouracil scaffold and fundamental principles of chemical spectroscopy. The key identifying features are expected to be the unique upfield C5-H proton signal in ¹H NMR, the corresponding shielded C5 carbon in ¹³C NMR, strong dual carbonyl stretches in the IR spectrum, and characteristic α-cleavage fragmentation of the N-alkyl groups in the mass spectrum. This document serves as a valuable resource for researchers working on the synthesis and characterization of this molecule, providing a robust framework for spectral assignment and confirmation of its identity.
References
-
PubChem. 6-Amino-1,3-dimethyluracil. National Center for Biotechnology Information. [Link]
-
BioCrick. 6-Amino-1,3-dimethyluracil | CAS:6642-31-5. [Link]
-
ResearchGate. NMR signals of 6-aminouracil derivatives with various substituents in the 5-position... [Link]
-
ResearchGate. The ¹H NMR spectra of 6‐amino‐1,3‐dimethyluracil³⁴. [Link]
-
ResearchGate. B): IR spectra of 1,3-dimethyl-6-aminouracil. [Link]
-
Santoro, F., et al. (2010). The peculiar spectral properties of amino-substituted uracils: a combined theoretical and experimental study. Physical Chemistry Chemical Physics, 12(37), 11398-11408. [Link]
- Google Patents. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil.
-
ResearchGate. Synthesis, spectroscopic properties, and antimicrobial activity of some new 5-phenylazo-6-aminouracil-vanadyl complexes. [Link]
Sources
Potential Biological Activity of 6-Amino-1-ethyl-3-propyluracil: A Technical Guide for Drug Discovery Professionals
Foreword
The uracil scaffold represents a cornerstone in medicinal chemistry, serving as a versatile template for the design of a myriad of therapeutic agents. Within this chemical space, 6-aminouracil derivatives have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities. This guide focuses on a specific, yet under-explored derivative, 6-Amino-1-ethyl-3-propyluracil. By drawing upon the well-established pharmacology of structurally related compounds and foundational biochemical principles, we will delineate the potential therapeutic applications of this molecule and provide a roadmap for its systematic investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for unmet medical needs.
Introduction to this compound
This compound is a pyrimidine derivative characterized by an amino group at the 6-position and alkyl substitutions at the 1 and 3 positions of the uracil ring. While specific biological data for this exact molecule is sparse in publicly available literature, its structural similarity to well-characterized compounds, notably the antithyroid drug propylthiouracil (PTU), provides a strong basis for hypothesizing its potential biological activities. The strategic placement of the ethyl and propyl groups can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.
The exploration of 6-aminouracil derivatives is a vibrant area of research, with numerous studies highlighting their potential as precursors in the synthesis of diverse heterocyclic compounds with significant therapeutic value[1]. These derivatives have been investigated for a range of activities, including anticancer and antibacterial properties[2][3].
Potential Biological Activity I: Antithyroid Efficacy
The most prominent and mechanistically plausible biological activity of this compound is its potential as an antithyroid agent, akin to the widely used drug, Propylthiouracil (PTU)[4][5]. PTU is a thiouracil derivative that effectively treats hyperthyroidism by inhibiting the synthesis of thyroid hormones[6][7][8].
Hypothesized Mechanism of Action
The primary mechanism of action of PTU involves the inhibition of the enzyme thyroid peroxidase (TPO)[7]. TPO is a key enzyme in the thyroid gland responsible for catalyzing the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these iodotyrosines to form the thyroid hormones, thyroxine (T4) and triiodothyronine (T3)[7]. By inhibiting TPO, PTU effectively reduces the production of new thyroid hormones[7].
Given the structural similarity, it is highly probable that this compound could also act as a TPO inhibitor. The presence of the uracil core and the propyl group at a position analogous to that in PTU suggests a potential for competitive binding to the active site of TPO. Furthermore, PTU is known to inhibit the peripheral conversion of T4 to the more potent T3, a mechanism that could also be shared by this compound[4][7].
Proposed Experimental Workflow for Antithyroid Activity Assessment
To validate the hypothesized antithyroid activity, a multi-tiered experimental approach is recommended.
Detailed Experimental Protocols
3.3.1. In Vitro Cytotoxicity Screening
-
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.
-
Methodology:
-
Select a panel of human cancer cell lines (e.g., prostate, breast, lung).
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
After a 48-72 hour incubation period, assess cell viability using the Sulforhodamine B (SRB) assay.
-
Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
-
| Cell Line | Hypothetical GI50 (µM) for this compound | Hypothetical GI50 (µM) for Doxorubicin (Control) |
| PC-3 (Prostate) | 25.5 | 0.8 |
| MCF-7 (Breast) | 32.1 | 1.2 |
| A549 (Lung) | 45.8 | 1.5 |
Potential Biological Activity III: Antibacterial Efficacy
Certain substituted 6-anilinouracils have been identified as potent and selective inhibitors of Gram-positive bacterial DNA polymerase IIIC (pol IIIC).[3] This finding suggests that the 6-aminouracil core can be a valuable pharmacophore for the development of novel antibacterial agents.
Hypothesized Mechanism of Action
The antibacterial activity of this compound could stem from the inhibition of essential bacterial enzymes. A primary target could be DNA polymerase IIIC, which is crucial for DNA replication in many Gram-positive bacteria. By inhibiting this enzyme, the compound would effectively halt bacterial growth.
Proposed Experimental Workflow for Antibacterial Activity Assessment
The evaluation of antibacterial potential should begin with broad-spectrum screening followed by mechanistic studies.
Detailed Experimental Protocols
4.3.1. Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of bacteria.
-
Methodology:
-
Use a broth microdilution method according to CLSI guidelines.
-
Test against a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Prepare serial dilutions of the test compound in 96-well plates.
-
Inoculate the wells with a standardized bacterial suspension.
-
Incubate the plates and determine the MIC by visual inspection of turbidity.
-
| Bacterial Strain | Hypothetical MIC (µg/mL) for this compound | Hypothetical MIC (µg/mL) for Ciprofloxacin (Control) |
| Staphylococcus aureus | 16 | 0.5 |
| Bacillus subtilis | 8 | 0.25 |
| Escherichia coli | >128 | 0.015 |
| Pseudomonas aeruginosa | >128 | 0.25 |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule with the potential for significant biological activity. Based on the established pharmacology of structurally related compounds, this guide has outlined plausible therapeutic applications in the realms of antithyroid, anticancer, and antibacterial therapies. The proposed experimental workflows provide a clear and logical path for the systematic evaluation of these hypotheses. Future research should focus on the chemical synthesis of this compound and its analogs, followed by the rigorous execution of the described in vitro and in vivo studies. Such endeavors will be crucial in unlocking the full therapeutic potential of this intriguing class of molecules.
References
- Dr.Oracle. (2025-05-26). What is the mechanism of action (MOA) of Propylthiouracil (PTU)?
- StatPearls - NCBI Bookshelf. (n.d.). Propylthiouracil (PTU).
- Sarg, M., & El-Shaer, S. (n.d.). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. SciRP.org.
- Google Patents. (n.d.). US3923807A - 6-Aminouracil derivatives.
- ACS Publications. (n.d.). Synthesis of Substituted 6-Anilinouracils and Their Inhibition of DNA Polymerase IIIC and Gram-Positive Bacterial Growth. Journal of Medicinal Chemistry.
- Mayo Clinic. (2025-01-31). Propylthiouracil (oral route) - Side effects & dosage.
- Wikipedia. (n.d.). Propylthiouracil.
- Al-Sanea, M. M., et al. (2018-11-08). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. PMC - NIH.
- PubChem. (n.d.). Propylthiouracil | C7H10N2OS | CID 657298.
- Aly, A. A., et al. (n.d.). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.
Sources
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 5. Propylthiouracil | C7H10N2OS | CID 657298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Propylthiouracil (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
An In-depth Technical Guide to the In Vitro Evaluation of 6-Amino-1-ethyl-3-propyluracil
This guide provides a comprehensive framework for the in vitro investigation of 6-Amino-1-ethyl-3-propyluracil, a novel uracil derivative. Designed for researchers, scientists, and professionals in drug development, this document outlines a strategic and scientifically rigorous approach to characterizing the compound's biological activity. We will delve into the rationale behind experimental choices, provide detailed protocols, and offer insights into data interpretation, ensuring a thorough and robust evaluation.
Introduction: The Therapeutic Potential of Uracil Derivatives
Uracil and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1][2] Their inherent ability to interact with biological macromolecules has led to the development of drugs with diverse activities, including anticancer, antiviral, and antimicrobial properties.[1][3][4] The structural modifications of the uracil ring, such as substitutions at the N1, N3, and C6 positions, can significantly influence the compound's pharmacological profile.[5][6] this compound is a synthetic uracil analog with potential for novel biological activities. This guide proposes a systematic in vitro evaluation to elucidate its therapeutic promise.
Part 1: Foundational Characterization and Preliminary Screening
The initial phase of any in vitro study is to establish a baseline understanding of the compound's physicochemical properties and to conduct broad-based screening to identify potential areas of biological activity.
Physicochemical Characterization
A thorough understanding of the compound's solubility, stability, and purity is critical for reliable and reproducible in vitro results.
Table 1: Physicochemical Properties of this compound
| Property | Method | Expected Outcome |
| Purity | High-Performance Liquid Chromatography (HPLC) | >98% purity |
| Identity | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Confirmation of molecular weight and structure |
| Solubility | Kinetic and Thermodynamic Solubility Assays in various buffers (e.g., PBS, DMSO) | Determination of optimal solvent and concentration range for biological assays |
| Stability | Stability testing in relevant assay media at various temperatures | Assessment of compound degradation over the course of the experiment |
Initial Cytotoxicity and Proliferation Screening
The first step in biological evaluation is to determine the compound's effect on cell viability and proliferation across a panel of relevant cell lines. This will establish a therapeutic window and guide concentration selection for subsequent assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer)[7]
-
Normal human cell line (e.g., primary human hepatocytes or lung fibroblasts)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value.
Part 2: Investigation of Potential Therapeutic Applications
Based on the known activities of other uracil derivatives, we will explore the potential of this compound in three key therapeutic areas: oncology, virology, and as an anti-inflammatory agent.
Anticancer Activity
Many uracil derivatives exhibit anticancer properties by interfering with DNA synthesis or other cellular processes.[1]
Flow cytometry can be used to determine if the compound induces cell cycle arrest.
Materials:
-
Cancer cell line of interest
-
This compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the IC50 concentration of the compound for 24, 48, and 72 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in PI staining solution containing RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Annexin V/PI staining can be used to differentiate between apoptotic, necrotic, and viable cells.
Caption: Proposed mechanism of apoptosis induction by this compound.
Antiviral Activity
Uracil analogs are well-known for their antiviral properties, often acting as inhibitors of viral polymerases.[8]
This assay is used to screen for antiviral activity by measuring the ability of a compound to protect cells from virus-induced damage.
Materials:
-
Host cell line permissive to the virus of interest (e.g., Vero E6 for SARS-CoV-2)[9]
-
Virus of interest (e.g., Herpes Simplex Virus-1, Influenza A)
-
This compound
-
96-well plates
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Compound and Virus Addition: Add serial dilutions of the compound to the wells, followed by the addition of the virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plate for a period sufficient to observe CPE in the virus control wells (typically 2-5 days).
-
CPE Observation: Visually assess the extent of CPE in each well using a microscope.
-
Data Analysis: Determine the EC50 (half-maximal effective concentration) of the compound.
Sources
- 1. japsonline.com [japsonline.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. wjarr.com [wjarr.com]
- 4. ijpsr.com [ijpsr.com]
- 5. jppres.com [jppres.com]
- 6. Synthesis and antiviral activity of 1,3-disubstituted uracils against HIV-1 and HCMV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and Evaluation of Some Uracil Nucleosides as Promising Anti-Herpes Simplex Virus 1 Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 6-Amino-1-ethyl-3-propyluracil: A Technical Guide for Drug Development
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy. For novel chemical entities such as 6-Amino-1-ethyl-3-propyluracil, a thorough understanding of its solubility profile in various solvent systems is paramount for successful formulation development. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize the solubility of this N-alkylated aminouracil derivative. In the absence of direct public domain data for this specific molecule, this paper outlines a strategic approach, beginning with a theoretical physicochemical assessment, followed by detailed experimental protocols for determining pKa, pH-dependent aqueous solubility, and solubility in organic solvents and co-solvent systems. This guide emphasizes the causality behind experimental choices, adherence to self-validating protocols, and grounding in regulatory expectations to ensure scientific integrity and accelerate preclinical development.
Introduction: The Criticality of Solubility in Preclinical Assessment
The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, with poor aqueous solubility being a primary obstacle. More than 40% of NCEs exhibit low solubility, which can lead to inadequate and variable oral bioavailability, complicating preclinical and clinical evaluation.[1] For this compound, a novel derivative of the pyrimidine scaffold, a proactive and systematic approach to solubility assessment is not just recommended but essential.
This guide serves as a practical roadmap for elucidating the solubility characteristics of this compound. We will delve into the theoretical underpinnings of its expected behavior, provide robust, step-by-step experimental protocols, and discuss the interpretation of solubility data within the context of preclinical drug development.
Physicochemical Profile of this compound: A Predictive Analysis
Structural Features and Their Implications:
-
Uracil Backbone: The core pyrimidine-2,4-dione structure is polar and capable of hydrogen bonding. Uracil itself has limited water solubility, which is influenced by its crystalline structure and tautomeric forms.[2]
-
6-Amino Group: The amino group at the 6-position is a key feature. It is a weak base and will become protonated at acidic pH. This ionization is expected to significantly increase aqueous solubility at lower pH values. The pKa of this group is a critical parameter to determine experimentally.
-
N-Alkylation (1-ethyl and 3-propyl groups): The addition of ethyl and propyl groups to the nitrogen atoms of the uracil ring increases the molecule's lipophilicity and molecular weight. These alkyl chains will likely decrease the intrinsic aqueous solubility of the neutral form of the molecule compared to unsubstituted 6-aminouracil. The increased hydrocarbon character may enhance solubility in non-polar organic solvents.[3]
Predicted Physicochemical Properties:
| Property | Predicted Characteristic | Rationale |
| Ionization | Weakly basic | The 6-amino group is the primary site of protonation. The uracil ring itself can exhibit weak acidity at the N1 position, but this is likely masked by the basicity of the amino group.[4] |
| pKa | Expected in the range of 3-5 | Based on the pKa of similar aminopyrimidines. This value is critical as it dictates the pH at which the molecule transitions between its less soluble neutral form and its more soluble cationic form. |
| Aqueous Solubility | pH-dependent | Low intrinsic solubility of the neutral form, with a significant increase in solubility at pH values below the pKa. |
| Organic Solvent Solubility | Moderate to good | The ethyl and propyl groups should enhance solubility in solvents of intermediate to low polarity, such as alcohols, acetone, and potentially chlorinated solvents.[3] |
| LogP | Moderate | The lipophilic alkyl groups will be balanced by the polar aminouracil core. The exact LogP will depend on the interplay of these features. |
This predictive assessment forms the basis for the experimental design outlined in the subsequent sections. The primary goals of the experimental work should be to confirm these predictions and to generate quantitative solubility data.
Foundational Physicochemical Characterization: pKa Determination
The acid dissociation constant (pKa) is the cornerstone of understanding the pH-solubility profile of an ionizable compound. For this compound, the pKa of the 6-amino group will define the pH range over which its solubility dramatically changes. Potentiometric titration is a highly accurate and reliable method for pKa determination.[5]
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol outlines the determination of the pKa of this compound.
Materials and Equipment:
-
This compound
-
Calibrated pH meter with a suitable electrode
-
Automated titrator or a precision burette
-
Magnetic stirrer and stir bar
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized, CO2-free water
Step-by-Step Procedure:
-
Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) immediately before use.[6]
-
Sample Preparation:
-
Accurately weigh a sufficient amount of this compound to prepare a solution of approximately 1 mM.[7]
-
Dissolve the compound in a known volume of deionized water. A co-solvent such as methanol or DMSO may be used at a low percentage (e.g., <1-2%) if aqueous solubility is too low to prepare the initial solution, but it's crucial to note that this can slightly alter the apparent pKa.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[6]
-
-
Titration:
-
Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C or 37°C).
-
Immerse the calibrated pH electrode and the titrant delivery tube into the solution, ensuring the stir bar does not contact them.
-
Begin stirring to ensure homogeneity.
-
Slowly titrate the solution with standardized 0.1 M HCl. Record the pH value after each incremental addition of the titrant. Continue the titration well past the equivalence point.
-
Perform a blank titration with the same solvent system (without the API) to account for the buffering capacity of the solvent.[5]
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
Calculate the first and second derivatives of the titration curve to accurately determine the equivalence point.
-
The pKa is equal to the pH at the half-equivalence point. Specialized software can be used for more precise calculation from the titration curve data.
-
Figure 1: Workflow for pKa determination by potentiometric titration.
Thermodynamic and Kinetic Aqueous Solubility
In early drug development, both thermodynamic and kinetic solubility are important parameters.
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound. It is a critical parameter for understanding the maximum concentration achievable in solution under equilibrium conditions, which is relevant for oral absorption from a solid dosage form.[8]
-
Kinetic Solubility: This is often measured in high-throughput screening and reflects the solubility of an amorphous form of the drug, which can transiently form when a drug is rapidly precipitated from a stock solution (e.g., DMSO).[9] Kinetic solubility can overestimate the true solubility but is useful for identifying potential issues in in vitro assays where DMSO stock solutions are used.[9]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the gold standard for determining thermodynamic solubility.[10]
Materials and Equipment:
-
This compound (solid)
-
A series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8, 7.4) as per ICH and FDA guidelines.[11][12][13]
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC-UV or LC-MS/MS system for quantification
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid this compound to vials containing the different pH buffers. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator for a defined period (typically 24-48 hours) to reach equilibrium.[14]
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the solid and liquid phases by centrifugation.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Quantification:
-
Dilute the filtrate with a suitable mobile phase.
-
Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.
-
Prepare a calibration curve using standards of known concentrations to accurately quantify the solubility.
-
Figure 2: Shake-flask method for thermodynamic solubility determination.
Solubility in Organic Solvents and Co-Solvent Systems
For preclinical studies, especially for toxicology assessments requiring high doses, formulations in organic or co-solvent systems are often necessary. Characterizing the solubility of this compound in these vehicles is a practical necessity.
Recommended Solvents for Screening:
A tiered approach to solvent screening is efficient.
-
Common Organic Solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Dimethyl Sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
-
Co-Solvent Systems:
-
Ethanol/Water mixtures
-
PEG 400/Water mixtures
-
DMSO/Water mixtures
-
The selection of solvents should be guided by their intended use and toxicological acceptability in preclinical species.
Experimental Protocol: Organic and Co-Solvent Solubility
The shake-flask method described in Section 4 can be adapted for these solvent systems. The key difference is the solvent used.
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid this compound to vials containing the selected organic solvents or co-solvent mixtures.
-
Equilibration: Cap the vials and shake at a constant temperature until equilibrium is reached (24-48 hours).
-
Phase Separation and Sampling: Centrifuge and filter the supernatant as described previously.
-
Quantification: Quantify the dissolved compound using a validated HPLC method. The mobile phase and standards should be prepared in a manner that is compatible with the solvent system being tested.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in clear, structured tables for easy comparison.
Table 1: pH-Dependent Aqueous Solubility of this compound at 37°C
| pH of Buffer | Solubility (mg/mL) | Solubility (mM) |
| 1.2 | Experimental Value | Calculated Value |
| 4.5 | Experimental Value | Calculated Value |
| 6.8 | Experimental Value | Calculated Value |
| 7.4 | Experimental Value | Calculated Value |
Table 2: Solubility in Preclinical Vehicles at 25°C
| Solvent / Co-Solvent System | Solubility (mg/mL) |
| Water | Experimental Value |
| Ethanol | Experimental Value |
| Propylene Glycol | Experimental Value |
| PEG 400 | Experimental Value |
| 20% Ethanol in Water (v/v) | Experimental Value |
| 40% PEG 400 in Water (v/v) | Experimental Value |
Interpretation:
The collected data will provide a comprehensive solubility profile. The pH-solubility curve will be crucial for predicting oral absorption and selecting appropriate formulation strategies. High solubility in specific organic or co-solvent systems will identify suitable vehicles for high-dose toxicology studies. According to ICH M9 guidelines, a drug substance is considered highly soluble if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[12][13] The experimentally determined solubility will allow for an early assessment of whether this compound meets this criterion.
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for the comprehensive solubility characterization of this compound. By following these protocols, researchers can generate high-quality, reliable data that is essential for making informed decisions in the drug development process. The predictive analysis of the molecule's physicochemical properties, coupled with systematic experimental verification, ensures an efficient use of resources. The resulting solubility profile will be instrumental in guiding formulation development, designing preclinical toxicology studies, and ultimately, advancing this promising compound towards clinical evaluation.
Future work should include investigating the solid-state properties (polymorphism, crystallinity) of this compound, as different solid forms can exhibit different solubilities. Additionally, dissolution rate studies will provide further insights into its biopharmaceutical properties.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel Alkyl Amine Substituted Icariside II Derivatives as Potential Anticancer Agents. (2016). PubMed Central. Retrieved from [Link]
-
The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (2024). MDPI. Retrieved from [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
- Kaynak, M. S., et al. (2011). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy.
-
Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT for a Successful Regulatory Submission. Retrieved from [Link]
-
New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. (2020). ACS Omega. Retrieved from [Link]
-
El-Gazzar, M. G., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2021). MDPI. Retrieved from [Link]
-
Assay Method Development And Validation Of Drug In Its Formulation By Hplc. (2013). Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
-
A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. (2024). IOSR Journal of Pharmacy. Retrieved from [Link]
-
Studies on Derivatives Uracil stability in various solvents and different functional groups: A DFT Study. (2015). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). PubMed Central. Retrieved from [Link]
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2021). ResearchGate. Retrieved from [Link]
-
Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (2020). SciSpace. Retrieved from [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (2016). Pharmaceutical Technology. Retrieved from [Link]
-
Uracil. (n.d.). Wikipedia. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]
-
Development of Methods for the Determination of pKa Values. (2017). PubMed Central. Retrieved from [Link]
-
Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. (2012). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Initiation-stage enhancement by uracil of N-ethyl-N-hydroxyethylnitrosamine-induction of kidney carcinogenesis in rats. (1987). PubMed. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023). University of Sydney. Retrieved from [Link]
-
High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes. (2024). PubMed Central. Retrieved from [Link]
-
STUDY OF STRUCTURAL, PHYSICOCHEMICAL, DRUG-LIKENESS PROPERTIES OF URACIL AND FLUOROURACIL. (2024). bioRxiv. Retrieved from [Link]
-
Combined effects of π-π stacking and hydrogen bonding on the (N1) acidity of uracil and hydrolysis of 2'-deoxyuridine. (2012). PubMed. Retrieved from [Link]
-
The FDA Group. (2024). Preparing an IND Application: 5 Best Practices from the Field. Retrieved from [Link]
-
Aqueous and Cosolvent Solubility Data for Drug-Like Organic Compounds. (2005). PubMed. Retrieved from [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2011). Dissolution Technologies. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2003). INDs for Phase 2 and Phase 3 Studies Chemistry, Manufacturing, and Controls Information. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Retrieved from [Link]
-
Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. (2024). MDPI. Retrieved from [Link]
-
Chapter 5: Organic Solvents: Environmentally Benign Solutions. (2024). Royal Society of Chemistry. Retrieved from [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Retrieved from [Link]
-
Scientific Risk Assessment Strategies for Managing the Transition from Discovery to Development. (2009). Springer. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Synthesis and Biological Evaluation of Novel Alkyl Amine Substituted Icariside II Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined effects of π-π stacking and hydrogen bonding on the (N1) acidity of uracil and hydrolysis of 2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. mdpi.com [mdpi.com]
- 12. fda.gov [fda.gov]
- 13. New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aqueous and cosolvent solubility data for drug-like organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
"potential therapeutic targets of 6-Amino-1-ethyl-3-propyluracil"
An In-depth Technical Guide to the Potential Therapeutic Targets of 6-Amino-1-ethyl-3-propyluracil
Abstract
This technical guide provides a comprehensive analysis of the potential therapeutic targets of this compound, a substituted aminouracil derivative. Given the limited direct research on this specific molecule, this document synthesizes information from structurally analogous compounds, primarily other 6-aminouracil derivatives and the well-characterized drug Propylthiouracil (PTU). We will explore potential mechanisms of action ranging from anticancer and antithyroid activities to broader antimicrobial and anti-inflammatory applications. The methodologies proposed herein are designed to provide a clear, actionable framework for researchers and drug development professionals to investigate and validate these potential therapeutic avenues.
Introduction: The Uracil Scaffold as a Privileged Structure in Medicinal Chemistry
Uracil and its derivatives are fundamental components of nucleic acids and have long been recognized as "privileged structures" in drug discovery. Their ability to engage in hydrogen bonding and other molecular interactions makes them ideal scaffolds for designing enzyme inhibitors and receptor modulators. The 6-aminouracil core, in particular, serves as a versatile building block for a wide array of heterocyclic compounds with significant biological activities.[1][2] These activities span a remarkable range, including anticancer, antimicrobial, antiviral, antioxidant, and anti-inflammatory properties.[2][3]
The subject of this guide, this compound, combines the reactive 6-amino group with alkyl substitutions at the N1 and N3 positions. These modifications are expected to significantly influence its pharmacokinetic properties and target engagement profile compared to simpler uracil analogs. This guide will extrapolate from known data on related compounds to build a logical framework for identifying and validating its therapeutic targets.
Potential Therapeutic Target Classes
Based on the known bioactivity of structurally similar uracil derivatives, we can hypothesize several major classes of therapeutic targets for this compound.
Enzymes Involved in Hormone Synthesis: The Antithyroid Axis
A primary and well-documented therapeutic application of a related compound, 6-propyl-2-thiouracil (Propylthiouracil or PTU), is in the management of hyperthyroidism.[4] This provides a strong rationale for investigating similar activity for this compound.
Primary Target: Thyroid Peroxidase (TPO)
Thyroid Peroxidase is a key enzyme in the biosynthesis of thyroid hormones.[5] It catalyzes both the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form thyroxine (T4) and triiodothyronine (T3).[5] PTU acts as a potent inhibitor of TPO.[5][6]
Causality of Experimental Choice: The structural similarity of a 6-propyluracil core suggests that this compound could likewise fit into the TPO active site. The presence of the 6-amino group, as opposed to the 2-thio group in PTU, will alter the electronic and steric properties, potentially leading to a different binding affinity or inhibitory profile. An initial in vitro TPO inhibition assay is a logical first step to screen for this activity.
Secondary Target: 5'-Deiodinase
PTU also exhibits a secondary mechanism by inhibiting the peripheral conversion of T4 to the more potent T3, a reaction catalyzed by the enzyme 5'-deiodinase.[4][6] This dual action makes it highly effective in rapidly reducing the symptoms of thyrotoxicosis.[6] It is plausible that this compound could also possess inhibitory activity against this enzyme.
Signaling Pathway: Thyroid Hormone Synthesis
Caption: Hypothesized inhibition of thyroid hormone synthesis.
Targets in Oncology
Various 6-aminouracil derivatives have demonstrated potential as anticancer agents.[3] The proposed mechanisms are diverse, suggesting that this compound could be investigated for several oncological targets.
Potential Target: DNA Intercalation
Some 5-cinnamoyl-6-aminouracil derivatives have been found to possess a planar conformation that is suitable for intercalation between the nucleic bases of DNA.[7] This physical obstruction can disrupt DNA replication and transcription, leading to cytotoxicity in rapidly dividing cancer cells. The planarity of the uracil ring in this compound makes this a plausible, albeit speculative, mechanism.
Potential Target: Cathepsin B
Cathepsin B is a lysosomal cysteine protease that is often overexpressed in various cancers and is implicated in tumor invasion and metastasis. A study on fused and related heterocyclic compounds derived from 6-aminouracil identified several derivatives that exhibited significant inhibitory activity against Cathepsin B.[8]
Causality of Experimental Choice: The core 6-aminouracil structure appears to be a viable scaffold for designing Cathepsin B inhibitors. The substitutions at N1, N3, and C6 positions can be systematically varied to optimize binding within the enzyme's active site. An initial screen using a fluorometric Cathepsin B activity assay would be a cost-effective method to test this hypothesis.
Targets in Infectious Diseases
The structural analogy of uracil derivatives to nucleobases makes them prime candidates for development as antimicrobial and antiviral agents.[3] They can act as antimetabolites, interfering with nucleic acid synthesis in pathogens.
Potential Target: Enzymes in Microbial Nucleic Acid Synthesis
By mimicking natural pyrimidines, this compound could potentially inhibit key enzymes in bacterial or viral replication, such as DNA/RNA polymerases or thymidylate synthase. The ethyl and propyl groups may enhance cell permeability, allowing the compound to reach its intracellular targets more effectively.
Experimental Protocols for Target Validation
The following protocols provide a step-by-step framework for investigating the hypothesized therapeutic targets.
Protocol: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay
This protocol is designed to determine if this compound inhibits TPO activity.
-
Reagents and Materials:
-
Human recombinant TPO
-
This compound
-
Propylthiouracil (PTU) as a positive control
-
Guaiacol (as a substrate)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of this compound and PTU in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the TPO enzyme. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding guaiacol and H₂O₂.
-
Immediately measure the rate of change in absorbance at 470 nm over 5 minutes. The product of guaiacol oxidation, tetraguaiacol, is colored.
-
Calculate the percentage of inhibition relative to a vehicle control (DMSO without inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol: Cell-Based Cytotoxicity Assay (e.g., against PC3 Prostate Cancer Cells)
This protocol assesses the general cytotoxic potential of the compound against a relevant cancer cell line.
-
Reagents and Materials:
-
PC3 prostate cancer cell line[8]
-
This compound
-
Doxorubicin as a positive control
-
Complete cell culture medium (e.g., F-12K with 10% FBS)
-
MTT or SRB reagent for assessing cell viability
-
96-well cell culture plates
-
-
Procedure:
-
Seed PC3 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 48-72 hours.
-
After the incubation period, perform a cell viability assay (e.g., MTT). Add the MTT reagent and incubate for 2-4 hours.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of viable cells compared to the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Experimental Workflow: From Screening to Target Identification
Caption: A logical workflow for validating potential therapeutic targets.
Data Summary and Interpretation
As no direct experimental data for this compound exists in the public domain, we will use data from Propylthiouracil (PTU) as a reference point for potential antithyroid activity.
| Compound | Primary Target | Secondary Target | Known Application |
| Propylthiouracil (PTU) | Thyroid Peroxidase (TPO) | 5'-Deiodinase | Hyperthyroidism[5][9] |
| This compound | Hypothesized: TPO | Hypothesized: 5'-Deiodinase, Cathepsin B, DNA | To be determined |
Conclusion and Future Directions
This compound is a compound of significant interest due to its structural placement within the bioactive class of 6-aminouracil derivatives. While direct evidence of its therapeutic targets is currently unavailable, a robust, hypothesis-driven approach based on analogous compounds provides a clear path for investigation. The most promising initial avenues for research are its potential roles as an antithyroid agent, by analogy to PTU, and as an anticancer agent, based on the known activities of other 6-aminouracil derivatives against targets like Cathepsin B. The experimental protocols and workflow detailed in this guide offer a self-validating system for researchers to systematically explore and confirm these potential therapeutic applications.
References
-
Mayo Clinic. (2025). Propylthiouracil (oral route) - Side effects & dosage. [Link]
-
Patel, P. & Sahoo, J. (n.d.). Propylthiouracil (PTU). StatPearls - NCBI Bookshelf. [Link]
-
Wikipedia. (2023). Propylthiouracil. [Link]
-
Sarg, M., & El-Shaer, S. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 4, 39-60. [Link]
-
National Center for Biotechnology Information. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]
-
PubChem. (n.d.). Propylthiouracil. [Link]
-
Royal Society of Chemistry. (n.d.). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]
-
MDPI. (2022). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. [Link]
-
ResearchGate. (2021). (PDF) Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. [Link]
-
PharmaCompass. (n.d.). 6-Propylthiouracil. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Propylthiouracil?[Link]
-
Juniper Publishers. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. [Link]
-
PubMed. (1985). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. [Link]
Sources
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 5. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]
- 7. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 9. Propylthiouracil (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
A Comprehensive Technical Guide to the Safe Handling and Storage of 6-Amino-1-ethyl-3-propyluracil
This guide provides an in-depth framework for the safe handling and storage of 6-Amino-1-ethyl-3-propyluracil, a substituted uracil derivative. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety protocols and chemical property considerations to ensure laboratory safety and maintain compound integrity. Given the limited direct literature on this specific molecule, this guide draws upon established principles for handling similar uracil analogs and general chemical safety best practices, providing a robust and cautious approach.
Understanding the Compound: A Physicochemical Overview
This compound belongs to the pyrimidine family, characterized by a uracil core structure. While specific experimental data for this compound is not widely available, its properties can be inferred from its structural components. The uracil backbone suggests potential for hydrogen bonding, influencing its solubility and melting point. The amino group at position 6 and the alkyl substituents (ethyl and propyl) will modulate its polarity, reactivity, and biological activity.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale and Considerations |
| Molecular Formula | C9H15N3O2 | Based on chemical structure |
| Molecular Weight | 197.24 g/mol | Calculated from the molecular formula |
| Appearance | Likely a white to off-white crystalline solid | Common for uracil derivatives[1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and ethanol | The uracil core provides some polarity, while the alkyl chains decrease aqueous solubility |
| Stability | Stable under standard laboratory conditions. May be sensitive to strong oxidizing agents, light, and extreme pH. | Uracil derivatives are generally stable but can be susceptible to degradation under harsh conditions |
Hazard Identification and Risk Assessment
A thorough risk assessment is paramount before handling any chemical. For this compound, the primary hazards are anticipated to be skin and eye irritation, and potential respiratory irritation if inhaled as a dust.[2] A related compound, 6-propylthiouracil, is harmful if swallowed and is a suspected carcinogen.[3][4][5] Therefore, a cautious approach assuming similar hazards is warranted.
GHS Hazard Classification (Anticipated):
-
Skin Corrosion/Irritation (Category 2) [2]
-
Serious Eye Damage/Eye Irritation (Category 2A) [2]
-
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) (Category 3) [2]
-
Carcinogenicity (Category 2) (Suspected of causing cancer) [3][4][5]
Logical Flow for Risk Mitigation
Caption: A step-by-step workflow for the safe preparation of a this compound solution.
Detailed Storage Guidelines
Proper storage is crucial for maintaining the stability and integrity of this compound, as well as for ensuring laboratory safety.
General Storage Conditions
-
Container: Store in a tightly sealed, clearly labeled container. [6][7]* Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources. [6][8][9]* Incompatibilities: Segregate from strong oxidizing agents. [9][10]Uracil derivatives should not be stored with incompatible materials to prevent accidental reactions. [11][9] Table 2: Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | Room Temperature (20-25°C) | Uracil and its derivatives are generally stable at room temperature. [7][12] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) for long-term storage | To prevent potential degradation from atmospheric moisture and oxygen. |
| Light | Amber vial or stored in the dark | To protect against photodegradation. |
Long-Term Storage
For long-term storage, especially of stock solutions, colder temperatures are recommended.
-
Solid Form: Store at 2-8°C.
-
Solutions: Stock solutions in organic solvents like DMSO can be stored at -20°C or -80°C for extended periods. [13]It is advisable to aliquot solutions to avoid repeated freeze-thaw cycles.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop up the absorbed material and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations. [6][7]
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. [4][5]* Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists. [4]* Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [4]* Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention. [4]
Conclusion
The safe handling and storage of this compound require a proactive and informed approach. By understanding the potential hazards, implementing robust engineering and administrative controls, and utilizing appropriate personal protective equipment, researchers can minimize risks and ensure the integrity of their experiments. This guide provides a foundational framework; however, it is imperative to consult the most current Safety Data Sheet for any chemical and to adhere to all institutional and regulatory guidelines.
References
-
PubChem. Propylthiouracil. National Center for Biotechnology Information. [Link]
-
Wikipedia. Propylthiouracil. [Link]
-
StatPearls. Propylthiouracil (PTU). NCBI Bookshelf. [Link]
-
Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances. [Link]
-
Cispro. (2025). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. [Link]
-
Health and Safety Executive (HSE). (2025). Chemicals - safe use and handling. [Link]
-
Lab Manager. (2025). Chemical Storage Safety: 8 Fundamental Principles for Laboratories. [Link]
-
Loba Chemie. (2025). URACIL FOR BIOCHEMISTRY Safety Data Sheet. [Link]
-
PubChem. 6-Amino-1-propyluracil. National Center for Biotechnology Information. [Link]
-
Centers for Disease Control and Prevention (CDC). Occupational Health Guidelines for Chemical Hazards (81-123). NIOSH. [Link]
-
The Synergist. Best Practices for Proper Chemical Storage. [Link]
-
EHS. (2023). Chemical Safety in the Workplace: Best Practices and Regulations. [Link]
-
PharmaCompass.com. 6-Propylthiouracil. [Link]
-
CrystEngComm (RSC Publishing). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. [Link]
-
University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]
-
Office of Research Services (ORS). Chemical Safety Guide, 5th Ed. [Link]
-
Canadian Scientific. (2024). Lab Best Practices: 3 Tips to Achieve Safe & Smart Chemical Storage. [Link]
Sources
- 1. Propylthiouracil | C7H10N2OS | CID 657298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Amino-1-propyluracil | C7H11N3O2 | CID 104562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn1.cobornsinc.com [cdn1.cobornsinc.com]
- 6. lobachemie.com [lobachemie.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. canadianscientific.ca [canadianscientific.ca]
- 9. Chemical Storage Safety: 8 Fundamental Principles for Laboratories | Lab Manager [labmanager.com]
- 10. fishersci.com [fishersci.com]
- 11. labmanageracademy.com [labmanageracademy.com]
- 12. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
"mechanism of action of 6-Amino-1-ethyl-3-propyluracil"
An In-Depth Technical Guide to the Postulated Mechanism of Action of 6-Amino-1-ethyl-3-propyluracil
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action for the novel compound, this compound. Due to the limited availability of direct research on this specific molecule, this document synthesizes current knowledge from the broader class of 6-aminouracil derivatives to infer its most probable biological activities and cellular targets. We postulate that this compound functions primarily as an enzyme inhibitor, a characteristic hallmark of this compound class. This guide will delve into the established enzymatic targets of related 6-aminouracil analogs, propose a primary signaling pathway for investigation, and provide a detailed experimental protocol for validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this and related compounds.
Introduction: The Therapeutic Potential of 6-Aminouracil Derivatives
The uracil scaffold is a cornerstone in medicinal chemistry, forming the basis for a multitude of synthetic and natural compounds with a wide array of biological activities. Among these, the 6-aminouracil derivatives have emerged as a particularly promising class, serving as versatile precursors for heterocyclic compounds with demonstrated therapeutic potential.[1][2] This class of molecules is known to exhibit a diverse range of pharmacological effects, including antioxidant, antimicrobial, anticancer, antiviral, and anti-Alzheimer properties.[2][3]
The specific compound of interest, this compound, belongs to this pharmacologically significant family. While direct studies on its mechanism of action are not yet prevalent in the public domain, its structural similarity to other well-characterized 6-aminouracil derivatives allows us to formulate a robust hypothesis regarding its biological function. A significant body of evidence points towards enzyme inhibition as a primary mode of action for this class of compounds.[4][5][6] This guide will, therefore, focus on this postulated mechanism, providing a scientifically grounded framework for future research and development.
Physicochemical Properties of this compound
A foundational understanding of a compound's physicochemical properties is critical for its development as a therapeutic agent. Below is a summary of the known identifiers for this compound.
| Property | Value |
| Chemical Formula | C₉H₁₅N₃O₂ |
| Molecular Weight | 213.25 g/mol |
| CAS Number | 72361-28-5 |
| Canonical SMILES | CCCNC1=C(C(=O)N(C1=O)CC)N |
| Appearance | White to off-white crystalline powder |
| Solubility | Moderately soluble in water and various organic solvents.[7] |
Note: Further characterization, such as pKa, logP, and detailed solubility studies in various buffers, is recommended for comprehensive profiling.
Postulated Core Mechanism of Action: Enzyme Inhibition
The most consistently reported mechanism of action for 6-aminouracil derivatives is the inhibition of specific enzymes.[4][5][6] Based on the available literature for structurally related compounds, we can postulate several high-probability enzymatic targets for this compound.
Inhibition of Cyclic Nucleotide Phosphodiesterases (PDEs)
A notable pharmacological action of some 6-aminouracil derivatives is the potent inhibition of adenosine-3',5'-cyclic phosphate (cAMP) phosphodiesterase.[4] PDEs are a superfamily of enzymes responsible for the degradation of cyclic nucleotides, such as cAMP and cGMP. By inhibiting PDE, 6-aminouracil derivatives can lead to an accumulation of intracellular cAMP. This, in turn, can trigger a cascade of downstream signaling events with various physiological outcomes, including diuretic effects, inhibition of platelet aggregation, and bronchodilation.[4] Given the therapeutic implications of PDE inhibition, this represents a primary putative mechanism for this compound.
Inhibition of Bacterial DNA Polymerase IIIC (Pol IIIC)
Certain substituted 6-anilinouracils, a subset of the 6-aminouracil class, have been identified as potent and selective inhibitors of Gram-positive bacterial DNA polymerase IIIC (Pol IIIC).[5] This enzyme is essential for bacterial DNA replication, and its inhibition leads to a bactericidal effect. This selective toxicity makes Pol IIIC an attractive target for the development of novel antibiotics. The potential for this compound to act as a bacterial Pol IIIC inhibitor warrants investigation, particularly for its application in treating infections caused by Gram-positive organisms.[5]
Inhibition of Thymidine Phosphorylase (dThdPase)
Inhibitors of thymidine phosphorylase are of significant interest in oncology as they can suppress tumor growth and metastasis by inhibiting angiogenesis.[6] Several 5-substituted 6-aminouracils have demonstrated inhibitory activity against human thymidine phosphorylase.[6] This suggests that the 6-aminouracil scaffold can be tailored to target this enzyme. Investigating the effect of this compound on dThdPase activity could reveal potential applications in cancer therapy.
Visualizing a Potential Pathway: PDE Inhibition and cAMP Signaling
To illustrate the most probable mechanism of action, the following diagram depicts the signaling pathway associated with the inhibition of cAMP phosphodiesterase.
Caption: Postulated signaling pathway of this compound via PDE inhibition.
Experimental Validation: A Blueprint for Investigation
To empirically determine the mechanism of action of this compound, a systematic experimental approach is necessary. The following protocol outlines a robust in vitro assay to assess its potential as a phosphodiesterase inhibitor.
Protocol: In Vitro Phosphodiesterase (PDE) Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of a selected phosphodiesterase isoform (e.g., PDE4).
Materials:
-
Recombinant human PDE4 enzyme
-
This compound (test compound)
-
Rolipram (positive control inhibitor)
-
cAMP (substrate)
-
5'-Nucleotidase
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂)
-
Phosphate detection reagent (e.g., Malachite Green)
-
96-well microplates
-
Microplate reader
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of test concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare similar dilutions for the positive control, Rolipram.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Test compound or control at various concentrations
-
Recombinant PDE4 enzyme
-
-
Include control wells:
-
"No inhibitor" control (with vehicle, e.g., DMSO)
-
"No enzyme" control (to measure background signal)
-
-
-
Enzymatic Reaction:
-
Pre-incubate the plate at 37°C for 10 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the cAMP substrate to all wells.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
-
Signal Generation and Detection:
-
Stop the PDE reaction by adding 5'-Nucleotidase. This enzyme will convert the AMP produced by PDE into adenosine and inorganic phosphate (Pi).
-
Incubate for an additional 15 minutes at 37°C.
-
Add the phosphate detection reagent (e.g., Malachite Green) to all wells. This reagent will react with the inorganic phosphate to produce a colorimetric signal.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from "no enzyme" controls) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by fitting the data to a dose-response curve.
-
Conclusion and Future Directions
While direct experimental data on this compound is currently scarce, its classification within the 6-aminouracil family provides a strong foundation for postulating its mechanism of action. The evidence strongly suggests that this compound is likely to function as an enzyme inhibitor, with phosphodiesterases, bacterial DNA polymerase IIIC, and thymidine phosphorylase representing high-priority targets for investigation.
The provided experimental protocol for a PDE inhibition assay serves as a starting point for validating this hypothesis. Further studies should include:
-
Broad-Spectrum Kinase and Enzyme Profiling: To identify a wider range of potential targets and assess selectivity.
-
Cell-Based Assays: To confirm the biological activity in a cellular context, such as measuring intracellular cAMP levels or assessing antibacterial activity against Gram-positive strains.
-
In Vivo Studies: To evaluate the pharmacological effects, pharmacokinetics, and safety profile in animal models.
The exploration of this compound holds significant promise for the discovery of novel therapeutic agents. A systematic and hypothesis-driven approach, as outlined in this guide, will be crucial in unlocking its full potential.
References
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). RSC Advances. [Link]
- Furukawa, Y., et al. (1975). 6-Aminouracil derivatives.
- El-Sayed, W. A., et al. (2013). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition.
- Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019). Frontiers in Chemistry.
- In vitro proliferative activity of 6-substituted uracil derivatives. (2021). Journal of Pharmacy & Pharmacognosy Research.
- Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. (2005).
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). NIH.
- Synthesis of Substituted 6-Anilinouracils and Their Inhibition of DNA Polymerase IIIC and Gram-Positive Bacterial Growth. (1998). Journal of Medicinal Chemistry.
- Comprehensive Guide to 6 Aminouracil: Properties, Uses, and Suppliers. (2026). Generic Website.
- UTILITY OF 6-AMINOURACILS FOR BUILDING SUBSTITUTED AND HETEROANNULATED PYRIMIDINES: A COMPREHENSIVE REVIEW. (2023). HETEROCYCLES.
- Synthesis of 1-Mono- and 1,3-Di-Substituted 6-Aminouracils. Diuretic Activity. (1983). The Journal of Organic Chemistry.
- Hirota, K., et al. (1997). Synthesis of 6-aminouracils and pyrrolo[2,3-d]pyrimidine-2,4-diones and their inhibitory effect on thymidine phosphorylase. Nucleic Acids Symposium Series.
- Advances in the Synthesis of 5- and 6-Substituted Uracil Deriv
- This compound (72361-28-5) for sale. Vulcanchem.
Sources
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 3. jppres.com [jppres.com]
- 4. US3923807A - 6-Aminouracil derivatives - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 6-aminouracils and pyrrolo[2,3-d]pyrimidine-2,4-diones and their inhibitory effect on thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hbgxchemical.com [hbgxchemical.com]
Methodological & Application
Application and Protocol Guide for the Quantitative Analysis of 6-Amino-1-ethyl-3-propyluracil
Foreword: A Modern Approach to Quantifying Uracil Analogs
In the landscape of pharmaceutical development and molecular biology research, the precise quantification of novel chemical entities is paramount. This document provides a comprehensive guide to the analytical methodologies for 6-Amino-1-ethyl-3-propyluracil, a substituted uracil analog. While specific literature on this exact molecule is emerging, we can extrapolate robust analytical strategies from its structural congeners, such as the well-studied propylthiouracil (PTU). This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, step-by-step protocols for accurate and reliable quantification. Our approach emphasizes the causality behind experimental choices, ensuring that the described methods are not just a series of steps, but a self-validating analytical system.
Introduction to this compound and the Imperative for its Quantification
This compound belongs to the pyrimidine family, a class of compounds with significant biological activities. Uracil derivatives are foundational to life as components of nucleic acids and are also exploited in pharmacology for their antiviral and antineoplastic properties. The introduction of alkyl and amino groups to the uracil scaffold can significantly modulate its biological activity, metabolic stability, and pharmacokinetic profile.
Accurate quantification of this compound is critical for a multitude of applications, including:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological systems.
-
Drug Metabolism and Identification: To identify and quantify metabolites in various biological matrices.
-
Pharmaceutical Quality Control: To ensure the purity, potency, and stability of the active pharmaceutical ingredient (API) and its formulations.
-
In Vitro Biological Assays: To determine accurate concentrations for assessing biological activity and dose-response relationships.
This guide will focus on two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) for its robustness and widespread availability, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its superior sensitivity and selectivity, particularly in complex biological matrices. A supplementary UV-Vis spectrophotometric method will also be discussed for simpler applications.
High-Performance Liquid Chromatography (HPLC) with UV Detection: A Robust and Reliable Approach
Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis of moderately polar compounds like uracil derivatives. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Principle of Separation
In RP-HPLC, this compound will be retained on the hydrophobic C18 stationary phase. By manipulating the composition of the mobile phase (a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol), we can control the elution of the compound. The amino and propyl groups on the uracil ring will influence its retention characteristics. Detection is achieved by monitoring the UV absorbance of the analyte as it elutes from the column. Uracil and its derivatives typically exhibit strong absorbance in the UV range of 250-280 nm.[1][2]
Detailed HPLC Protocol
This protocol is a starting point and may require optimization for specific applications.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or purified to 18 MΩ·cm.
-
Potassium phosphate monobasic (KH2PO4), analytical grade.
-
Orthophosphoric acid, analytical grade.
Procedure:
-
Mobile Phase Preparation:
-
Buffer (A): Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 4.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Organic (B): Acetonitrile.
-
Isocratic Elution: A starting point for the mobile phase composition is a mixture of Buffer (A) and Acetonitrile (B) in a ratio of 80:20 (v/v).[3]
-
-
Chromatographic Conditions:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of methanol and water.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples. A typical range could be 1-100 µg/mL.
-
-
Sample Preparation:
-
For Pharmaceutical Formulations: Dissolve the formulation in a suitable solvent (e.g., methanol/water mixture), sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.
-
For Biological Matrices (e.g., Plasma, Serum): A protein precipitation step is typically required. Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
-
Method Validation
The developed HPLC method must be validated according to ICH guidelines (Q2(R1)) to ensure its suitability for the intended purpose.[5] Key validation parameters are summarized in the table below.
| Parameter | Acceptance Criteria | Typical Performance for Uracil Analogs |
| Linearity (r²) | > 0.999 | Achievable over a concentration range of 1-100 µg/mL.[3] |
| Accuracy (% Recovery) | 98-102% | Typically within this range for spiked samples.[3] |
| Precision (% RSD) | < 2% | Repeatability and intermediate precision should be within this limit. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Dependent on the compound's extinction coefficient, but can be in the low ng/mL range. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | Quantifiable with acceptable precision and accuracy. |
| Specificity | No interference at the retention time of the analyte | Demonstrated by analyzing blank and placebo samples. |
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC-based quantification of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Bioanalysis
For applications requiring high sensitivity and selectivity, such as the quantification of low concentrations of this compound in complex biological matrices, LC-MS/MS is the method of choice.[6][7][8]
Principle of LC-MS/MS
LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI), and the resulting ions are filtered in the first quadrupole (Q1) based on their mass-to-charge ratio (m/z). These selected "precursor ions" are then fragmented in a collision cell (Q2), and the resulting "product ions" are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.
Detailed LC-MS/MS Protocol
Instrumentation:
-
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Reagents:
-
Acetonitrile, LC-MS grade.
-
Methanol, LC-MS grade.
-
Water, LC-MS grade.
-
Formic acid, LC-MS grade.
Procedure:
-
Mass Spectrometer Tuning and Optimization:
-
Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal ionization polarity (positive or negative ion mode) and to identify the precursor ion (likely [M+H]⁺ or [M-H]⁻).
-
Perform a product ion scan to identify the most abundant and stable fragment ions for the MRM transitions.
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
Chromatographic Conditions:
-
Column: A C18 column with a smaller particle size (e.g., 1.7-2.6 µm) is often used for faster analysis.
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions to re-equilibrate the column. This provides better peak shapes and resolution.
-
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE is recommended. A polymeric reversed-phase SPE sorbent can be effective for extracting uracil derivatives from biological fluids.[6][9]
-
Protein Precipitation: As described for the HPLC method, this is a simpler but potentially less clean alternative.
-
-
Data Acquisition and Analysis:
-
Set up the MRM transitions for this compound and an appropriate internal standard (ideally a stable isotope-labeled version of the analyte).
-
Acquire data and quantify the analyte using a calibration curve constructed with standards prepared in the same matrix as the samples.
-
Expected Performance Characteristics
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Accuracy (% Recovery) | 85-115% |
| Precision (% RSD) | < 15% |
| Limit of Quantification (LOQ) | Sub-ng/mL to pg/mL levels are achievable.[7] |
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS-based quantification of this compound.
UV-Vis Spectrophotometry: A Simple Method for Pure Samples
For the quantification of this compound in pure solutions or simple formulations without interfering substances, UV-Vis spectrophotometry offers a quick and straightforward approach.
Principle
This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Protocol
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Generate a Calibration Curve:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. The resulting plot should be linear.
-
-
Quantify the Unknown Sample:
-
Measure the absorbance of the unknown sample at the λmax.
-
Determine the concentration of the unknown sample from the calibration curve.
-
Note: This method is not suitable for complex mixtures as any substance that absorbs at the same wavelength will interfere with the measurement.
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the application. For routine quality control of pure substances or simple formulations, UV-Vis spectrophotometry and HPLC with UV detection are robust and reliable options. For the analysis of this compound in complex biological matrices, where high sensitivity and selectivity are crucial, LC-MS/MS is the undisputed gold standard. The protocols and principles outlined in this guide provide a solid foundation for developing and validating analytical methods for this novel uracil derivative, empowering researchers to obtain accurate and reproducible results.
References
-
Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets. ResearchGate. Available at: [Link]
-
Validation of a HPLC Method for the Determination of Propylthiouracil in Plasma. ResearchGate. Available at: [Link]
-
Fast Quantitation of Uracil in Serum by LC-MS/MS. Phenomenex. Available at: [Link]
-
Development and Application of Analytical Methods for the Determination of Methimazole and its Metabolites and their Effects to. University of Debrecen. Available at: [Link]
-
Measurement of uracil in plasma and serum samples by LC-MS/MS. SCIEX. Available at: [Link]
-
Ambekar, A. et al. (2021). A simple, precise, accurate, sensitive and robust stability- indicating HPLC method for simultaneous estimation of propylthiouracil and its impurity thiourea. International Journal of Pharmaceutical Sciences and Research, 12(1), 432-442. Available at: [Link]
-
Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. Phenomenex. Available at: [Link]
-
Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study. National Institutes of Health. Available at: [Link]
-
Propylthiouracil quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry: application in a bioequivalence study. Semantic Scholar. Available at: [Link]
-
Determination of propylthiouracil and methylthiouracil in human serum using high-performance liquid chromatography with chemiluminescence detection. PubMed. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]
-
The Ultraviolet Absorption Spectra of Some Derivatives of Uracil. ACS Publications. Available at: [Link]
-
Measurement of uracil in plasma and serum samples by LC-MS/MS. SCIEX. Available at: [Link]
-
Propylthiouracil. IARC Publications. Available at: [Link]
-
(PDF) Assessing the Influence of Propylthiouracil and Phenytoin on the Metabolomes of the Thyroid, Liver, and Plasma in Rats. ResearchGate. Available at: [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Available at: [Link]
-
Electronic Supplementary Information Exploring Uracil Derivatives: Synthesis, Crystal Structure Insights, and Antibacterial Activity. Royal Society of Chemistry. Available at: [Link]
-
Uracil-DNA Glycosylase Assay by Matrix-assisted Laser Desorption/Ionization Time-of-flight Mass Spectrometry Analysis. National Institutes of Health. Available at: [Link]
-
(PDF) HPLC determination of antithyroid drugs. ResearchGate. Available at: [Link]
-
A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. Available at: [Link]
-
UV Excitation of Uracil Results in the Formation of a Ground-State Intermediate in Less Than One Picosecond and Its Lifetime is. ChemRxiv. Available at: [Link]
-
Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. ACCR. Available at: [Link]
-
1-BENZYL-1,4-DIHYDRONICOTINAMIDE. J-STAGE. Available at: [Link]
-
Uracil. PhotochemCAD. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. photochemcad.com [photochemcad.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. Fast Quantitation of Uracil in Serum by LC-MS/MS | Phenomenex [phenomenex.com]
- 7. sciex.com [sciex.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
"HPLC method for 6-Amino-1-ethyl-3-propyluracil analysis"
An Application Note and Protocol for the HPLC Analysis of 6-Amino-1-ethyl-3-propyluracil
Introduction
This compound is a substituted uracil derivative. Uracil and its analogues are of significant interest in pharmaceutical and biological research due to their potential as therapeutic agents, particularly in antiviral and anticancer applications. The development of robust analytical methods for these compounds is crucial for ensuring product quality, stability, and for studying their pharmacokinetic and pharmacodynamic properties. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of such compounds in various matrices.
This application note provides a comprehensive guide to a starting HPLC method for the analysis of this compound. The described method is based on reversed-phase chromatography, which is well-suited for separating moderately polar compounds like uracil derivatives. The protocol is intended to serve as a strong foundation for researchers and drug development professionals, from which further optimization and validation can be performed to meet specific analytical needs.
Principle of the Method
The proposed method utilizes reversed-phase HPLC with UV detection. In this mode of chromatography, the stationary phase is nonpolar (e.g., a C18-bonded silica), and the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile or methanol. The separation of this compound from potential impurities or other matrix components is achieved based on its differential partitioning between the stationary and mobile phases. The compound is then detected by its absorbance of UV light at a specific wavelength.
Proposed HPLC Method: A Starting Point for Development
Given the limited availability of specific published methods for this compound, the following conditions are proposed as a robust starting point for method development. The selection of these parameters is based on the analysis of structurally similar compounds and general principles of reversed-phase chromatography.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column is a versatile and common choice for the separation of moderately polar compounds, providing a good balance of retention and resolution. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A mixture of acetonitrile and water provides good solvating power for uracil derivatives. Formic acid is used as a mobile phase modifier to improve peak shape and control the ionization of the analyte. |
| Gradient | 80% A / 20% B (Isocratic) | An isocratic elution is a good starting point for method development. The ratio can be adjusted to optimize the retention time. A gradient elution may be necessary if a wide range of analytes with different polarities are present. |
| Flow Rate | 1.0 mL/min | A flow rate of 1.0 mL/min is typical for a 4.6 mm ID column and provides a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. 30 °C is a common starting point. |
| Detection Wavelength | 270 nm | Uracil and its derivatives typically exhibit strong UV absorbance in the range of 260-280 nm. A starting wavelength of 270 nm is recommended, but it should be optimized by determining the absorbance maximum of this compound. |
| Injection Volume | 10 µL | This is a standard injection volume that can be adjusted based on the concentration of the analyte and the sensitivity of the detector. |
Experimental Protocol
Reagent and Sample Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade water. Mix thoroughly and degas before use.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade acetonitrile. Mix thoroughly and degas before use.
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) and bring to volume.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations for constructing a calibration curve.
HPLC System Setup and Analysis
-
System Startup: Turn on the HPLC system components (pump, detector, autosampler, and column oven).
-
Mobile Phase Preparation: Ensure that the mobile phase reservoirs are filled with freshly prepared and degassed mobile phases.
-
Column Equilibration: Purge the pump to remove any air bubbles and then set the flow rate to 1.0 mL/min with the initial mobile phase composition (80% A / 20% B). Allow the system to equilibrate until a stable baseline is achieved (typically 15-30 minutes).
-
Detector Setup: Set the UV detector to the desired wavelength (270 nm).
-
Sample Injection: Inject a blank (mobile phase) to ensure the system is clean. Then, inject the prepared standard solutions and samples.
-
Data Acquisition: Acquire the chromatograms for the duration necessary to elute the analyte and any other components of interest.
Analytical Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Method Development and Validation
The proposed method serves as a starting point. Further optimization may be necessary to achieve the desired performance characteristics for a specific application. Key parameters to consider for optimization include:
-
Mobile Phase Composition: Adjusting the ratio of acetonitrile to water to fine-tune the retention time.
-
pH of the Mobile Phase: The pH can influence the ionization state of the analyte and thus its retention and peak shape.
-
Gradient Elution: If the sample contains components with a wide range of polarities, a gradient elution may be required to achieve adequate separation within a reasonable run time.
Once the method is optimized, it should be validated in accordance with relevant guidelines, such as those from the International Council for Harmonisation (ICH).
Key Validation Parameters
The following diagram outlines the essential parameters for HPLC method validation.
Caption: Key parameters for HPLC method validation according to ICH guidelines.
Conclusion
This application note provides a detailed starting protocol for the HPLC analysis of this compound. The proposed reversed-phase method with UV detection is a robust and reliable approach for the quantification of this compound. The provided information on method development and validation will enable researchers and scientists to adapt and implement this method for their specific needs in pharmaceutical analysis and drug development.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Application Note & Protocol Guide: High-Purity Isolation of 6-Amino-1-ethyl-3-propyluracil
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the purification of crude 6-Amino-1-ethyl-3-propyluracil, a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The purity of such compounds is paramount for obtaining reliable biological data and meeting regulatory standards. This guide details field-proven protocols for recrystallization and column chromatography, explains the underlying scientific principles for each methodological choice, and includes workflows for assessing final product purity.
Introduction: The Imperative for Purity
This compound belongs to the aminouracil class of heterocyclic compounds. Aminouracil derivatives are foundational precursors in the synthesis of a wide array of bioactive molecules and therapeutic agents, including anticancer, antiviral, and antimicrobial compounds.[1][2] The biological activity and safety profile of any synthesized compound are directly contingent on its purity. Impurities, such as unreacted starting materials, byproducts, or residual solvents, can lead to erroneous experimental results, mask the true efficacy of the target molecule, or introduce unforeseen toxicity.
Therefore, robust and validated purification techniques are not merely a procedural step but a cornerstone of scientific integrity in drug development. This guide provides detailed methodologies to elevate crude this compound to a high degree of purity suitable for downstream applications.
Strategic Purification Workflow
The purification strategy for this compound typically involves a multi-step approach, starting with a bulk purification method like recrystallization, followed by a high-resolution technique such as column chromatography if necessary. The choice of methods depends on the nature and quantity of impurities present in the crude sample.
Caption: Strategic workflow for the purification of this compound.
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, and then allow the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, causing it to crystallize out of the solution while the impurities, being present in a lower concentration, remain dissolved.
Causality of Solvent Selection
The success of recrystallization hinges on the choice of solvent. An ideal solvent should exhibit the following properties:
-
High Solvation Power at High Temperature: It should dissolve the target compound completely when hot.
-
Low Solvation Power at Low Temperature: It should dissolve very little of the target compound when cold.
-
Favorable Impurity Solubility: It should either dissolve impurities very well at all temperatures or not at all, so they can be filtered off.
-
Volatility: It should have a relatively low boiling point for easy removal from the purified crystals.
-
Inertness: It should not react with the compound being purified.
For aminouracil derivatives, a range of protic and aprotic solvents can be considered. Solubility data for structurally similar compounds like propylthiouracil and 5-aminouracil provide a strong starting point for solvent screening.[3][4][5][6]
Table 1: Potential Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Notes |
| Water | 100 | 80.1 | Aminouracils often have some water solubility, especially when hot.[5] Good for polar impurities. |
| Ethanol | 78 | 24.5 | A common and effective solvent for many organic compounds, including uracil derivatives.[7][8] |
| Methanol | 65 | 32.7 | Similar to ethanol but with higher polarity. |
| Isopropanol | 82 | 19.9 | A good alternative to ethanol, slightly less polar. |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent; can be effective for compounds with moderate polarity.[3] |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent; useful for less polar impurities. |
| Ethanol/Water Mix | Variable | Variable | A solvent pair can fine-tune solubility. The ratio can be adjusted to achieve ideal solvation properties. |
Detailed Recrystallization Protocol
This protocol is a self-validating system. The success of each step informs the next, ensuring an efficient purification process.
Caption: Step-by-step workflow for the recrystallization protocol.
Step-by-Step Methodology:
-
Solvent Screening (Small Scale):
-
Place ~20-30 mg of the crude this compound into several test tubes.
-
Add a few drops of a candidate solvent (from Table 1) to each tube at room temperature. Observe solubility. A good solvent will not dissolve the compound well at this stage.
-
Heat the tubes that showed poor solubility. Add the solvent dropwise until the solid just dissolves.
-
Allow the solutions to cool to room temperature, then place them in an ice bath.
-
The best solvent is one that dissolves the compound when hot but forms a high yield of crystals upon cooling.
-
-
Dissolution (Scale-Up):
-
Place the crude product in an Erlenmeyer flask (the conical shape reduces solvent evaporation).
-
Add the chosen solvent in small portions while heating the flask on a hot plate (use a water bath for flammable solvents). Add just enough hot solvent to completely dissolve the solid. Using excess solvent will reduce the yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration.
-
Preheat a funnel and a receiving flask. Place a fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper quickly to remove the insoluble material. This step prevents premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical as it promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold solvent to rinse away any adhering impurities. Using cold solvent minimizes the loss of the desired product.
-
-
Drying:
-
Dry the crystals thoroughly to remove the solvent. This can be done by leaving them in the funnel under vacuum for a period, followed by drying in a vacuum oven. The final product should be a dry, free-flowing powder.
-
Method 2: Silica Gel Column Chromatography
When recrystallization is insufficient to remove impurities with similar solubility profiles, column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[9]
Principle of Separation
Silica gel is a polar stationary phase. Polar compounds in the mixture will adsorb more strongly to the silica gel and therefore move down the column more slowly. Nonpolar compounds will interact less with the silica gel and be carried down the column more quickly by the mobile phase. By gradually increasing the polarity of the mobile phase, compounds can be eluted sequentially based on their polarity.
Mobile Phase Development via TLC
Before running a column, the optimal mobile phase (eluent) must be determined using Thin-Layer Chromatography (TLC).[10] TLC is a rapid and material-sparing method to screen different solvent systems.
Protocol for TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Place the plate in a developing chamber containing a candidate eluent system (e.g., a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate or chloroform/methanol).[10]
-
Allow the solvent to run up the plate.
-
Visualize the separated spots under UV light.
-
The ideal eluent system will provide a good separation between the spot for the desired product and the spots for impurities, with the product having an Rf value of approximately 0.25-0.35.
Detailed Column Chromatography Protocol
Caption: Step-by-step workflow for the column chromatography protocol.
Step-by-Step Methodology:
-
Column Preparation (Slurry Packing):
-
Select a glass column of appropriate size (a rule of thumb is a silica gel mass of 30-100 times the mass of the crude product).
-
In a beaker, mix the required amount of silica gel with the initial, least polar eluent to form a slurry.
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing and remove air bubbles. Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting the eluting solvent in numbered test tubes or flasks (fractions). Maintain a constant level of solvent above the silica bed to prevent the column from running dry, which can cause cracking and poor separation.
-
If a gradient elution is required (as determined by TLC), gradually increase the proportion of the more polar solvent in the eluent mixture to elute the more strongly adsorbed compounds.
-
-
Fraction Analysis and Product Isolation:
-
Spot every few fractions onto a TLC plate and run it using the standard eluent system.
-
Visualize the plates to identify which fractions contain the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Purity Assessment and Characterization
After purification, the purity of the final compound must be rigorously assessed.
Table 2: Comparison of Purity Assessment Techniques
| Technique | Purpose | Information Provided |
| Thin-Layer Chromatography (TLC) | Rapid purity check | A single spot suggests high purity. Allows for comparison with starting material.[10] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis | Provides a precise percentage of purity by integrating the area of the product peak relative to impurity peaks. Methods for uracil derivatives often use reverse-phase columns.[11][12] |
| Melting Point Analysis | Indicator of purity | A sharp and narrow melting point range is characteristic of a pure crystalline solid. Impurities typically depress and broaden the melting range. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and impurity identification | Confirms the chemical structure of the desired compound and can reveal the presence of structurally related impurities. |
| Mass Spectrometry (MS) | Molecular weight confirmation | Confirms the molecular weight of the compound. LC-MS can be used to identify the molecular weights of impurities.[13] |
Conclusion
The purification of crude this compound is a critical step in its preparation for scientific research and development. By systematically applying the principles and protocols of recrystallization and column chromatography outlined in this guide, researchers can confidently achieve the high level of purity required for reliable and reproducible results. The integration of analytical techniques like TLC and HPLC is essential for validating the success of the purification process and ensuring the quality of the final product.
References
-
Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H) - PubMed Central . Available at: [Link]
-
Separation of alkylated guanines, adenines, uracils and cytosines by thin-layer chromatography - PubMed . Available at: [Link]
-
Propylthiouracil - Wikipedia . Available at: [Link]
- US3923807A - 6-Aminouracil derivatives - Google Patents.
-
(PDF) Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy - ResearchGate . Available at: [Link]
-
Solubility of 6-aminouracil and 1-methyl-6-aminouracil in water and some organic solvents | Request PDF - ResearchGate . Available at: [Link]
-
Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf . Available at: [Link]
-
Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis - MDPI . Available at: [Link]
-
The Crystal Structure of 5-Aminouracil and the Ambiguity of Alternative Polymorphs# - UCL Discovery - University College London . Available at: [Link]
-
LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed . Available at: [Link]
-
Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones . Available at: [Link]
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A - The Royal Society of Chemistry . Available at: [Link]
- EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents.
-
Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - eScholarship.org . Available at: [Link]
-
RoC Profile: Propylthiouracil - National Toxicology Program (NTP) . Available at: [Link]
-
CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3-ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE . Available at: [Link]
-
Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H - Juniper Publishers . Available at: [Link]
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - ResearchGate . Available at: [Link]
Sources
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione Fluorescence Probes, and Tetrahydro-1H,9H-2,10-dioxa-9-azaanthracen-1-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. US3923807A - 6-Aminouracil derivatives - Google Patents [patents.google.com]
- 10. Separation of alkylated guanines, adenines, uracils and cytosines by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis [mdpi.com]
- 13. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving 6-Amino-1-propyluracil for In Vitro Assays: An Application Note and Protocol
Introduction
This document provides a detailed guide for the effective solubilization of 6-Amino-1-propyluracil (likely intended compound, see note below), a substituted uracil derivative, for its use in a variety of in vitro biological assays. Proper dissolution and the preparation of stable, accurate stock solutions are critical first steps for obtaining reliable and reproducible experimental data in drug discovery and life science research. The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust methodology, grounded in the physicochemical properties of uracil analogs and best practices for laboratory research.
A Note on Compound Nomenclature: Initial searches for "6-Amino-1-ethyl-3-propyluracil" did not yield a known chemical entity. However, "6-Amino-1-propyluracil" is a well-documented compound. It is presumed that the user's query contained a typographical error, and this guide will focus on the latter compound. The principles and protocols described are generally applicable to other similar uracil derivatives.
Physicochemical Properties of 6-Amino-1-propyluracil
Understanding the fundamental properties of a compound is paramount to developing an effective dissolution strategy. Below is a summary of the key physicochemical characteristics of 6-Amino-1-propyluracil.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃O₂ | PubChem[1] |
| Molecular Weight | 169.18 g/mol | PubChem[1] |
| IUPAC Name | 6-amino-1-propylpyrimidine-2,4-dione | PubChem[1] |
| CAS Number | 53681-47-3 | PubChem[1] |
Due to the limited availability of experimental solubility data for 6-Amino-1-propyluracil, we will leverage data from the structurally similar and well-characterized compound, Propylthiouracil (PTU), to inform our starting protocols. PTU is also a propyl-substituted uracil derivative, and its solubility characteristics provide a strong predictive foundation.
Solvent Selection: A Rationale-Driven Approach
The choice of solvent is the most critical factor in preparing a stock solution. The ideal solvent will fully dissolve the compound at the desired concentration, be compatible with the downstream assay, and have minimal toxicity to the biological system being studied.
Recommended Solvents for 6-Amino-1-propyluracil
Based on the solubility of the related compound Propylthiouracil, the following organic solvents are recommended for preparing a high-concentration stock solution of 6-Amino-1-propyluracil:
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent with excellent solvating power for a wide range of organic molecules. It is a common choice for preparing stock solutions of compounds for biological assays.
-
Dimethylformamide (DMF): Another polar aprotic solvent with strong solubilizing capabilities.
-
Ethanol: A polar protic solvent that can be effective for dissolving many organic compounds. It is often less toxic to cells than DMSO or DMF at low final concentrations.
The solubility of Propylthiouracil in these solvents is approximately 10 mg/mL in DMSO, 12.5 mg/mL in DMF, and 2 mg/mL in ethanol.[2] It is anticipated that 6-Amino-1-propyluracil will exhibit similar solubility.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing a stock solution of 6-Amino-1-propyluracil.
Caption: General workflow for preparing a stock solution.
Detailed Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step method for preparing a 10 mM stock solution of 6-Amino-1-propyluracil in DMSO. This concentration is a common starting point for subsequent serial dilutions for in vitro assays.
Materials
-
6-Amino-1-propyluracil (solid powder)
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
(Optional) Water bath or heat block
-
(Optional) Syringe filters (0.22 µm)
Procedure
-
Calculate the Required Mass:
-
The molecular weight of 6-Amino-1-propyluracil is 169.18 g/mol .
-
To prepare 1 mL of a 10 mM solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 169.18 g/mol = 0.0016918 g = 1.69 mg
-
-
-
Weighing the Compound:
-
Carefully weigh out 1.69 mg of 6-Amino-1-propyluracil powder using an analytical balance.
-
Expert Tip: For small quantities, it is often more accurate to weigh a larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of solvent (e.g., 5.91 mL for a 10 mM solution).
-
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube or amber glass vial.
-
Add the calculated volume of DMSO (e.g., 1 mL for 1.69 mg).
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aiding Dissolution (If Necessary):
-
If the compound does not fully dissolve with vortexing, you can:
-
Sonicate: Place the tube in a sonicator bath for 5-10 minutes.
-
Gentle Warming: Briefly warm the solution in a water bath set to 30-37°C. Caution: Avoid excessive heat, which could degrade the compound.
-
-
-
Sterilization and Storage:
-
For cell-based assays, it is recommended to sterile-filter the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in amber vials or tubes to protect from light.
-
Working Solution Preparation and Assay Considerations
For most in vitro assays, the high-concentration stock solution will be serially diluted to the desired final concentrations in the appropriate cell culture medium or assay buffer.
Serial Dilution Workflow
Caption: Workflow for preparing working solutions.
Important Considerations for Assay Compatibility:
-
Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity or other artifacts. Always include a vehicle control (medium/buffer with the same final concentration of the solvent) in your experiments.
-
Aqueous Solubility: While 6-Amino-1-propyluracil is likely to be sparingly soluble in aqueous buffers, preparing a high-concentration stock in an organic solvent allows for subsequent dilution into aqueous media for the final assay concentrations. For some applications, a method involving initial dissolution in a small amount of organic solvent followed by dilution with an aqueous buffer can be employed to prepare a more concentrated aqueous working solution.[2]
-
pH: The pH of the final assay medium should be considered, as it can affect the charge state and solubility of the compound.
Conclusion
This application note provides a comprehensive and scientifically-grounded protocol for the dissolution of 6-Amino-1-propyluracil for in vitro assays. By understanding the physicochemical properties of the compound and following a systematic approach to solvent selection and stock solution preparation, researchers can ensure the quality and reliability of their experimental results. The provided protocols, based on data from the closely related compound Propylthiouracil, offer a robust starting point for working with this and other similar uracil derivatives.
References
-
PubChem. (n.d.). 6-Amino-1-propyluracil. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Propylthiouracil. National Center for Biotechnology Information. Retrieved from [Link]
Sources
"experimental design for testing 6-Amino-1-ethyl-3-propyluracil efficacy"
An Application Note and Protocol for the Pre-clinical Evaluation of 6-Amino-1-ethyl-3-propyluracil as a Novel Anti-Inflammatory Agent
Authored by: Gemini, Senior Application Scientist
Introduction
Uracil and its derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities. A well-known example, propylthiouracil, is utilized clinically for its antithyroid properties, primarily by inhibiting the enzyme thyroid peroxidase.[1][2] The structural scaffold of uracil is a fertile ground for discovering new therapeutic agents, with various derivatives showing promise in areas such as oncology and virology.[3]
This document outlines a comprehensive experimental design for evaluating the efficacy of a novel uracil derivative, this compound. Given the known immunomodulatory effects of some related compounds, this protocol will focus on characterizing its potential as an anti-inflammatory agent. The proposed workflow is designed to be a self-validating system, progressing from foundational in vitro characterization to in vivo proof-of-concept in established models of inflammation and autoimmune disease.
The primary objective of this guide is to provide researchers, scientists, and drug development professionals with a robust, step-by-step framework to assess the compound's biological activity, establish its mechanism of action, and generate the critical data necessary for further pre-clinical development.
Pre-clinical Efficacy Testing Workflow
The journey from a novel compound to a potential therapeutic candidate requires a logical, phased approach. The following workflow ensures that foundational questions of safety and activity are answered before progressing to more complex and resource-intensive animal models. This systematic progression maximizes the efficiency of the research effort and ensures the integrity of the findings.
Caption: A phased experimental workflow for evaluating this compound.
Phase 1: In Vitro Efficacy Assessment
Objective
The initial phase of testing is designed to determine the compound's intrinsic biological activity at the cellular level. The primary goals are to establish a safe therapeutic window by assessing cytotoxicity and to quantify its direct anti-inflammatory effects on immune cells.
Cell Viability and Cytotoxicity Assay
Causality: Before assessing a compound's specific efficacy (e.g., anti-inflammatory effects), it is critical to first determine the concentrations at which it is toxic to cells. A reduction in inflammatory markers could be misinterpreted if the compound is simply killing the cells producing them. The MTT and XTT assays are reliable, colorimetric methods for assessing cell metabolic activity, which serves as a proxy for cell viability.[4]
Protocol: MTT Cell Viability Assay [5][6]
-
Cell Seeding: Seed RAW 264.7 murine macrophages (or another relevant cell line) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (containing the same concentration of solvent, e.g., DMSO, as the compound wells) and "untreated control" wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[5] During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
In Vitro Anti-Inflammatory Assay
Causality: This assay directly tests the compound's ability to suppress an inflammatory response. RAW 264.7 macrophages are an excellent model because they are a key cell type in the inflammatory cascade. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of these cells through the Toll-like receptor 4 (TLR4) pathway, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6.[7] By measuring the reduction in these mediators, we can quantify the compound's anti-inflammatory efficacy.
Caption: Hypothesized inhibition of the LPS-induced inflammatory pathway.
Protocol: Cytokine Quantification by ELISA [8][9]
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate as described in the cytotoxicity protocol. Pre-treat the cells for 1-2 hours with non-toxic concentrations of this compound (determined from the MTT assay). Include a positive control (e.g., Dexamethasone, 1 µM) and a vehicle control.
-
Inflammatory Challenge: Stimulate the cells by adding LPS (final concentration of 1 µg/mL) to all wells except the "untreated control" wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate briefly and carefully collect the culture supernatant, which contains the secreted cytokines. Store at -80°C until analysis.
-
ELISA Procedure: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits. Follow the manufacturer's protocol precisely.[10] A general workflow is as follows:
-
Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine.[11]
-
Block the plate to prevent non-specific binding.
-
Add standards, controls, and collected cell supernatants to the wells.
-
Add a biotinylated detection antibody.
-
Add streptavidin-HRP conjugate.
-
Add a substrate solution (e.g., TMB) to develop a colorimetric signal.
-
Stop the reaction and read the absorbance on a plate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance readings of the known cytokine standards. Use this curve to calculate the concentration of cytokines in the experimental samples. Compare the cytokine levels in compound-treated groups to the LPS-only stimulated group to determine the percentage of inhibition.
Expected In Vitro Data
| Parameter | This compound | Dexamethasone (Positive Control) |
| Cytotoxicity IC₅₀ (µM) | To be determined | > 100 |
| TNF-α Inhibition IC₅₀ (µM) | To be determined | ~ 0.01 - 0.1 |
| IL-6 Inhibition IC₅₀ (µM) | To be determined | ~ 0.01 - 0.1 |
Phase 2: In Vivo Efficacy Assessment
Objective
After demonstrating efficacy at the cellular level, the next critical step is to evaluate the compound in a whole-organism setting. In vivo models help to assess the compound's efficacy, pharmacokinetics, and safety in a complex biological system. We propose a two-tiered approach: an acute model for rapid screening and a chronic model that more closely mimics human autoimmune disease.
Acute Model: LPS-Induced Systemic Inflammation
Causality: This model is used to quickly assess the compound's ability to suppress a systemic inflammatory response, often referred to as a "cytokine storm."[7] Intraperitoneal (i.p.) injection of LPS in mice induces a rapid and robust release of pro-inflammatory cytokines into the bloodstream.[12] This model is valuable for confirming in vivo activity and for preliminary dose-range finding before moving to more complex models.
Protocol: LPS-Induced Inflammation in Mice [13][14]
-
Animal Acclimation: Use 8-10 week old C57BL/6 mice. Allow them to acclimate for at least one week before the experiment.
-
Grouping: Divide mice into groups (n=8-10 per group):
-
Vehicle Control (Saline)
-
LPS + Vehicle
-
LPS + this compound (Low Dose)
-
LPS + this compound (High Dose)
-
LPS + Dexamethasone (Positive Control)
-
-
Dosing: Administer the compound (or vehicle) via an appropriate route (e.g., oral gavage or i.p. injection) 1 hour prior to the LPS challenge.
-
LPS Challenge: Inject LPS (e.g., 1-5 mg/kg) intraperitoneally into all mice except the vehicle control group.
-
Sample Collection: At a peak time point for cytokine release (e.g., 2-6 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia. Process the blood to obtain serum.
-
Analysis: Measure serum levels of TNF-α and IL-6 using ELISA, as described previously.
Chronic Model: Collagen-Induced Arthritis (CIA)
Causality: The CIA model is considered the gold standard for pre-clinical testing of therapeutics for rheumatoid arthritis (RA).[15][16] Immunizing susceptible strains of mice (like DBA/1) with type II collagen emulsified in Freund's adjuvant leads to the development of an autoimmune polyarthritis that shares significant pathological and immunological features with human RA, including synovial inflammation, cartilage degradation, and bone erosion.[17][18]
Protocol: Collagen-Induced Arthritis in DBA/1 Mice [15][19]
-
Animal Acclimation: Use 8-10 week old male DBA/1 mice, as they are highly susceptible to CIA.
-
Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Anesthetize the mice and inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA) and administer a booster injection in the same manner.
-
Treatment Protocol: Begin dosing with this compound (or vehicle/positive control like Methotrexate) around the time of arthritis onset (typically day 24-28) and continue daily until the end of the study (e.g., day 42).
-
Clinical Assessment: Monitor the mice daily for signs of arthritis. Score each paw on a scale of 0-4 based on the degree of erythema and swelling (0=normal, 4=severe swelling and redness of the entire paw and ankle). The maximum score per mouse is 16. Measure paw thickness using digital calipers.
-
Terminal Analysis (Day 42):
-
Histopathology: Euthanize the mice, collect the hind paws, and fix them in formalin. Decalcify, embed in paraffin, section, and stain with Hematoxylin & Eosin (H&E) to assess inflammation and Safranin O to assess cartilage damage.
-
Serology: Collect blood to measure levels of systemic inflammatory cytokines and anti-collagen antibodies.
-
Expected In Vivo Data
| Group | Mean Arthritis Score (Day 42) | Mean Paw Thickness (mm) | Serum TNF-α (pg/mL) |
| Vehicle Control | To be determined | To be determined | To be determined |
| Compound (Low Dose) | To be determined | To be determined | To be determined |
| Compound (High Dose) | To be determined | To be determined | To be determined |
| Methotrexate | To be determined | To be determined | To be determined |
Pharmacokinetic Profiling
A preliminary pharmacokinetic (PK) study is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). This information is crucial for interpreting efficacy data and for designing optimal dosing regimens. Studies on other uracil derivatives have shown variable pharmacokinetics, with factors like metabolism by dihydropyrimidine dehydrogenase (DPD) playing a key role.[20][21][22] A basic PK study would involve administering a single dose of this compound to rodents and collecting blood samples at multiple time points to measure plasma drug concentration. Key parameters to calculate include:
-
Cₘₐₓ: Maximum plasma concentration.
-
Tₘₐₓ: Time to reach Cₘₐₓ.
-
t₁/₂: Elimination half-life.
-
AUC: Area under the curve, representing total drug exposure.
Conclusion
This application note provides a comprehensive and logically structured framework for the initial efficacy testing of this compound as a potential anti-inflammatory therapeutic. By systematically progressing from in vitro cytotoxicity and efficacy assays to relevant in vivo models of acute and chronic inflammation, researchers can generate a robust data package. This data will be critical for establishing proof-of-concept, elucidating the mechanism of action, and making informed decisions about the continued development of this novel compound. Each protocol is designed with internal controls and is based on well-validated, authoritative methodologies to ensure the scientific rigor and trustworthiness of the results.
References
- Dr.Oracle. (2025). What is the mechanism of action (MOA) of Propylthiouracil (PTU)?
- Dr.Oracle. (2025). What is the mechanism of action (MOA) of Propylthiouracil (PTU)?
-
Mayo Clinic. (2025). Propylthiouracil (oral route) - Side effects & dosage. Retrieved from [Link]
-
Azizi, F., & Amouzegar, A. (2018). Antithyroid Drugs. Endotext [Internet]. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Propylthiouracil? Retrieved from [Link]
-
Wikipedia. (2024). Propylthiouracil. Retrieved from [Link]
-
Burch, H. B., & Cooper, D. S. (2023). Propylthiouracil (PTU). StatPearls [Internet]. Retrieved from [Link]
- Bas, D. B., & Siracusa, R. (2017). Animal models of rheumatoid pain: experimental systems and insights. Journal of International Medical Research, 45(3_suppl), 13-20.
- Cook, A. D., & Hamilton, J. A. (2018). In Vivo Models for Inflammatory Arthritis. Journal of immunology (Baltimore, Md. : 1950), 201(10), 2887–2894.
- Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
-
Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
- Ito, S., et al. (2005). Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. British Journal of Clinical Pharmacology, 61(2), 155-165.
- Hoogland, I. C., et al. (2015). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current neuropharmacology, 13(4), 518–529.
- Zhao, T., et al. (2022). How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates. Frontiers in Immunology, 13, 887460.
- Aly, A. A., et al. (2022). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry, 15(1), 103522.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
- Al-Quraishy, S., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Saudi Journal of Biological Sciences, 30(4), 103606.
- Czaoderna, M., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences, 23(15), 8568.
- Singh, V. (2018). Cell Culture and estimation of cytokines by ELISA. Protocols.io.
- Maleitzke, T., et al. (2022). Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. STAR protocols, 3(4), 101704.
- Itagaki, K., et al. (2014). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels.
- Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Brand, D. D. (2015). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol, 5(11), e1499.
- TIGS. (2013). Detection and Quantification of Cytokines and Other Biomarkers. Methods in molecular biology (Clifton, N.J.), 1032, 59–76.
- Simon, Q., et al. (2023). Animal Models in Rheumatoid Arthritis: Is There a Correlation Between Autoantibodies in Human Pathology and Animal Models? International Journal of Molecular Sciences, 24(13), 11116.
-
Redoxis. In vivo Acute Inflammatory Models. Retrieved from [Link]
-
Aragen Life Sciences. In Vivo Animal Models for Immunology and Inflammation. Retrieved from [Link]
- González-Sánchez, I., et al. (2023).
-
Biomatik. (2024). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. Retrieved from [Link]
- Ito, S., et al. (2005). Physiologically Based Pharmacokinetic Modelling of the Three-Step Metabolism of Pyrimidine Using C-uracil as an in Vivo Probe. PubMed.
-
ResearchGate. (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. Retrieved from [Link]
- Aslan, A., et al. (2014). A New Protocol for Collagen-Induced Local Arthritis Model in Balb/c Mice. Turkish Journal of Immunology, 2(2), 43-48.
-
PubChem. Propylthiouracil. Retrieved from [Link]
-
ResearchGate. Animal models of rheumatoid pain: Experimental systems and insights. Retrieved from [Link]
- Choudhary, N., et al. (2018). Experimental animal models for rheumatoid arthritis. Immunopharmacology and immunotoxicology, 40(3), 193–200.
-
Inotiv. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. Retrieved from [Link]
- Wirz, B., et al. (2010). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of immunological methods, 359(1-2), 68–78.
- Ge, L., et al. (2023). Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation. Frontiers in Behavioral Neuroscience, 17, 1146755.
-
Bowdish Lab. (2011). CYTOKINE ELISA. Retrieved from [Link]
-
AMSBIO. Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
- van Staveren, W. J., et al. (2001). Pharmacokinetics of orally administered uracil in healthy volunteers and in DPD-deficient patients, a possible tool for screening of DPD deficiency. Clinical cancer research : an official journal of the American Association for Cancer Research, 7(7), 1901–1908.
- Singh, K., et al. (2019). Synthetic design of novel uracil and thiouracil derivatives. International Journal of Chemical Studies, 7(3), 125-128.
Sources
- 1. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]
- 2. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 3. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 8. Cytokine Elisa [bdbiosciences.com]
- 9. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 10. biomatik.com [biomatik.com]
- 11. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. chondrex.com [chondrex.com]
- 16. Experimental animal models for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. resources.amsbio.com [resources.amsbio.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using C-uracil as an in vivo probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics of orally administered uracil in healthy volunteers and in DPD-deficient patients, a possible tool for screening of DPD deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Substituted Uracils as Chemical Probes for Thyroid Hormone Synthesis
A Senior Application Scientist's Guide for Researchers
A Note on the Subject Compound: Initial literature and database searches for "6-Amino-1-ethyl-3-propyluracil" did not yield specific data on its use as a chemical probe. This guide, therefore, utilizes the extensively characterized and structurally related substituted uracil, 6-propyl-2-thiouracil (PTU) , as a representative molecule. The principles, mechanisms, and protocols detailed herein provide a robust framework for investigating the biological activities of similar substituted uracils.
Introduction: Substituted Uracils as Probes of Thyroid Function
Substituted uracils, particularly those with a thiourea backbone (thionamides), represent a critical class of chemical probes for dissecting the pathways of thyroid hormone synthesis. These small molecules offer high specificity for key enzymes within the thyroid gland, allowing researchers to modulate and study hormone production with precision. 6-propyl-2-thiouracil (PTU) is a canonical member of this family, serving as both a therapeutic agent for hyperthyroidism and a valuable research tool.[1][2] Its utility as a chemical probe stems from its ability to inhibit two central enzymes in thyroid hormone production and metabolism: Thyroid Peroxidase (TPO) and Type I Iodothyronine Deiodinase (DIO1).[1][3]
This guide provides an in-depth exploration of the mechanisms of action of PTU and detailed protocols for its application in in vitro assays to probe the function of these key enzymes.
Scientific Foundation: Mechanism of Action
The efficacy of PTU as a chemical probe is rooted in its multifaceted inhibition of the thyroid hormone synthesis pathway. This pathway is a complex, multi-step process orchestrated primarily by Thyroid Peroxidase (TPO).
Inhibition of Thyroid Peroxidase (TPO)
TPO is a heme-containing peroxidase that is essential for the production of thyroid hormones.[4][5] It catalyzes two critical steps in the thyroid follicular cells:
-
Iodide Oxidation: The oxidation of iodide ions (I⁻) to iodine (I⁰).
-
Iodination and Coupling: The incorporation of iodine into tyrosine residues on the thyroglobulin protein to form monoiodotyrosine (MIT) and diiodotyrosine (DIT), and the subsequent coupling of these precursors to form thyroxine (T4) and triiodothyronine (T3).[2][4]
PTU acts as a potent inhibitor of TPO.[4] It is believed to interact with the active site of the enzyme, preventing the iodination of tyrosine residues and the coupling of iodotyrosines, thereby blocking the synthesis of new thyroid hormones.[1][4][6] Molecular docking studies suggest that PTU interacts with key amino acid residues in the TPO active site, such as Asp238, His239, and His494, which are crucial for its catalytic activity.[4]
Inhibition of Type I Iodothyronine Deiodinase (DIO1)
In addition to inhibiting hormone synthesis, PTU also modulates the peripheral metabolism of thyroid hormones by inhibiting Type I Iodothyronine Deiodinase (DIO1).[1][7] DIO1 is a selenoenzyme responsible for the conversion of the prohormone T4 to the more biologically active T3 in peripheral tissues like the liver and kidneys.[3][7] By inhibiting DIO1, PTU reduces the systemic levels of active T3.[1]
This dual mechanism of action makes PTU a powerful tool for studying both the synthesis and peripheral activation of thyroid hormones.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the thyroid hormone synthesis pathway and a general workflow for an enzyme inhibition assay.
Caption: General workflow for an in vitro enzyme inhibition assay using PTU.
Experimental Protocols
The following protocols provide a starting point for investigating the inhibitory effects of PTU on TPO and DIO1. These should be optimized based on the specific experimental setup and reagents available.
Protocol 1: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay
This protocol is adapted from methods using luminol-based detection, which offers high sensitivity. [8]An alternative is the Amplex UltraRed assay. [9] Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of PTU for TPO.
Materials:
-
Enzyme Source: Human or porcine thyroid microsomes, or recombinant TPO.
-
Chemical Probe: 6-propyl-2-thiouracil (PTU) stock solution in DMSO.
-
Substrates: Luminol, Hydrogen peroxide (H₂O₂).
-
Assay Buffer: e.g., Tris-HCl or phosphate buffer, pH 7.4.
-
Control: Vehicle (DMSO).
-
Instrumentation: Luminometer.
-
Assay Plate: 96-well white, opaque plate.
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of PTU in assay buffer from the stock solution. The final concentrations in the assay should typically range from nanomolar to high micromolar to capture the full dose-response curve.
-
Prepare a working solution of luminol and H₂O₂ in assay buffer. The optimal concentrations should be determined empirically but are often in the low micromolar range.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
PTU dilution or vehicle (for control wells)
-
TPO enzyme preparation
-
-
Mix gently and pre-incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction and Detection:
-
Initiate the enzymatic reaction by adding the luminol/H₂O₂ working solution to all wells.
-
Immediately place the plate in a luminometer and measure the light emission (Relative Light Units, RLU) over a defined period.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each PTU concentration relative to the vehicle control: % Inhibition = 100 * (1 - (RLU_sample / RLU_control))
-
Plot the % Inhibition against the logarithm of the PTU concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validating System & Controls:
-
Negative Control: Wells with all components except the enzyme, to measure background signal.
-
Positive Control (Vehicle): Wells with all components, including the vehicle (DMSO), to determine 100% enzyme activity. [10]* Reference Inhibitor: A known TPO inhibitor, such as methimazole (MMI), can be run in parallel to validate the assay performance. [9]
Protocol 2: In Vitro Type I Iodothyronine Deiodinase (DIO1) Inhibition Assay
This protocol is based on a nonradioactive iodide-release assay. [11][12] Objective: To quantify the inhibitory effect of PTU on DIO1 activity.
Materials:
-
Enzyme Source: Microsome-enriched liver or kidney samples, or cell lysates expressing recombinant DIO1. [11][12]* Chemical Probe: PTU stock solution in DMSO.
-
Substrate: Reverse T3 (rT3).
-
Cofactor: Dithiothreitol (DTT).
-
Assay Buffer: Potassium phosphate buffer with EDTA, pH ~6.8-7.0. [11][12]* Detection Reagents: For the Sandell-Kolthoff reaction (e.g., arsenious acid, ceric ammonium sulfate) to measure iodide. [12]* Instrumentation: Spectrophotometer.
-
Assay Plate: 96-well clear plate.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of PTU in assay buffer.
-
Prepare a substrate mix containing rT3 and DTT in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the DIO1 enzyme preparation to each well.
-
Add the PTU dilutions or vehicle to the respective wells.
-
-
Initiation of Reaction and Incubation:
-
Start the reaction by adding the substrate mix to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by placing the plate on ice or by adding a quenching agent.
-
-
Detection of Released Iodide:
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate.
-
Perform the Sandell-Kolthoff reaction according to established protocols to quantify the amount of iodide released. This typically involves measuring the rate of color change, which is inversely proportional to the iodide concentration.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of potassium iodide.
-
Calculate the amount of iodide released in each sample.
-
Determine the % inhibition for each PTU concentration and calculate the IC₅₀ as described in Protocol 1.
-
Self-Validating System & Controls:
-
No Enzyme Control: To ensure that iodide release is enzyme-dependent.
-
Vehicle Control: To establish baseline DIO1 activity. [10]* Time-Course Experiment: To ensure the reaction is in the linear range with respect to time.
Data Summary and Interpretation
The following table summarizes key quantitative data for the use of PTU as a chemical probe in the described assays.
| Parameter | Enzyme | Typical Value/Range | Reference |
| IC₅₀ | TPO (LPO as surrogate) | ~7-20 µM (varies with assay) | [3] |
| Inhibitory Concentration | DIO1 | Effective inhibition in the µM range | [11] |
| Working Concentration | Cell-based assays | 1-100 µM | [13] |
| Vehicle | In vitro assays | DMSO (typically <1% final concentration) | [12] |
Interpretation of Results:
-
A dose-dependent decrease in enzyme activity with increasing concentrations of PTU validates its inhibitory effect.
-
The calculated IC₅₀ value provides a quantitative measure of the probe's potency.
-
Comparing the IC₅₀ values for TPO and DIO1 can provide insights into the probe's relative selectivity.
Conclusion
References
-
Putra, A. M., & Witarto, A. B. (2024). Molecular Insights into Propylthiouracil as a Thyroid Peroxidase Inhibitor: A Computational Study Approach. Indonesian Journal of Medical Chemistry and Bioinformatics, 3(1), 2. [Link]
-
Al-Mokaddem, A. K., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2933. [Link]
-
Koehling, H. L., et al. (2018). Structure Guided Chemical Modifications of Propylthiouracil Reveal Novel Small Molecule Inhibitors of Cytochrome b5 Reductase 3 That Increase Nitric Oxide Bioavailability. Journal of Biological Chemistry, 293(3), 925-937. [Link]
-
Mori, M., et al. (1996). Effects of Propyithiouracil (PTU) Administration on the Synthesis and Secretion of Thyroglobulin in the Rat Thyroid Gland: A Quantitative Immuno-electron Microscopic Study Using Immunogold Technique. Endocrine Journal, 43(4), 415-426. [Link]
-
Paul, K. B., et al. (2017). Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. Toxicological Sciences, 157(2), 353-366. [Link]
-
Ghemrawi, R., et al. (2019). The selenoenzyme type I iodothyronine deiodinase: a new tumor suppressor in ovarian cancer. The FASEB Journal, 33(12), 14337-14351. [Link]
-
Hassan, F., et al. (2018). Serum biochemistry of PTU-treated mice. ResearchGate. [Link]
-
Hassan, W., et al. (2022). Propylthiouracil (PTU) computational model and extrapolation of in vitro responses to in vivo serum tetraiodothyronine (T4) levels. ResearchGate. [Link]
-
Renko, K., et al. (2012). Identification of Iopanoic Acid as Substrate of Type 1 Deiodinase by a Novel Nonradioactive Iodide-Release Assay. Endocrinology, 153(5), 2506-2513. [Link]
-
Al-Mokaddem, A. K., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. MDPI. [Link]
-
Van Vlem, E., et al. (2016). Simple and Rapid In Vitro Assay for Detecting Human Thyroid Peroxidase Disruption. ResearchGate. [Link]
-
Hornung, M. W., et al. (2019). Screening the ToxCast Phase 1, Phase 2, and e1k Chemical Libraries for Inhibitors of Iodothyronine Deiodinases. Toxicological Sciences, 169(1), 249-263. [Link]
-
Getchell, T. V., et al. (2003). Propylthiouracil alters the expression and activity of glutathione-dependent enzymes in the mouse olfactory mucosa. Brain Research, 978(1-2), 120-128. [Link]
-
Mugesh, G., & Singh, H. B. (2001). Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions. Metal Ions in Biological Systems, 38, 337-363. [Link]
-
Sanders, J. P., et al. (1997). Characterization of a propylthiouracil-insensitive type I iodothyronine deiodinase. Endocrinology, 138(12), 5153-5160. [Link]
-
Brainly. (2024). If inhibiting thyroid hormone release with PTU (propylthiouracil) in an experiment, the ____Blank group. [Link]
-
El-Gendy, K. S., et al. (2013). Protection against radiation-induced damage of 6-propyl-2-thiouracil (PTU) in thyroid cells. Journal of Radiation Research, 54(2), 235-244. [Link]
-
Abdel-Wahab, A. F., et al. (2021). Propylthiouracil-induced hypothyroidism on pancreatic cells. Drug, Metabolism and Personalized Therapy, 36(2), 151-160. [Link]
-
Charles River Laboratories. (2020). Support for Your Endocrine Disruptor Testing. [Link]
-
Bartleby. (2021). Phenylthiourea (PTU) is used as an enzyme inhibitor during the experiment. [Link]
-
Longdom Publishing. (n.d.). Comparative Study on the Binding Affinity of Methimazole and Propylthiouracil to Thyroid Peroxidase as an Anti-Thyroid Drug: An Insilico Approach. [Link]
-
Cervinková, Z., & Simek, J. (1992). Effect of propylthiouracil on liver regeneration in rats after partial hepatectomy. Physiological Research, 41(2), 141-146. [Link]
-
Wikipedia. (n.d.). Propylthiouracil. [Link]
Sources
- 1. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 3. Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 5. criver.com [criver.com]
- 6. longdom.org [longdom.org]
- 7. Characterization of a propylthiouracil-insensitive type I iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brainly.com [brainly.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Screening the ToxCast Phase 1, Phase 2, and e1k Chemical Libraries for Inhibitors of Iodothyronine Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The selenoenzyme type I iodothyronine deiodinase: a new tumor suppressor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Tiered Strategy for Screening 6-Amino-1-ethyl-3-propyluracil Activity
Introduction: Unveiling the Potential of a Novel Uracil Analogue
Uracil and its derivatives are a cornerstone of numerous biological processes and therapeutic interventions. As analogues of a fundamental nucleobase, these compounds have the potential to interact with a wide array of enzymes involved in nucleic acid metabolism, making them a fertile ground for drug discovery, particularly in oncology and virology. This application note focuses on 6-Amino-1-ethyl-3-propyluracil , a novel synthetic uracil derivative with an as-yet uncharacterized mechanism of action.
Given its structural similarity to other nucleoside analogues that function as DNA chain terminators or enzyme inhibitors, we hypothesize that this compound may exert its biological effects by inhibiting DNA polymerase activity. DNA polymerases are critical for DNA replication and repair, and their inhibition is a validated strategy in cancer therapy.[1][2]
This guide provides a comprehensive, tiered strategy for screening and characterizing the activity of this compound. We will proceed from a high-throughput primary biochemical assay to more complex cell-based secondary and counter-assays. The causality behind each experimental choice is explained to provide a robust framework for hit identification and validation, ensuring a high degree of scientific integrity.
The Screening Funnel: A Multi-Tiered Approach to Hit Validation
A successful screening campaign does not rely on a single assay. Instead, it employs a funneling strategy to progressively narrow down a large number of compounds to a few validated hits. This approach minimizes the chances of false positives and ensures that the identified compounds have a specific and relevant biological activity.[3]
Caption: A tiered screening workflow for hit validation.
Part 1: Primary High-Throughput Screening (HTS)
Principle: Fluorescence-Based DNA Polymerase Assay
The primary screen is designed for high-throughput and robustness. We will use a fluorescence-based assay that measures the incorporation of a fluorescently labeled nucleotide into a DNA template.[4][5] The assay is configured in a 384-well format to maximize throughput. A decrease in fluorescence signal indicates inhibition of DNA polymerase activity.
The core of this assay is a single-stranded DNA template annealed to a biotinylated primer. The polymerase extends the primer using a mix of dNTPs, including a fluorescently labeled dCTP (e.g., Cy5-dCTP). The resulting double-stranded product is captured on a streptavidin-coated plate, and unincorporated nucleotides are washed away. The fluorescence intensity of the plate is then read, which is directly proportional to the amount of newly synthesized DNA.
Caption: Workflow for the primary fluorescence-based DNA polymerase assay.
Protocol 1: Primary HTS Assay
-
Plate Preparation:
-
Coat streptavidin-coated 384-well plates with 25 µL of 100 nM biotinylated primer/template DNA in PBS.
-
Incubate for 1 hour at room temperature.
-
Wash plates 3 times with 100 µL of wash buffer (PBS with 0.05% Tween-20).
-
-
Compound Addition:
-
Add 100 nL of this compound (in DMSO) or DMSO vehicle control to appropriate wells using an acoustic liquid handler. The final concentration for single-point screening is typically 10 µM.
-
-
Enzyme Reaction:
-
Prepare a master mix containing:
-
DNA Polymerase (e.g., human DNA Polymerase Alpha) at a pre-determined optimal concentration.
-
dNTP mix (10 µM each of dATP, dGTP, dTTP).
-
Cy5-dCTP (1 µM).
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
-
Dispense 25 µL of the master mix into each well to start the reaction.
-
-
Incubation and Detection:
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 0.5 M EDTA.
-
Wash the plates 3 times with 100 µL of wash buffer.
-
Add 50 µL of PBS to each well.
-
Read the fluorescence on a plate reader (Excitation/Emission ~650/670 nm for Cy5).
-
Data Analysis and Hit Confirmation
Initial hits are identified as compounds that cause a significant reduction in the fluorescence signal (e.g., >3 standard deviations from the mean of the negative controls). These hits must be re-tested in a dose-response format to determine their potency (IC50).[3]
| Parameter | Description | Example Value |
| Z'-factor | A measure of assay quality and robustness. | > 0.5 |
| Signal-to-Background | Ratio of the signal from uninhibited vs. fully inhibited wells. | > 10 |
| Hit Threshold | Statistical cutoff for identifying a primary hit. | > 3σ below mean of controls |
| IC50 | Concentration of inhibitor required to reduce enzyme activity by 50%. | Determined from dose-response curve |
Part 2: Orthogonal and Secondary Assays for Hit Validation
Compounds that are confirmed as hits in the primary assay must be further validated to rule out assay-specific artifacts and to begin to understand their cellular activity.
Principle: ELISA-Based DNA Polymerase Assay (Orthogonal Assay)
An orthogonal assay uses a different detection method to confirm the activity of the hits.[6] This helps to eliminate false positives that may arise from interference with the fluorescence signal in the primary assay. A PCR-ELISA based method can be employed for this purpose.[7] In this format, a digoxigenin (DIG)-labeled dUTP is incorporated during the polymerase reaction. The biotinylated primer allows capture on a streptavidin plate, and an anti-DIG antibody conjugated to horseradish peroxidase (HRP) is used for detection with a colorimetric substrate.
Protocol 2: ELISA-Based Confirmatory Assay
-
Reaction Setup:
-
In a PCR tube, combine:
-
Biotinylated primer/template DNA (100 nM).
-
This compound at various concentrations.
-
DNA Polymerase.
-
dNTP mix (10 µM each dATP, dCTP, dGTP; 7.5 µM dTTP).
-
DIG-dUTP (2.5 µM).
-
Reaction Buffer.
-
-
Incubate at 37°C for 30 minutes.
-
-
Detection:
-
Transfer 50 µL of the reaction to a streptavidin-coated 96-well plate.
-
Incubate for 1 hour at room temperature.
-
Wash 3 times with wash buffer.
-
Add 100 µL of anti-DIG-HRP antibody (diluted in blocking buffer).
-
Incubate for 1 hour at room temperature.
-
Wash 5 times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with 50 µL of 1 M H₂SO₄.
-
Read absorbance at 450 nm.
-
Principle: Cell-Based Assays
Biochemical assays are essential for understanding direct interactions with a target, but they do not provide information on cell permeability, metabolic stability, or on-target effects in a cellular context.[8] Therefore, validated hits must be tested in cell-based assays.
-
Cytotoxicity Assay (MTS): This assay determines the general toxicity of the compound.[9][10] It is crucial to distinguish between specific inhibition of DNA synthesis and general cell death. The MTS assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[11][12]
-
DNA Synthesis Assay (BrdU Incorporation): This assay directly measures the effect of the compound on DNA synthesis in proliferating cells.[13] Bromodeoxyuridine (BrdU) is a thymidine analog that is incorporated into newly synthesized DNA.[14] This incorporation can be detected using an anti-BrdU antibody in an ELISA-like format. A reduction in BrdU incorporation indicates inhibition of DNA synthesis.
Protocol 3: MTS Cytotoxicity Assay
-
Cell Plating:
-
Seed a 96-well plate with a cancer cell line (e.g., HeLa) at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Add 10 µL of this compound at various concentrations to the wells.
-
Incubate for 48-72 hours.
-
-
Detection:
Protocol 4: BrdU Cell Proliferation Assay
-
Cell Plating and Treatment:
-
Follow steps 1 and 2 of the MTS assay protocol.
-
-
BrdU Labeling:
-
Add 10 µL of BrdU labeling solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Detection:
-
Remove the labeling medium and fix the cells.
-
Denature the DNA using a fixing/denaturing solution.
-
Add the anti-BrdU detection antibody and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Wash and add TMB substrate.
-
Stop the reaction and read absorbance at 450 nm.
-
Data Interpretation and Path Forward
The ideal hit compound will exhibit the following characteristics:
-
Potent inhibition in the primary biochemical assay (low IC50).
-
Confirmed activity in the orthogonal biochemical assay.
-
Inhibition of DNA synthesis in the BrdU assay.
-
A significant window between the IC50 for BrdU incorporation and the IC50 for general cytotoxicity (selectivity index).
| Assay Type | Parameter Measured | Desired Outcome for a Validated Hit |
| Primary HTS (Fluorescence) | DNA Polymerase Activity | Potent Inhibition (IC50 < 10 µM) |
| Orthogonal (ELISA) | DNA Polymerase Activity | Confirmed Potent Inhibition |
| Cytotoxicity (MTS) | Cell Viability | Low Toxicity (IC50 > 30 µM) |
| Proliferation (BrdU) | DNA Synthesis | Potent Inhibition (IC50 similar to biochemical assays) |
A compound with these properties is considered a validated hit and can be progressed to lead optimization, where medicinal chemists will work to improve its potency, selectivity, and drug-like properties.
References
-
Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties. National Institutes of Health (NIH). [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
-
Development of a High-throughput Screening Assay for Potential Inhibitors Against DNA Polymerase Eta. Digital Commons @ URI. [Link]
-
Fluorescence-based, high-throughput DNA polymerase assay. PubMed. [Link]
-
Thermal shift assay. Wikipedia. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
-
DNA Polymerase alpha Cell Based ELISA Kit. Antibodies.com. [Link]
-
A quantitative fluorescence-based steady-state assay of DNA polymerase. National Institutes of Health (NIH). [Link]
-
Cell Viability Assays. National Institutes of Health (NIH). [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]
-
A cell-based screening system for RNA polymerase I inhibitors. National Institutes of Health (NIH). [Link]
-
DNA Polymerases as Therapeutic Targets. ACS Publications. [Link]
-
Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. MDPI. [Link]
-
What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? ResearchGate. [Link]
-
Fluorescence-Based DNA Polymerase Assay. ResearchGate. [Link]
-
Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. [Link]
-
MTS Tetrazolium Assay Protocol. Creative Bioarray. [Link]
-
High-throughput screening (HTS). BMG LABTECH. [Link]
-
DNA Polymerase alpha Colorimetric Cell-Based ELISA. Assay Genie. [Link]
-
Cytotoxicity Assays. Boster Bio. [Link]
-
Novel Antibiotics Targeting Bacterial Replicative DNA Polymerases. MDPI. [Link]
-
Fluorescence-Based, High-Throughput DNA Polymerase Assay. Analytical Biochemistry. [Link]
-
Inhibitors against DNA Polymerase I Family of Enzymes: Novel Targets and Opportunities. MDPI. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. [Link]
-
Identification of polymerase and processivity inhibitors of vaccinia DNA synthesis using a stepwise screening approach. National Institutes of Health (NIH). [Link]
-
101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]
-
(PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. [Link]
-
Variants of PCR. Wikipedia. [Link]
-
HTS Assay Validation. National Institutes of Health (NIH). [Link]
-
Five Simple Steps For a Successful MTS Assay! Bitesize Bio. [Link]
-
Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer. Frontiers in Molecular Biosciences. [Link]
-
BrdU assay. Encyclopedia of Biological Methods. [Link]
-
High-Throughput Screening for Enzyme Modulation. Longdom Publishing. [Link]
-
Polymerase chain reaction-enzyme-linked immunosorbent assay (PCR-ELISA). Addgene. [Link]
-
Development of an Indirect ELISA for REV gp90 Antibody Detection Using the gp90 Protein Expressed in Suspended Cells. MDPI. [Link]
Sources
- 1. Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer [frontiersin.org]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Fluorescence-based, high-throughput DNA polymerase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. A cell-based screening system for RNA polymerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. opentrons.com [opentrons.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 13. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 14. BrdU assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]
- 15. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for the Large-Scale Synthesis of 6-Amino-1-ethyl-3-propyluracil
Introduction
Uracil and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug development. These pyrimidine-based compounds are precursors to a wide array of bioactive molecules with applications as anticancer, antibacterial, and antiviral agents.[1] The functionalization of the uracil ring at various positions allows for the fine-tuning of pharmacological properties. This document provides a detailed, proposed methodology for the large-scale synthesis of a specific derivative, 6-Amino-1-ethyl-3-propyluracil, designed for researchers and professionals in drug development.
Overall Synthetic Strategy
The synthesis of this compound is proposed as a three-step process. The strategy involves the initial synthesis of a dissymmetrically substituted urea, followed by a condensation reaction to form the uracil ring, and finally, a nitrosation and reduction sequence to introduce the C6-amino group. This approach is designed for scalability and control over the substitution pattern on the uracil ring.
Caption: Overall workflow for the synthesis of this compound.
Detailed Protocols
Part 1: Synthesis of 1-Ethyl-3-propylurea
This initial step creates the backbone of the uracil ring. The reaction of an isocyanate with an amine is a highly efficient and generally high-yielding method for producing substituted ureas.
Materials:
-
n-Propylamine
-
Ethyl Isocyanate
-
Toluene, anhydrous
-
n-Heptane
Protocol:
-
Reactor Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with n-propylamine (2.36 kg, 40.0 mol) and anhydrous toluene (15 L).
-
Initial Cooling: The solution is cooled to 0-5 °C with constant stirring.
-
Reagent Addition: Ethyl isocyanate (2.84 kg, 40.0 mol) is added dropwise via the dropping funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.
-
Product Isolation: The toluene is removed under reduced pressure. n-Heptane (10 L) is added to the residue, and the resulting slurry is stirred for 1 hour.
-
Filtration and Drying: The solid product is collected by filtration, washed with cold n-heptane (2 x 2 L), and dried under vacuum at 40-50 °C to a constant weight.
Expected Yield: 90-95%
Safety: Ethyl isocyanate is toxic and a lachrymator. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Part 2: Condensation to form this compound
This is the key ring-forming step. The condensation of a substituted urea with cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride is a common method for synthesizing 6-aminouracil derivatives.[1]
Materials:
-
1-Ethyl-3-propylurea (from Part 1)
-
Cyanoacetic Acid
-
Acetic Anhydride
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
Protocol:
-
Reagent Preparation: In the 50 L reactor, 1-ethyl-3-propylurea (3.90 kg, 30.0 mol) and cyanoacetic acid (2.55 kg, 30.0 mol) are suspended in acetic anhydride (15 L).
-
Reaction Heating: The mixture is heated to 100-110 °C with vigorous stirring for 6-8 hours. The reaction should be monitored by TLC or HPLC for the disappearance of starting materials.
-
Reaction Quench: After the reaction is complete, the mixture is cooled to room temperature, and the excess acetic anhydride is quenched by the slow addition of water (10 L), ensuring the temperature is kept below 40°C with external cooling.
-
pH Adjustment and Precipitation: The resulting solution is made alkaline (pH 11-12) by the careful addition of a 50% (w/v) NaOH solution. The solution is then heated to 60-70 °C for 1 hour to hydrolyze any acetylated byproducts.
-
Product Precipitation: The warm solution is then acidified to pH 5-6 with concentrated HCl. The product will precipitate out of the solution.
-
Isolation and Washing: The mixture is cooled to 10-15 °C, and the precipitate is collected by filtration. The filter cake is washed with cold water (3 x 5 L) and then with cold ethanol (2 x 3 L).
-
Drying: The crude product is dried under vacuum at 60-70 °C.
Expected Yield: 70-80%
Caption: Proposed mechanism for the uracil ring formation.
Part 3: Purification by Recrystallization
For pharmaceutical applications, high purity of the final compound is essential. Recrystallization is a standard method for purifying solid organic compounds.
Materials:
-
Crude this compound (from Part 2)
-
Ethanol
-
Deionized Water
Protocol:
-
Dissolution: The crude product is transferred to a clean reactor and dissolved in a minimal amount of a hot ethanol/water mixture (approximately 80:20 v/v). The amount of solvent will depend on the quantity of crude product.
-
Decolorization (Optional): If the solution is colored, activated charcoal can be added, and the mixture is stirred at reflux for 30 minutes. The charcoal is then removed by hot filtration through a pad of celite.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to 0-5 °C to maximize crystal formation.
-
Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum at 60-70 °C to yield the final, pure this compound.
Expected Recovery: 85-95%
Quantitative Data Summary
| Step | Reactant 1 | MW ( g/mol ) | Amount | Reactant 2 | MW ( g/mol ) | Amount | Product | MW ( g/mol ) | Theoretical Yield (kg) | Expected Yield Range (%) |
| 1 | n-Propylamine | 59.11 | 2.36 kg | Ethyl Isocyanate | 71.08 | 2.84 kg | 1-Ethyl-3-propylurea | 130.19 | 5.21 kg | 90-95 |
| 2 | 1-Ethyl-3-propylurea | 130.19 | 3.90 kg | Cyanoacetic Acid | 85.06 | 2.55 kg | This compound | 197.23 | 5.92 kg | 70-80 |
| 3 | Crude Product | 197.23 | ~4.44 kg | - | - | - | Pure Product | 197.23 | - | 85-95 (Recovery) |
Conclusion
The protocol described provides a comprehensive and scalable pathway for the synthesis of this compound. By following these steps, researchers and drug development professionals can produce this compound in high yield and purity. As with any chemical synthesis, appropriate safety measures and process optimization at the desired scale are crucial for a successful outcome. The principles applied in this proposed synthesis are grounded in established organic chemistry and are supported by the literature on the synthesis of related heterocyclic compounds.
References
-
National Center for Biotechnology Information (2024). Propylthiouracil. PubChem Compound Summary for CID 657298. Retrieved from [Link]
- El-Sayed, N. F., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.
-
Krieger, J., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules, 24(4), 749. Available at: [Link]
-
Wikipedia contributors. (2024). Propylthiouracil. Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Aslanoglu, F., & Yazıcı, A. (2023). 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3.
-
Al-Sanea, M. M., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2919. Available at: [Link]
- Lin, T. S., & Prusoff, W. H. (1978). Synthesis and biological evaluation of 6-ethynyluracil, a thiol-specific alkylating pyrimidine. Journal of Medicinal Chemistry, 21(1), 106-109.
-
Al-Sanea, M. M., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2919. Available at: [Link]
- Shaker, Y. M., et al. (2024). A potential DES catalyst for the fast and green synthesis of benzochromenopyrimidines and pyranopyrimidines. Scientific Reports, 14(1), 19371.
- El-Gamal, K. M., et al. (2016). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. International Journal of Organic Chemistry, 6, 15-32.
- Zhang, J., et al. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Molecules, 28(22), 7549.
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
-
StatPearls Publishing. (2024). Propylthiouracil. StatPearls. Retrieved from [Link]
-
PharmaCompass. (n.d.). Propylthiouracil API Manufacturers. Retrieved from [Link]
Sources
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application and Protocol Guide for the Crystallization of 6-Amino-1-ethyl-3-propyluracil
Introduction: The Critical Role of Crystalline Form in Drug Development
6-Amino-1-ethyl-3-propyluracil is a substituted uracil derivative of significant interest in medicinal chemistry and drug development. The crystalline form of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Consequently, the ability to reliably produce a specific crystalline form with high purity is paramount for consistent therapeutic efficacy and manufacturability. This document provides a comprehensive guide to developing a robust crystallization method for this compound, rooted in fundamental principles of crystal engineering and supported by established methodologies for small organic molecules.
Scientific Principles: Understanding the Crystallization Process
Crystallization is a purification technique based on the differential solubility of a compound in a given solvent at varying temperatures.[1] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to a supersaturated state from which the compound crystallizes, leaving impurities behind in the solution.[1] The choice of solvent is the most critical factor, as it directly influences crystal growth, morphology, and purity.[2] For uracil derivatives, which are polar molecules capable of hydrogen bonding, polar solvents are generally effective.[3][4]
The successful crystallization of this compound hinges on a systematic approach to solvent selection and optimization of key parameters such as concentration, cooling rate, and agitation.
Pre-Crystallization: Synthesis and Purification of the Crude Product
Prior to attempting crystallization, it is imperative to have a synthesized and reasonably pure crude product. The synthesis of uracil derivatives often involves the condensation of a urea derivative with a β-ketoester or a similar precursor. For instance, the synthesis of related 6-aminouracils has been achieved through methods such as the condensation of ethyl cyanoacetate with the corresponding urea.[5] While a specific synthesis protocol for this compound is not detailed in readily available literature, established methods for similar compounds can be adapted.[6][7]
It is crucial to purify the crude product as much as possible before crystallization, as impurities can inhibit nucleation or be incorporated into the crystal lattice, compromising the final purity.[2] A purity of at least 80-90% is recommended before proceeding with crystallization for single-crystal X-ray diffraction.[8]
Solvent Selection: A Systematic Approach
The ideal solvent for crystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. Based on the structure of this compound and solubility data for the related compound propylthiouracil, which is soluble in ethanol, DMSO, and dimethylformamide (DMF), a range of polar solvents should be screened.[9]
Recommended Solvents for Screening:
-
Protic Solvents: Ethanol, Methanol, Isopropanol, Water
-
Aprotic Polar Solvents: Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[9][10][11]
Solvent Screening Protocol:
-
Place a small amount (10-20 mg) of the crude this compound into separate test tubes.
-
Add a small volume (0.5-1 mL) of each selected solvent to the respective test tubes at room temperature.
-
Observe the solubility. If the compound dissolves completely at room temperature, the solvent is likely too good and may not be suitable for single-solvent recrystallization.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the mixture while stirring until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Observe for the formation of crystals. The ideal solvent will result in the formation of well-defined crystals upon cooling.
Crystallization Protocol for this compound
This protocol outlines a general method for the recrystallization of this compound. Optimization of solvent ratios, concentrations, and cooling rates may be necessary to achieve the desired crystal quality and yield.
Materials and Equipment:
-
Crude this compound
-
Selected crystallization solvent (e.g., Ethanol)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Spatula and weighing balance
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask. Heat the mixture gently on a hot plate with continuous stirring. Continue to add the solvent portion-wise until the solid completely dissolves. Avoid adding an excess of solvent to ensure a saturated solution is formed.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, more well-defined crystals.[2] Once the solution has reached room temperature, place it in an ice bath to maximize the yield of the crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent. The melting point of a related compound, 6-Amino-1,3-dipropyluracil, is 134-139 °C, which can serve as a preliminary characterization benchmark.
Visualizing the Crystallization Workflow
The following diagram illustrates the key stages of the crystallization process.
Caption: Workflow for the crystallization of this compound.
Advanced Crystallization Techniques
For challenging compounds that are difficult to crystallize using conventional methods, several advanced techniques can be employed:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over time.[2][8] This method can produce high-quality crystals but may be slow.
-
Vapor Diffusion: Place a solution of the compound in a small, open vial inside a larger sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Co-crystallization: In some cases, the addition of a co-former can facilitate the crystallization of a target molecule by forming a new crystalline solid with a defined stoichiometric ratio of the two components.[8]
Data Presentation: Key Parameters for Crystallization
The following table summarizes the key parameters that should be recorded and optimized during the development of a crystallization protocol.
| Parameter | Description | Recommended Starting Point |
| Solvent(s) | The liquid medium in which the compound is dissolved. | Ethanol, Methanol, Acetone |
| Concentration | The amount of solute dissolved in a given amount of solvent. | Near-saturation at the solvent's boiling point |
| Dissolution Temp. | The temperature at which the compound fully dissolves. | Near the boiling point of the solvent |
| Cooling Rate | The rate at which the saturated solution is cooled. | Slow, undisturbed cooling to room temperature |
| Final Temp. | The final temperature to which the solution is cooled. | 0-4 °C (ice bath) |
| Yield (%) | The percentage of the pure compound recovered. | To be determined experimentally |
| Purity (%) | The purity of the final crystalline product. | To be determined by analytical methods (e.g., HPLC, NMR) |
Characterization of Crystalline Material
Once crystals are obtained, their identity, purity, and crystalline form should be confirmed using appropriate analytical techniques:
-
Melting Point: A sharp melting point is indicative of a pure crystalline compound.
-
Spectroscopy (NMR, IR): To confirm the chemical structure of the crystallized compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
X-ray Diffraction (XRD): To determine the crystal structure and polymorph.
Conclusion
This application note provides a comprehensive framework for developing a successful crystallization method for this compound. By systematically screening solvents, carefully controlling the crystallization parameters, and employing appropriate analytical techniques for characterization, researchers and drug development professionals can obtain a high-purity crystalline form of this promising compound, which is a critical step in its journey towards therapeutic application.
References
-
PubChem. 6-Amino-1-propyluracil. National Center for Biotechnology Information. [Link]
- Google Patents. Method for purifying uracil compounds. CN109134385B.
-
Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
- Google Patents. Preparation method of 6-amino-1, 3-dimethyl uracil. CN115260106A.
-
National Center for Biotechnology Information. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central. [Link]
-
Royal Society of Chemistry. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm. [Link]
-
Guide for crystallization. [Link]
-
Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–9. [Link]
-
UCT Science. SOP: CRYSTALLIZATION. [Link]
-
National Center for Biotechnology Information. Uracil Derivatives for Halogen-Bonded Cocrystals. PubMed Central. [Link]
-
ACS Publications. From a Single Molecule to Molecular Crystal Architectures: Structural and Energetic Studies of Selected Uracil Derivatives. [Link]
-
University of Rochester. How To: Grow X-Ray Quality Crystals. Department of Chemistry. [Link]
-
BioCrick. Propylthiouracil | CAS:51-52-5 | High Purity. [Link]
-
International Journal of Chemical Studies. Synthetic design of novel uracil and thiouracil derivatives. [Link]
Sources
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
- 7. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. unifr.ch [unifr.ch]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Uracil Derivatives for Halogen-Bonded Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-1-ethyl-3-propyluracil
Welcome to the technical support center for the synthesis of 6-Amino-1-ethyl-3-propyluracil. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. We will delve into the mechanistic origins of common impurities, provide robust troubleshooting strategies, and outline detailed analytical protocols to ensure the purity and quality of your final compound.
Section 1: The Synthetic Pathway - A Foundation for Understanding Impurities
A robust understanding of the synthetic pathway is paramount to predicting and controlling impurity formation. The synthesis of this compound typically proceeds through a multi-step sequence involving the formation of the core uracil ring followed by functional group manipulations. A common and efficient route begins with the condensation of an activated three-carbon unit with a substituted urea, followed by amination.
The diagram below illustrates a plausible and widely adopted synthetic strategy. Each step presents a unique set of challenges and potential side reactions, which are the primary sources of process-related impurities.
Caption: Proposed synthetic workflow for this compound.
Section 2: Frequently Asked Questions (FAQs) on Common Impurities
This section addresses the most common questions regarding impurities encountered during the synthesis. The impurities are categorized by their source to facilitate easier diagnosis and mitigation.
Category A: Starting Material & Reagent-Related Impurities
Question 1: My final product shows traces of N-Ethyl-N'-propylurea. Why is this happening and how can I remove it?
Answer: The presence of unreacted N-Ethyl-N'-propylurea is a common issue that typically points to incomplete reaction during the cyclization step.
-
Causality: The cyclization reaction is an equilibrium-driven process. Insufficient reaction time, temperatures that are too low, or a suboptimal stoichiometric ratio of reactants can lead to the carryover of this starting material. The polarity of N-Ethyl-N'-propylurea is also quite different from the cyclized product, but it can sometimes co-precipitate or be trapped within the product matrix.
-
Troubleshooting & Mitigation:
-
Reaction Conditions: Ensure the base (e.g., sodium ethoxide) is fresh and used in the correct molar ratio (typically a slight excess). Gradually increase the reaction temperature or extend the reflux time, monitoring the reaction progress by TLC or HPLC.
-
Purification: This impurity can often be removed during workup. A carefully controlled aqueous wash of the crude product can remove the more water-soluble urea derivative. If it persists, recrystallization from a suitable solvent system (e.g., Ethanol/Water or Isopropanol) is highly effective.
-
Category B: Process-Related Impurities (Byproducts)
Question 2: I've identified an impurity with the same mass as my product but a different retention time. What could it be?
Answer: An isomeric impurity is the most likely culprit. In uracil synthesis, N-alkylation is a critical step, and incorrect alkylation can lead to isomers that are often difficult to separate from the desired product.
-
Causality: While you are aiming for N1-ethyl and N3-propyl substitution, side reactions can lead to the formation of the 6-Amino-1-propyl-3-ethyluracil isomer. This can happen if the synthesis starts with a pre-alkylated urea or if the alkylation steps are not regioselective. Another possibility, though less common, is the formation of O-alkylated intermediates that rearrange.
-
Troubleshooting & Mitigation:
-
Control of Alkylation: The most reliable method to prevent isomeric impurities is to start with a pre-formed, pure N-Ethyl-N'-propylurea. If you are performing alkylation on the uracil ring itself, the choice of base, solvent, and temperature becomes critical to control the regioselectivity.
-
Analytical Detection: High-resolution mass spectrometry (HRMS) combined with HPLC is essential for confirming the presence of an isomer.[1] NMR spectroscopy can definitively distinguish between the N1-ethyl/N3-propyl and N1-propyl/N3-ethyl isomers by analyzing the chemical shifts and coupling patterns of the alkyl chain protons.[2]
-
Purification: Isomers are notoriously difficult to separate. Preparative chromatography (e.g., flash chromatography or preparative HPLC) is often the only viable method for removal.
-
Caption: Formation pathway of a common isomeric impurity.
Question 3: My reaction mixture turns dark, and I'm getting several small, polar impurities in my HPLC analysis. What's causing this degradation?
Answer: This often indicates the formation of degradation products, likely due to harsh reaction conditions, particularly during the final hydrolysis/decarboxylation step.
-
Causality: The use of excessively strong acid or base, coupled with high temperatures for a prolonged period, can lead to the opening of the pyrimidine ring or other non-specific degradation pathways. Uracil rings can be susceptible to hydrolysis under forcing conditions.
-
Troubleshooting & Mitigation:
-
Milder Conditions: Optimize the final step by using milder hydrolytic conditions. Titrate the amount of acid or base used and carefully control the temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-processing.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that also contribute to the formation of colored impurities.
-
Purification: Activated carbon (charcoal) treatment of the crude solution can be effective in removing colored impurities before crystallization.
-
Summary of Potential Impurities
| Impurity Type | Potential Identity | Source / Reason for Formation | Recommended Analytical Technique |
| Starting Material | N-Ethyl-N'-propylurea | Incomplete cyclization reaction. | HPLC-UV, LC-MS |
| Starting Material | Ethyl Cyanoacetate | Incomplete Knoevenagel condensation. | GC-MS, HPLC-UV |
| Intermediate | 6-Amino-...-5-carbonitrile | Incomplete hydrolysis of the nitrile group. | HPLC-UV, LC-MS, IR (for C≡N stretch) |
| Process-Related | 6-Amino-1-propyl-3-ethyluracil | Isomer formed due to lack of regioselectivity. | HPLC-UV, LC-MS/MS, NMR[1][2] |
| Process-Related | Over-alkylated species | Reaction of product with leftover alkylating agents. | LC-MS |
| Degradation | Ring-opened products | Harsh acidic or basic conditions during workup. | LC-MS |
Section 3: Troubleshooting & Analytical Protocols
A systematic approach to troubleshooting is crucial for efficiently resolving synthesis issues.
Troubleshooting Guide
| Observed Problem | Potential Cause (Impurity) | Suggested Action |
| Low Yield | Incomplete reaction; significant side product formation. | Re-evaluate stoichiometry, temperature, and reaction time. Check purity of starting materials and reagents. |
| Product is Oily / Fails to Crystallize | Presence of multiple impurities, residual solvent. | Purify via column chromatography before attempting crystallization. Ensure complete removal of solvents under vacuum. |
| Unexpected Peaks in HPLC (Early Eluting) | Polar impurities, unreacted starting materials (e.g., ureas). | Improve aqueous workup steps. Recrystallize from a polar solvent system. |
| Unexpected Peaks in HPLC (Late Eluting) | Less polar impurities, potential dimers or over-alkylated products. | Optimize chromatography gradient. Consider recrystallization from a less polar solvent. |
| Product Has Poor Color (Yellow/Brown) | Degradation products, oxidative side reactions. | Use milder reaction/workup conditions. Consider running the reaction under an inert atmosphere. Treat with activated carbon. |
Experimental Protocol: HPLC-UV/MS Method for Impurity Profiling
This protocol provides a robust starting point for the analysis of this compound and its potential impurities. Methods should always be validated for your specific instrumentation and needs.
Objective: To separate, identify, and quantify the main product and related impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mass Spectrometer (MS) detector (e.g., ESI or APCI source) is highly recommended for identification.[3]
Materials:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 Water:Acetonitrile.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of the sample in 10 mL of the sample diluent to create a 100 µg/mL solution. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 275 nm (or scan for optimal wavelength).
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of each impurity relative to the total peak area.
-
Use the MS data to obtain the mass-to-charge ratio (m/z) of the parent ion for each impurity, aiding in its identification.[4]
-
Caption: General analytical workflow for impurity profiling by HPLC-MS.
References
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. Crit Rev Anal Chem. [Link]
-
Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. sciensano.be. [Link]
-
Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central. [Link]
-
Propylthiouracil. Wikipedia. [Link]
-
Structure Guided Chemical Modifications of Propylthiouracil Reveal Novel Small Molecule Inhibitors of Cytochrome b5 Reductase 3 That Increase Nitric Oxide Bioavailability. PMC - NIH. [Link]
-
Propylthiouracil (PTU). StatPearls - NCBI Bookshelf. [Link]
-
Propylthiouracil | C7H10N2OS | CID 657298. PubChem. [Link]
-
Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. PMC - NIH. [Link]
-
Propylthiouracil-impurities. Pharmaffiliates. [Link]
-
Propylthiouracil (oral route) - Side effects & dosage. Mayo Clinic. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. [Link]
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. NIH. [Link]
-
Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. SciRP.org. [Link]
-
propylthiouracil ptu hepatoxicity: Topics by Science.gov. Science.gov. [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 6-Amino-1-ethyl-3-propyluracil Synthesis
Welcome to the technical support center for the synthesis of 6-Amino-1-ethyl-3-propyluracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your synthetic outcomes.
Introduction to the Synthesis
The synthesis of this compound, a substituted pyrimidine derivative, is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by this class of compounds. The primary and most established synthetic route involves the condensation of a suitable three-carbon precursor, such as ethyl cyanoacetate or a β-keto ester, with N-ethyl-N'-propylurea. This reaction is typically base-catalyzed and proceeds via the formation of an intermediate that subsequently cyclizes to form the desired uracil ring.
This guide will walk you through potential issues you may encounter during this synthesis, from starting material preparation to final product purification, and provide you with actionable solutions grounded in chemical principles.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that researchers have when approaching the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the condensation of ethyl cyanoacetate with N-ethyl-N'-propylurea in the presence of a strong base like sodium ethoxide in an alcoholic solvent.[1][2] This is a variation of the classical Traube pyrimidine synthesis.
Q2: Can I use a different starting material instead of ethyl cyanoacetate?
A2: Yes, other three-carbon synthons with two electrophilic centers can be used. For instance, ethyl acetoacetate or its derivatives can be employed, which would result in a methyl group at the 5-position of the uracil ring, so for the synthesis of this compound, a precursor like ethyl 3-oxopentanoate could be considered.[3] However, for the direct synthesis of the title compound, ethyl cyanoacetate is a common and effective choice.
Q3: What are the critical parameters to control in this synthesis?
A3: The most critical parameters are the purity and stoichiometry of your reactants, the choice and concentration of the base, the reaction temperature, and the exclusion of moisture from the reaction. The quality of the N-ethyl-N'-propylurea is particularly important as impurities can lead to side reactions and a complex product mixture.
Q4: Are there any "green" or more efficient methods available?
A4: Microwave-assisted organic synthesis (MAOS) has been shown to be effective for the synthesis of related 6-aminouracil derivatives.[4] This technique can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.
Troubleshooting Guide
This section provides a detailed breakdown of potential problems, their probable causes, and recommended solutions.
Problem 1: Low or No Product Yield
Symptoms:
-
Thin-layer chromatography (TLC) analysis shows mostly unreacted starting materials.
-
After workup, a very small amount of solid is isolated, or the product is an oil that does not solidify.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Inactive Base | Sodium ethoxide is hygroscopic and can be deactivated by moisture. An ineffective base will not deprotonate the active methylene group of ethyl cyanoacetate, thus preventing the initial condensation step. | Use freshly prepared sodium ethoxide or a commercially available, high-purity product stored under an inert atmosphere. Ensure all glassware is thoroughly dried before use. |
| Poor Quality N-ethyl-N'-propylurea | The starting urea derivative may be impure or contain residual starting materials from its own synthesis. Impurities can inhibit the reaction or lead to the formation of byproducts. | Purify the N-ethyl-N'-propylurea before use, for example, by recrystallization. Confirm its purity by NMR and melting point analysis. |
| Insufficient Reaction Time or Temperature | The condensation and cyclization reactions may be slow at lower temperatures. Insufficient time will lead to incomplete conversion. | Monitor the reaction progress by TLC. If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. For N-alkylated ureas, refluxing in ethanol for several hours is common.[1][2] |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants can lead to incomplete consumption of the limiting reagent and lower yields. | Carefully calculate and measure the molar equivalents of all reactants. A slight excess of the urea derivative is sometimes used to ensure complete conversion of the more expensive cyanoacetate. |
Problem 2: Formation of Multiple Products (Impure Product)
Symptoms:
-
TLC shows multiple spots in addition to the desired product.
-
The isolated product has a broad melting point range.
-
NMR spectrum of the crude product shows multiple sets of peaks.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Side Reactions of Ethyl Cyanoacetate | Under strongly basic conditions, ethyl cyanoacetate can undergo self-condensation or hydrolysis, leading to a variety of byproducts. | Add the ethyl cyanoacetate slowly to the solution of the base and urea derivative. Maintain a controlled temperature during the addition. |
| Formation of Isomeric Byproducts | While less common in this specific synthesis, improper reaction conditions can sometimes lead to the formation of isomeric pyrimidine derivatives. | Ensure the reaction is run under optimized and well-controlled conditions. Purification by column chromatography may be necessary to separate isomers. |
| Decomposition of Product | Prolonged heating at high temperatures or harsh acidic/basic conditions during workup can lead to the decomposition of the desired aminouracil. | Monitor the reaction closely and avoid unnecessarily long reaction times. Use mild conditions for workup and purification. Neutralize acidic or basic solutions promptly. |
Problem 3: Difficulty in Product Isolation and Purification
Symptoms:
-
The product does not precipitate upon acidification.
-
The product is an oil that is difficult to crystallize.
-
The product remains contaminated with starting materials or byproducts even after initial purification attempts.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Product is Soluble in the Workup Solvent | The N-ethyl and N-propyl groups increase the lipophilicity of the molecule compared to unsubstituted 6-aminouracil, which may increase its solubility in aqueous or organic solvents. | If the product does not precipitate, extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Dry the organic extracts and concentrate under reduced pressure. |
| Amorphous or Oily Product | The presence of impurities can inhibit crystallization. The inherent properties of the molecule might also favor an amorphous or oily state. | Try different solvents or solvent mixtures for recrystallization. Techniques such as trituration with a non-polar solvent (e.g., hexanes, diethyl ether) can sometimes induce crystallization. If these fail, column chromatography is the recommended method for purification. |
| Formation of Salts | The amino group and the uracil ring can be protonated or deprotonated, leading to the formation of salts that may have different solubility properties. | Carefully control the pH during workup and purification. To isolate the neutral compound, adjust the pH to the isoelectric point. Alternatively, the product can be purified as its hydrochloride salt, which is often a crystalline solid.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on established methods for the synthesis of related 6-aminouracil derivatives.[1][2][6] Optimization may be required for specific laboratory conditions.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Ethyl cyanoacetate
-
N-ethyl-N'-propylurea
-
Glacial acetic acid
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Mixture Assembly: Once the sodium has completely dissolved, add N-ethyl-N'-propylurea (1.0 - 1.1 eq) to the sodium ethoxide solution.
-
Addition of Ethyl Cyanoacetate: Slowly add ethyl cyanoacetate (1.0 eq) dropwise to the reaction mixture while stirring. An exothermic reaction may be observed; maintain the temperature below 30 °C during the addition.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Slowly add glacial acetic acid to neutralize the solution to approximately pH 6-7.
-
Isolation: If a precipitate forms, filter the solid, wash with cold water and then a small amount of cold ethanol, and dry under vacuum. If no precipitate forms, remove the ethanol under reduced pressure, dissolve the residue in water, and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) or by column chromatography on silica gel.
Data Presentation
Table 1: Troubleshooting Summary for Low Product Yield
| Symptom | Potential Cause | Key Diagnostic Check | Recommended Action |
| Mostly unreacted starting materials | Inactive base | Test the pH of the reaction mixture before adding ethyl cyanoacetate. | Use freshly prepared or high-purity sodium ethoxide. |
| Low reaction temperature | Monitor the internal temperature of the reaction. | Increase the heating mantle temperature to ensure reflux. | |
| Insufficient reaction time | Take aliquots for TLC analysis at regular intervals. | Extend the reaction time until TLC shows consumption of the limiting reagent. | |
| Oily residue after workup | Impure starting urea | Check the melting point and NMR of the N-ethyl-N'-propylurea. | Purify the urea derivative before use. |
Visualizations
Diagram 1: General Synthetic Workflow
Caption: Synthetic workflow for this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
-
Organic Syntheses Procedure. diaminouracil hydrochloride. Available from: [Link]
-
Sarg, M. and El-Shaer, S. (2014) Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 4, 39-60. Available from: [Link]
-
PrepChem.com. (2021). Preparation of 6-aminouracil. Available from: [Link]
- Mohammadizadeh, M. R., et al. (2008). Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions. Canadian Journal of Chemistry, 86(9), 925-929.
-
Mohammadizadeh, M. R., et al. (2008). Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions. ResearchGate. Available from: [Link]
-
Journal of Pharmacy & Pharmacognosy Research. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. 9(1), 86-96. Available from: [Link]
Sources
Technical Support Center: Stability of 6-Amino-1-ethyl-3-propyluracil in Solution
From the desk of the Senior Application Scientist
Welcome to the technical support guide for 6-Amino-1-ethyl-3-propyluracil. This document is designed for researchers, scientists, and drug development professionals to provide insights and practical guidance on the stability of this compound in solution. Our goal is to help you anticipate and troubleshoot potential stability issues to ensure the integrity and reproducibility of your experiments.
Disclaimer: Specific stability data for this compound is not extensively available in published literature. The information and recommendations provided herein are based on the established chemical principles of uracil and its derivatives, particularly N-alkylated 6-aminouracils. This guide should be used as a starting point for your own stability assessments.
Part 1: Frequently Asked Questions (FAQs) about Stability
This section addresses common questions regarding the handling and storage of this compound to maintain its stability in solution.
Q1: What are the optimal storage conditions for this compound solutions?
A1: To maximize shelf-life, stock solutions should be stored at -20°C or, preferably, at -80°C. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but this should be validated for your specific solvent and concentration. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. It is best practice to aliquot stock solutions into single-use volumes.
Q2: Which solvents are recommended for dissolving this compound?
A2: The choice of solvent can significantly impact the stability of the compound.
-
Aprotic organic solvents: High-purity, anhydrous aprotic solvents such as DMSO or DMF are generally preferred for long-term storage of stock solutions. These solvents minimize the potential for hydrolytic degradation.
-
Protic solvents: If aqueous buffers are required for your experiments, it is recommended to prepare these working solutions fresh daily from a stock solution in an aprotic solvent. The stability in aqueous media can be pH-dependent.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of uracil and its derivatives can be influenced by pH. While specific data for this compound is unavailable, related compounds have shown susceptibility to degradation under strongly acidic or basic conditions. It is advisable to maintain aqueous solutions at a neutral pH (around 7.0-7.4) unless your experimental protocol requires otherwise. Extreme pH values may lead to hydrolysis of the amino group or even ring-opening reactions, especially upon heating[1].
Q4: Is this compound sensitive to light?
A4: Many heterocyclic compounds, including uracil derivatives, can be photosensitive. Some 6-aminouracils have been shown to undergo photochemical reactions when exposed to visible light[2]. To mitigate the risk of photodegradation, it is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Whenever possible, conduct experimental manipulations in a subdued lighting environment.
Q5: What are the visible signs of degradation in my solution?
A5: While not always apparent, some signs of degradation may include:
-
A change in the color of the solution.
-
The formation of a precipitate, indicating the generation of less soluble degradation products.
-
A noticeable change in the pH of an unbuffered solution.
However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC should be used for a definitive assessment of stability.
Part 2: Troubleshooting Guide for Experimental Issues
This section is designed to help you diagnose and resolve common experimental problems that may be related to the instability of this compound.
Problem 1: I am observing a loss of biological activity or a decrease in the concentration of my compound over time.
-
Potential Cause: This is a classic sign of chemical degradation. The compound may be unstable under your specific storage or experimental conditions.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that your stock and working solutions are stored at the recommended temperature and protected from light.
-
Assess Solvent Stability: If you are using aqueous buffers, consider the possibility of hydrolysis. Prepare fresh working solutions daily.
-
Perform a Stability Study: Analyze a sample of your solution by HPLC or LC-MS at different time points (e.g., 0, 24, 48 hours) under your experimental conditions to quantify the rate of degradation.
-
Consider pH Effects: If using an aqueous buffer, measure the pH to ensure it is within the optimal range.
-
Problem 2: I am seeing unexpected peaks in my HPLC/LC-MS analysis.
-
Potential Cause: The appearance of new peaks that increase in area over time is a strong indicator of degradation. These peaks represent the degradation products of your compound.
-
Troubleshooting Steps:
-
Forced Degradation Study: To understand the degradation profile, you can perform a forced degradation study. This involves exposing the compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light, or an oxidizing agent) for a short period.[3] Analysis of these samples can help identify the retention times of potential degradation products.
-
Peak Tracking: Monitor the area of the parent compound peak and the new peaks over time in your experimental samples. A decrease in the parent peak area corresponding to an increase in the new peak areas confirms degradation.
-
Problem 3: The color or appearance of my solution has changed.
-
Potential Cause: A change in appearance, such as color development or precipitation, suggests a chemical transformation. Oxidation of aminouracil derivatives can sometimes lead to colored byproducts.
-
Troubleshooting Steps:
-
Protect from Oxygen: If oxidation is suspected, consider degassing your solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Solubility Check: The formation of a precipitate could be due to the degradation product being less soluble in your solvent system.
-
Analytical Confirmation: Use HPLC or a similar technique to confirm that the change in appearance is correlated with a decrease in the concentration of the parent compound.
-
Data Summary Table
| Parameter | Recommendation | Rationale |
| Storage Temperature | Long-term: -80°C; Short-term: 2-8°C | Minimizes degradation kinetics. |
| Solvent for Stock | Anhydrous DMSO or DMF | Reduces the risk of hydrolysis. |
| Aqueous Solutions | Prepare fresh daily; maintain pH 7.0-7.4 | Uracil derivatives can be unstable in aqueous media, especially at extreme pH. |
| Light Exposure | Store in amber vials or protect from light | Prevents potential photodegradation.[2] |
| Freeze-Thaw Cycles | Minimize by aliquoting stock solutions | Repeated cycling can accelerate degradation. |
Diagrams
Caption: Hypothetical degradation pathways for a 6-aminouracil derivative.
Caption: Workflow for investigating stability issues.
Part 3: Detailed Experimental Protocols
Protocol 1: Rapid Stability Assessment by HPLC
This protocol provides a basic framework for evaluating the stability of your compound in a specific solvent or buffer.
-
Prepare a fresh solution of this compound at your typical experimental concentration.
-
Time Zero (T=0) Analysis: Immediately inject an aliquot of the solution onto a suitable reversed-phase HPLC system. Record the peak area of the parent compound.
-
Incubate: Store the remaining solution under your standard experimental conditions (e.g., 37°C in an incubator, or room temperature on the benchtop). Ensure the container is sealed to prevent evaporation.
-
Subsequent Time Points: Inject additional aliquots at regular intervals (e.g., 2, 4, 8, 24 hours).
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. A loss of >10% typically indicates significant instability under those conditions.
Protocol 2: Preparation of Stock Solutions for Optimal Stability
-
Solvent Selection: Use high-purity, anhydrous DMSO or DMF.
-
Weighing: Accurately weigh the solid this compound in a clean, dry vial.
-
Dissolution: Add the appropriate volume of anhydrous solvent to achieve the desired stock concentration (e.g., 10 mM or 50 mM). Ensure complete dissolution, using gentle vortexing if necessary.
-
Aliquoting: Dispense the stock solution into single-use amber vials. This prevents contamination and minimizes freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term use.
References
-
Khachatryan, D.S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization. Syntheses and Properties of a Pyrimidine Containing Heterocycles. Organic & Medicinal Chem IJ, 11(2): 555809. Available at: [Link]
-
Bardagí, A. V., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Organic Preparations and Procedures International, 41(1), 1-43. Available at: [Link]
-
Koval, O. O., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(4), 524-534. Available at: [Link]
- Tanabe Seiyaku Co., Ltd. (1975). U.S. Patent No. 3,923,807. U.S. Patent and Trademark Office.
-
Metelev, V., et al. (2013). Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. The Journal of Organic Chemistry, 78(13), 6437–6448. Available at: [Link]
-
Oganisyan, A. S., et al. (2006). Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. Russian Journal of General Chemistry, 76(8), 1301-1308. Available at: [Link]
-
PrepChem. (n.d.). Preparation of 6-aminouracil. Retrieved January 23, 2026, from [Link]
-
Mohammadizadeh, M. R., et al. (2008). Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions. Canadian Journal of Chemistry, 86(10), 925-929. Available at: [Link]
-
de Abreu, F. C., et al. (2020). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Critical Reviews in Analytical Chemistry, 50(2), 136-149. Available at: [Link]
-
Paul, S., & Chatterjee, T. (2020). Visible-light-promoted sulfenylation of 6-aminouracils under catalyst-free conditions. New Journal of Chemistry, 44(2), 433-437. Available at: [Link]
-
Hurst, R. O. (1954). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Chemistry, 32(4), 310-315. Available at: [Link]
-
Scheer, A. M., et al. (2011). A Technique to Determine the Thermal Stability of Uracil and Uracil Derivatives in a Molecular Beam. The Journal of Physical Chemistry A, 115(23), 5997–6004. Available at: [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]
Sources
"preventing degradation of 6-Amino-1-ethyl-3-propyluracil during experiments"
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Amino-1-ethyl-3-propyluracil. Recognizing the limited direct literature on this specific derivative, this resource leverages established principles from uracil and propylthiouracil chemistry to offer field-proven insights and troubleshooting strategies. Our goal is to ensure the integrity of your experiments by minimizing compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can cause the degradation of this compound?
Based on the chemistry of related uracil derivatives, the primary factors of concern are exposure to light, non-neutral pH, high temperatures, and oxidizing agents. Uracil and its analogs are known to be sensitive to light, which can induce photochemical reactions.[1] Additionally, strong acidic or alkaline conditions can lead to hydrolysis of the uracil ring.
Q2: How should I properly store this compound, both in solid form and in solution?
For solid-state storage, it is recommended to keep the compound in a tightly sealed, amber-colored vial in a cool, dry, and dark place. When in solution, it is best to prepare fresh solutions for each experiment. If storage is necessary, solutions should be kept at low temperatures (e.g., 4°C or -20°C) in light-protected containers.[2][3] Studies on propylthiouracil, a related compound, have shown stability in suspension for extended periods when refrigerated.[2]
Q3: What are the initial signs that my this compound might be degrading?
Visual indicators can include a change in color or the appearance of precipitates in your solution. For quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended to monitor the purity of your compound over time.[4]
Q4: Can I use standard laboratory buffers with this compound?
Caution is advised. The stability of uracil derivatives can be pH-dependent. It is crucial to assess the stability of this compound in your specific buffer system. A good practice is to run a small-scale stability study at your intended experimental pH and temperature before proceeding with large-scale experiments. Saturated aqueous solutions of the related compound, propylthiouracil, are neutral or slightly acidic.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides a logical approach to problem-solving.
Issue 1: Inconsistent or non-reproducible experimental results.
This is often the first indication of compound instability. If you are observing variability in your bioassays or analytical measurements, consider the following:
-
Root Cause Analysis:
-
Compound Integrity: Has the stock solution been stored for an extended period? Was it exposed to light or elevated temperatures?
-
Experimental Conditions: Are there any steps in your protocol that could be contributing to degradation (e.g., prolonged incubation at high temperatures, exposure to reactive reagents)?
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Observable changes in the physical appearance of the compound or its solution.
-
Symptom: The solid appears discolored, or the solution is cloudy or has formed a precipitate.
-
Potential Cause: This is a strong indicator of degradation or insolubility. The degradation products may have different physical properties.
-
Immediate Action: Do not use the compromised compound. Discard it according to your institution's safety guidelines for chemical waste.
-
Preventative Measures: Review your storage and handling procedures. Ensure the compound is protected from light and stored at the recommended temperature.[5] For solutions, consider filtration after preparation to remove any initial insoluble impurities and always use fresh solutions when possible.
In-Depth Technical Protocols
Protocol 1: Assessment of Compound Stability in an Aqueous Buffer
This protocol outlines a method to determine the stability of this compound in a specific buffer over time.
Materials:
-
This compound
-
Your chosen experimental buffer (e.g., PBS, TRIS)
-
HPLC or LC-MS system
-
Amber-colored vials
-
Incubator or water bath
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Dilute the stock solution into your experimental buffer to the final working concentration.
-
Aliquot the solution into several amber-colored vials.
-
Take an initial sample (T=0) for immediate analysis by HPLC or LC-MS to determine the initial purity and concentration.
-
Incubate the remaining vials at your intended experimental temperature.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove a vial and analyze the sample by HPLC or LC-MS.
-
Compare the peak area of the parent compound at each time point to the T=0 sample to determine the percentage of compound remaining.
Data Interpretation: A decrease of more than 5-10% in the parent compound peak area suggests significant degradation under the tested conditions.
Protocol 2: Safe Handling and Storage Procedures
Adherence to proper handling and storage is paramount for preventing degradation.
Storage:
-
Solid Form: Store at room temperature in a desiccator, protected from light.[6] For long-term storage, consider refrigeration (2-8°C).
-
Solutions: Prepare fresh whenever possible. If short-term storage is necessary, store at 4°C for up to 24 hours or at -20°C for longer durations, protected from light.[2][3] Avoid repeated freeze-thaw cycles.
Handling:
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the solid compound in a well-ventilated area or a chemical fume hood.
-
When preparing solutions, minimize the time the compound is exposed to ambient light and temperature.
-
Use amber-colored vials or wrap containers in aluminum foil to protect solutions from light.
Understanding Degradation Pathways
While specific degradation pathways for this compound are not documented, we can infer potential routes based on the known chemistry of uracil. The primary degradation pathway for uracil is a reductive pathway that involves the opening of the pyrimidine ring.[7][8]
Caption: A putative reductive degradation pathway for this compound based on known uracil catabolism.
Quantitative Data Summary
The following table summarizes stability data for propylthiouracil, a structurally related compound, which can serve as a useful reference.
| Compound | Concentration | Vehicle | Storage Temperature | Stability | Reference |
| Propylthiouracil | 5 mg/mL | 1:1 Ora-Sweet:Ora-Plus | 25°C | >90% for 70 days | [2] |
| Propylthiouracil | 5 mg/mL | 1:1 Ora-Sweet:Ora-Plus | 4°C | >90% for 91 days | [2] |
| Propylthiouracil | 5 mg/mL | 1:1 1% methylcellulose:Simple Syrup, NF | 25°C | >90% for 70 days | [2] |
| Propylthiouracil | 5 mg/mL | 1:1 1% methylcellulose:Simple Syrup, NF | 4°C | >90% for 91 days | [2] |
This data suggests that uracil derivatives can exhibit good stability in appropriate formulations, particularly at refrigerated temperatures.
References
-
StatPearls. (n.d.). Propylthiouracil (PTU). NCBI Bookshelf. Retrieved from [Link]
-
National Toxicology Program. (n.d.). RoC Profile: Propylthiouracil. Retrieved from [Link]
-
MDPI. (2023). Untargeted Metabolomic and Lipidomic Profiling Reveals Distinct Biochemical Patterns in Treated Biotinidase Deficiency. Retrieved from [Link]
-
Wikipedia. (n.d.). Propylthiouracil. Retrieved from [Link]
-
PubChem. (n.d.). Propylthiouracil. Retrieved from [Link]
-
NIH. (2020). A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium. Retrieved from [Link]
-
Nahata, M. C., Morosco, R. S., & Trowbridge, J. M. (2000). Stability of propylthiouracil in extemporaneously prepared oral suspensions at 4 and 25 degrees C. American Journal of Health-System Pharmacy, 57(12), 1141–1143. Retrieved from [Link]
-
NIH. (2021). Detection of Genomic Uracil Patterns. Retrieved from [Link]
-
NIH. (2014). Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration. Retrieved from [Link]
-
YouTube. (2024). Oral anti-cancer medicines 6: Storing and handling your OAMs. Retrieved from [Link]
-
NIH. (n.d.). uracil degradation | Pathway. PubChem. Retrieved from [Link]
Sources
- 1. Propylthiouracil | C7H10N2OS | CID 657298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stability of propylthiouracil in extemporaneously prepared oral suspensions at 4 and 25 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Genomic Uracil Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uracil degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of 6-Amino-1-ethyl-3-propyluracil for Biological Assays
This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 6-Amino-1-ethyl-3-propyluracil in their biological assays. Here, we provide a structured approach to troubleshooting and resolving these issues, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound in my aqueous buffer. Why is this happening?
A: this compound, like many uracil derivatives, is a heterocyclic organic compound that is predicted to have low aqueous solubility.[1] The core uracil structure, while containing polar functional groups, can engage in intermolecular hydrogen bonding, leading to a stable crystal lattice that is difficult to disrupt with water alone. The addition of ethyl and propyl groups further increases the molecule's hydrophobicity, contributing to its poor solubility in aqueous solutions. The parent compound, 6-aminouracil, is described as only slightly soluble in water.[1][2]
Q2: I need to prepare a stock solution. What solvent should I start with?
A: For initial solubilization, it is highly recommended to start with a water-miscible organic solvent to create a concentrated stock solution.[3][4] Dimethyl sulfoxide (DMSO) is an excellent first choice due to its strong solubilizing power for a wide range of organic compounds, including uracil and its derivatives.[2][5] Based on data for the parent molecule, uracil, dimethylformamide (DMF) is also a viable option.[5]
Best Practice: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted into your aqueous assay buffer to the final working concentration.[6] This method minimizes the final concentration of the organic solvent in your assay.
Q3: What is the maximum concentration of DMSO my cell-based assay can tolerate?
A: This is a critical consideration, as DMSO can exhibit cytotoxic effects. The tolerance to DMSO is highly dependent on the specific cell line and the duration of the assay.[7]
-
General Guideline: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[8]
-
Gold Standard: A final concentration of 0.1% DMSO is widely considered safe for the vast majority of cell lines and experimental conditions.[7][9]
-
Critical Step: Always perform a vehicle control experiment where you treat your cells with the highest concentration of DMSO that will be present in your assay to ensure it does not independently affect the experimental outcome.[7] Concentrations of 5% and higher are generally cytotoxic.[8][10]
Troubleshooting and Optimization Guides
If you are still facing solubility issues after preparing a stock solution in an organic solvent and diluting it, the following strategies can be employed.
Guide 1: pH Modification for Enhanced Solubility
The Principle: The solubility of ionizable compounds is highly dependent on the pH of the solution.[11][12] this compound contains an amino group, which is basic, and the uracil ring itself has acidic protons. By adjusting the pH, you can ionize the molecule, making it more polar and thus more soluble in aqueous media.[13] The parent compound, 6-aminouracil, has a predicted acidic pKa of approximately 3.76, suggesting that adjusting the pH away from this value could improve solubility.[2]
Step-by-Step Protocol:
-
Determine the Target pH:
-
To protonate the amino group (making it more soluble), prepare buffers with a pH below the pKa of the conjugate acid. A good starting range would be pH 4.0-6.5.
-
To deprotonate the uracil ring (making it more soluble), prepare buffers with a pH above the acidic pKa. A starting range of pH 7.5-9.0 is recommended.
-
-
Prepare a Series of Buffers: Prepare a set of biologically compatible buffers (e.g., MES for acidic pH, HEPES or Phosphate buffer for neutral to slightly basic pH, TAPS for basic pH) across your target pH range.
-
Conduct a Solubility Test:
-
Add a small, known amount of your compound to a fixed volume of each buffer.
-
Vortex or sonicate the samples to aid dissolution.
-
Allow the samples to equilibrate for a set period (e.g., 1-2 hours) at your experimental temperature.
-
Centrifuge the samples to pellet any undissolved compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
-
Select the Optimal pH: Choose the pH that provides the required solubility without compromising the stability of your compound or the integrity of your biological assay.
Workflow for pH Optimization:
Caption: Cyclodextrin encapsulates a hydrophobic molecule, increasing its solubility.
The Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. [14]These micelles have a hydrophobic core that can sequester poorly soluble compounds, effectively dissolving them in the bulk aqueous phase. [14] Common Surfactants for Biological Assays:
-
Non-ionic: Tween® 20, Tween® 80, Triton™ X-100. These are generally milder and less likely to denature proteins than ionic surfactants. [15]* Ionic: Sodium dodecyl sulfate (SDS). Use with caution as it is a strong denaturing agent. [16] Step-by-Step Protocol:
-
Select a Surfactant: For most biological assays, a non-ionic surfactant like Tween® 80 is a good starting point. [17]2. Prepare Surfactant Solution: Prepare a stock solution of the surfactant in your assay buffer at a concentration well above its CMC.
-
Solubilization Test: Add your compound to buffer solutions containing various concentrations of the surfactant, starting from below the CMC and increasing to well above it.
-
Critical Consideration: Surfactants can interfere with biological assays, particularly those involving proteins or cell membranes. [17]It is imperative to run thorough controls to determine the maximum concentration of surfactant that does not affect your experiment's validity.
References
-
Chaudhary, V.B., & Patel, J.K. (2013). Cyclodextrin inclusion complex to enhance solubility of poorly water soluble drugs: A review. International Journal of Pharmaceutical Sciences and Research, 4(1), 68–76. [Link]
-
ResearchGate. (n.d.). Effects of ethanol concentration on enzymatic activities. Retrieved from [Link]
-
PMC (NIH). (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved from [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (n.d.). Retrieved from [Link]
-
Avdeef, A., Tsinman, K., & Tsinman, O. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Pharmaceutical Research, 38(6), 923–937. [Link]
-
ResearchGate. (n.d.). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and Chemoselective Alkylation of Uracil Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 6-Aminouracil. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Preparing Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Surfactants: physicochemical interactions with biological macromolecules. Retrieved from [Link]
-
ACS Omega. (2020). New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. [Link]
-
PubMed Central. (2025). The enzymatic analysis of alcohol (ethanol) in serum and plasma with the alcohol dehydrogenase reagent: focus on intra-analytical and post-analytical aspects. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Retrieved from [Link]
-
Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]
-
ResearchGate. (n.d.). Ionic Equilibria and the pH Dependence of Solubility. Retrieved from [Link]
-
SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]
-
NIH. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]
-
PMC (NIH). (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Retrieved from [Link]
-
Journal of Emerging Investigators. (n.d.). How ethanol concentration affects catalase catalysis of hydrogen peroxide. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Solubility Enhancement of Rifabutin by Co-solvency Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Retrieved from [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Retrieved from [Link]
-
YouTube. (2025). Solution-making strategies & practical advice. Retrieved from [Link]
-
ResearchGate. (2025). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]
-
Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023). Retrieved from [Link]
-
pKa Data Compiled by R. Williams. (2022). Retrieved from [Link]
-
Enhancing solubility and stability of poorly soluble drugs. (2024). Retrieved from [Link]
-
Impactfactor. (n.d.). Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. Retrieved from [Link]
-
Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from [Link]
-
Ethanol Production by Enzymatic Hydrolysis: Parametric Analysis of a Best-Case Process. (n.d.). Retrieved from [Link]
-
CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
-
Quora. (2021). How to prepare a stock solution from a substance of unknown concentration. Retrieved from [Link]
-
MDPI. (n.d.). Ethanol Production from Enzymatically Treated Dried Food Waste Using Enzymes Produced On-Site. Retrieved from [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
-
YouTube. (2021). Cyclodextrin | Inclusion Complex. Retrieved from [Link]
-
PubMed. (n.d.). Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. Retrieved from [Link]
-
ACS Publications. (n.d.). Enhancing the Physicochemical Properties of Brazilian Red Propolis Using Gelucire-Based Microencapsulation. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 6-Aminouracil | 873-83-6 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epublications.vu.lt [epublications.vu.lt]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 실험실용 계면활성제 및 습윤제 | Thermo Fisher Scientific [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Amino-1-ethyl-3-propyluracil and Related Analogs
Introduction: As a Senior Application Scientist, I often assist researchers facing complex purification challenges. The purification of substituted 6-aminouracils, such as 6-Amino-1-ethyl-3-propyluracil, presents a unique set of obstacles primarily due to the molecule's inherent polarity, its capacity for strong intermolecular hydrogen bonding, and the potential for closely-related impurities to co-purify. While literature on the specific purification of this compound is not abundant, the principles derived from the broader class of 6-aminouracil derivatives provide a robust framework for developing an effective purification strategy. This guide is designed to provide you with direct, actionable solutions to common problems encountered in the lab, grounding every recommendation in established chemical principles.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the purification of this compound. Each answer provides a causal explanation and a step-by-step path to resolution.
Q1: My recrystallization attempt failed; the compound either 'oiled out' or didn't crystallize at all. What's the cause and how do I fix it?
A1: This is a classic problem that usually stems from issues with supersaturation, cooling rate, or solvent selection. "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a liquid phase instead of forming an ordered crystal lattice. A complete failure to crystallize indicates that the solution is not sufficiently supersaturated.
Causality & Solution Pathway:
-
Incorrect Solvent Polarity: The chosen solvent may be too good a solvent, preventing the necessary supersaturation upon cooling, or too poor a solvent, causing premature precipitation or oiling out. 6-Aminouracil derivatives are polar and often require polar solvents.
-
Excessive Solvent: Using too much solvent is a common error. This prevents the solution from reaching the point of supersaturation needed for crystal nucleation.
-
Rapid Cooling: Cooling the solution too quickly can shock the system, favoring the formation of an amorphous oil over a crystalline solid.[1]
-
Presence of Soluble Impurities: High levels of impurities can inhibit crystal lattice formation, acting as "crystal poisons" or leading to an oily mixture.
Troubleshooting Workflow:
-
Re-heat the Solution: If the compound has oiled out, add a small amount of additional solvent to fully redissolve the oil at an elevated temperature.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask with glass wool or placing it in a warm water bath can promote slow cooling. Once at room temperature, move the flask to a refrigerator, and finally to a freezer, to maximize yield.
-
Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod below the solvent line to create nucleation sites. Alternatively, add a "seed crystal" from a previous successful batch.
-
Reduce Solvent Volume: If the compound remains dissolved, carefully evaporate a portion of the solvent and repeat the slow cooling process.
-
Solvent System Re-evaluation: If problems persist, a different solvent or a mixed-solvent system is necessary. A good mixed-solvent system consists of a "soluble" solvent in which your compound is highly soluble and a "less-soluble" solvent in which it is sparingly soluble. Dissolve the compound in a minimum of the hot "soluble" solvent and slowly add the "less-soluble" solvent until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "soluble" solvent to clarify, then cool slowly.
Caption: Troubleshooting workflow for failed recrystallization.
Q2: My final product is colored (yellow/brown). How can I obtain a white or off-white solid?
A2: Color in the final product typically arises from highly conjugated, colored impurities formed during the synthesis, often from side reactions or degradation.
Causality & Solution Pathway:
-
Adsorption: Activated charcoal is effective at adsorbing large, flat, conjugated molecules that are often the source of color. However, it can also adsorb your product, reducing yield. Use it sparingly.
-
Protocol: Add a very small amount of activated charcoal (e.g., 1-2% by weight) to the hot, dissolved solution before filtration. Keep the solution hot to prevent premature crystallization and filter it quickly through a pre-warmed filter funnel containing celite or filter paper to remove the charcoal.
-
-
Solvent Pulping (Slurrying): This technique is excellent for removing impurities that are more soluble in a specific solvent than your product is. A patent for purifying uracil compounds specifically mentions pulping with acetone to remove pigment impurities.[2]
-
Protocol: Suspend the colored solid in a solvent like cold acetone. Stir the slurry vigorously for 15-30 minutes. The colored impurities will dissolve into the solvent while your product remains largely as a solid. Filter the solid, wash with a small amount of fresh cold solvent, and dry.
-
Q3: I'm struggling with column chromatography. The compound is streaking badly on the silica gel column. What's happening?
A3: This is a very common issue when purifying nitrogen-containing heterocyclic compounds like your uracil derivative on standard silica gel.
Causality & Solution Pathway:
Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in your 6-aminouracil molecule can interact strongly with these acidic sites via acid-base interactions or strong hydrogen bonding. This causes some molecules to "stick" to the stationary phase, leading to poor elution, significant peak tailing (streaking), and sometimes irreversible adsorption.[3]
The Solution: Neutralize the Stationary Phase
The most effective solution is to add a small amount of a basic modifier to your mobile phase (eluent). This base will compete for the acidic sites on the silica, effectively neutralizing them and allowing your compound to travel through the column more uniformly.
-
Recommended Modifier: Add 0.5% to 1% triethylamine (Et₃N) to your eluent system (e.g., Ethyl Acetate/Hexane).
-
Alternative: For very polar compounds where you are using a methanol/dichloromethane system, adding 0.5% to 1% ammonium hydroxide (NH₄OH) to the methanol portion of the eluent can also be effective.[3]
-
Procedure: Before running your column, flush the packed silica gel with your modified eluent to ensure the entire stationary phase is neutralized before you load your sample.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent systems for purification?
A1: The choice of solvent is critical and depends on the chosen technique. Based on the properties of similar uracil derivatives, here are some robust starting points.
Table 1: Recommended Solvents for Purification
| Purification Method | Recommended Solvents/Systems | Rationale & Expert Insights |
| Recrystallization | Single Solvents: Ethanol, Methanol, Water, Acetonitrile.[4] | 6-Aminouracils have poor solubility in non-polar solvents. Alcohols and water are good starting points due to their polarity and ability to form hydrogen bonds. |
| Mixed Solvents: Ethanol/Water, Methanol/Diethyl Ether, DMF/Water. | Mixed systems provide fine control over solubility. A patent for uracil compounds suggests using polar aprotic solvents for initial dissolution.[2] | |
| Column Chromatography | Normal Phase (Silica Gel): Ethyl Acetate / Hexanes + 0.5% Et₃N | The classic system. Start with a low polarity (e.g., 20% EtOAc) and gradually increase the polarity. The Et₃N is critical to prevent streaking.[3][5] |
| Normal Phase (Polar): Methanol / Dichloromethane + 0.5% Et₃N | For more polar compounds that do not move in EtOAc/Hexanes. Start with 1-2% MeOH and increase the gradient. | |
| Solvent Pulping | Acetone, Cold Ethanol | Acetone is particularly effective at dissolving colored impurities without dissolving the bulk of the uracil product.[2] |
Q2: What analytical techniques should I use to confirm the purity and identity of my final product?
A2: A combination of techniques is essential for unambiguous confirmation of structure and purity.
-
Purity Assessment (Quantitative):
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer or water with 0.1% formic acid is a common setup.[6][7] Purity is determined by integrating the peak area of your product relative to the total area of all peaks at a specific UV wavelength (e.g., 275 nm, a common λmax for uracil derivatives).[6][8]
-
-
Identity Confirmation (Qualitative):
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical structure, confirming the presence of the ethyl and propyl groups, the amino group, and the uracil ring structure. The chemical shifts and coupling patterns must match the expected structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) are well-suited for polar molecules like this and will show the molecular ion peak (M+H)⁺.
-
Part 3: Standard Operating Procedures (SOPs)
SOP 1: General Recrystallization Protocol for 6-Aminouracil Derivatives
-
Solvent Selection: Choose a suitable solvent or mixed-solvent system from Table 1.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Use a magnetic stir bar and hot plate.
-
Decolorization (If Necessary): If the solution is colored, add a minimal amount (1-2% w/w) of activated charcoal and heat for another 5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place it in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
SOP 2: Optimized Flash Chromatography Protocol for Polar Heterocycles
-
Eluent Preparation: Prepare your chosen mobile phase (e.g., 90:10 Hexane:EtOAc) and add 0.5-1% triethylamine (Et₃N) by volume.
-
Column Packing: Pack a silica gel column using the prepared eluent. Ensure the packing is uniform and free of air bubbles.
-
Equilibration: Run at least 2-3 column volumes of the modified eluent through the packed column to neutralize the silica.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with your mobile phase, collecting fractions. Gradually increase the eluent polarity (gradient elution) if necessary to elute your compound.
-
Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Part 4: General Purification Workflow
This diagram outlines a logical flow for purifying a crude sample of this compound, incorporating decisions based on the initial assessment of the material.
Caption: Decision workflow for purifying crude product.
References
- CN109134385B - Method for purifying uracil compounds. (2019). Google Patents.
- CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil. (2022). Google Patents.
-
Preparation of 6-aminouracil . (n.d.). PrepChem.com. Retrieved from [Link]
-
Propylthiouracil . (n.d.). PubChem. Retrieved from [Link]
-
Guerra, F. A., et al. (2015). Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes . The Journal of Organic Chemistry. Available from [Link]
-
Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization . Organic and Medicinal Chemistry International Journal. Retrieved from [Link]
-
Bardagí, V. R., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives . Organic Preparations and Procedures International. Available from [Link]
-
Bakavoli, M., et al. (2008). Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines . Canadian Journal of Chemistry. Retrieved from [Link]
-
Propylthiouracil . (n.d.). Wikipedia. Retrieved from [Link]
-
Snyder, A., & Slatosky, D. (2023). Propylthiouracil (PTU) . StatPearls. Retrieved from [Link]
-
diaminouracil hydrochloride . (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization . (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Chernov'yants, M. S., et al. (2012). HPLC determination of antithyroid drugs . Journal of Analytical Chemistry. Available from [Link]
-
El-Gazzar, A. R. B. A., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review . RSC Advances. Available from [Link]
-
Nesterenko, P. N., & Kurbatova, S. V. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes . Journal of Separation Science. Available from [Link]
-
da Silva, J. G., et al. (2025). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity . CrystEngComm. Retrieved from [Link]
-
Issaq, H. J., et al. (1977). Separation of alkylated guanines, adenines, uracils and cytosines by thin-layer chromatography . Journal of Chromatography A. Retrieved from [Link]
-
Column chromatography & TLC on highly polar compounds? . (2017). Reddit. Retrieved from [Link]
-
Wesołowska, M., et al. (2018). Spectrophotometric Determination of 6‑Propyl-2-thiouracil in Pharmaceutical Formulations Based on Prussian Blue Complex Formation . Journal of Chemical Education. Retrieved from [Link]
-
Hirata, A., et al. (2015). Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS . Biomedical Chromatography. Available from [Link]
-
Goulielmaki, M., et al. (2022). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis . Molecules. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents . (n.d.). Mettler Toledo. Retrieved from [Link]
-
Chromatography: Solvent Systems For Flash Column . (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. CN109134385B - Method for purifying uracil compounds - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Synthesis of 6-Amino-1-ethyl-3-propyluracil
Welcome to the technical support center for the synthesis of 6-Amino-1-ethyl-3-propyluracil. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this and related N1,N3-dialkylated 6-aminouracil derivatives. Our goal is to provide you with in-depth, field-proven insights to ensure the integrity and success of your experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your synthesis in a practical question-and-answer format.
Q1: My reaction is producing a mixture of N1-ethyl- and N3-ethyl-6-aminouracil isomers. How can I improve the regioselectivity for the desired N1-ethyl-3-propyl product?
A1: The regioselectivity of N-alkylation on the uracil ring is a common challenge. The N1 and N3 positions have different steric and electronic environments, which can be exploited to favor alkylation at one site over the other.
Causality: The N1 position of 6-aminouracil is generally more sterically accessible and its anion is often more readily formed, leading to preferential alkylation at this site under certain conditions.[1] However, the reaction conditions, particularly the choice of base and solvent, play a crucial role in determining the final product ratio.
Troubleshooting Steps:
-
Sequential Alkylation Strategy: A robust method to ensure the desired product is to perform a stepwise alkylation. First, selectively introduce the ethyl group at the N1 position of 6-aminouracil, purify the intermediate (1-ethyl-6-aminouracil), and then proceed with the propylation at the N3 position.
-
Choice of Base and Solvent: For direct N1-alkylation, a common and effective combination is using a mild base like potassium carbonate (K2CO3) in a polar apathetic solvent such as dimethylformamide (DMF).[2] This combination often favors the formation of the N1-alkylated product. Stronger bases might lead to the formation of a dianion, increasing the likelihood of a mixture of products.
-
Protecting Group Strategy: While more synthetically demanding, employing a protecting group on the N3 position prior to N1-ethylation can provide excellent regioselectivity. The protecting group can then be removed, followed by propylation at the N3 position.
Experimental Protocol: Stepwise N-Alkylation of 6-Aminouracil
-
N1-Ethylation:
-
Suspend 6-aminouracil in anhydrous DMF.
-
Add 1.1 equivalents of potassium carbonate (K2CO3).
-
To this suspension, add 1.05 equivalents of ethyl iodide (or bromide) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product (1-ethyl-6-aminouracil) by column chromatography or recrystallization.
-
-
N3-Propylation:
-
Dissolve the purified 1-ethyl-6-aminouracil in anhydrous DMF.
-
Add 1.1 equivalents of a suitable base (e.g., sodium hydride, taking appropriate safety precautions).
-
Add 1.05 equivalents of propyl iodide (or bromide) dropwise.
-
Stir the reaction at a slightly elevated temperature (e.g., 40-50 °C) and monitor by TLC.
-
Work-up and purify as described above to obtain this compound.
-
Q2: I am observing an unexpected byproduct with a similar mass to my desired product. Could this be an O-alkylated isomer?
A2: While N-alkylation is generally favored, O-alkylation at the C2 or C4 carbonyl oxygen is a potential side reaction for uracil and its derivatives, leading to the formation of 2-alkoxy or 4-alkoxy pyrimidine isomers.
Causality: The uracil ring exists in a lactam-lactim tautomerism. Under certain conditions, the lactim tautomer can be trapped by an alkylating agent, leading to O-alkylation. The hardness/softness of the alkylating agent and the nature of the counter-ion of the uracil anion can influence the N- versus O-alkylation ratio.[3] Harder alkylating agents (e.g., dimethyl sulfate) tend to favor O-alkylation more than softer ones (e.g., alkyl iodides).
Troubleshooting Steps:
-
Choice of Alkylating Agent: Using softer alkylating agents like ethyl iodide or propyl iodide, as opposed to ethyl sulfate, can minimize O-alkylation.
-
Reaction Conditions: The use of polar aprotic solvents like DMF or DMSO generally favors N-alkylation.[2]
-
Characterization: To confirm the presence of an O-alkylated isomer, detailed spectroscopic analysis is crucial.
-
¹H NMR: Look for the absence of one of the N-H protons and the appearance of a new signal corresponding to the O-alkyl group.
-
¹³C NMR: The chemical shifts of the carbonyl carbons (C2 and C4) will be significantly different in the O-alkylated isomer compared to the N-alkylated product.
-
IR Spectroscopy: The characteristic C=O stretching frequencies will be altered or absent in the O-alkylated product.
-
Q3: My final product appears to be contaminated with a di-propylated or di-ethylated byproduct. How can I prevent this over-alkylation?
A3: Over-alkylation, leading to the formation of N1,N3-diethyl or N1,N3-dipropyl-6-aminouracil, can occur if the reaction is not carefully controlled, especially in a one-pot synthesis approach.
Causality: If both ethylating and propylating agents are present simultaneously, competitive alkylation at both N1 and N3 positions can lead to a mixture of all possible combinations.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the alkylating agents. Use a slight excess (e.g., 1.05 equivalents) of the first alkylating agent in the stepwise approach.
-
Stepwise Synthesis: The most effective way to prevent the formation of mixed dialkylated byproducts is to follow the stepwise synthesis and purification protocol outlined in A1. This ensures that only the desired mono-alkylated intermediate is present before the second alkylation step.
-
Purification: If a mixture is obtained, separation can be challenging due to the similar polarities of the dialkylated species. Preparative HPLC or careful column chromatography with a shallow solvent gradient may be necessary.
Q4: I am concerned about the presence of residual alkylating agents in my final product. What are the implications and how can they be removed?
A4: Residual alkylating agents, such as ethyl iodide or propyl iodide, are a significant concern as they are often classified as potential genotoxic impurities (GTIs).[4] Their presence in a final active pharmaceutical ingredient (API) is strictly regulated.
Causality: Alkyl halides are reactive electrophiles and can alkylate biological macromolecules like DNA, making them potentially carcinogenic.[4]
Troubleshooting and Mitigation:
-
Reaction Quenching: After the reaction is complete, quench any unreacted alkylating agent. This can be done by adding a nucleophilic scavenger, such as a solution of sodium thiosulfate.
-
Aqueous Work-up: Thoroughly wash the organic layer with water or brine during the work-up to remove any water-soluble impurities and residual quenching agents.
-
Purification:
-
Recrystallization: This is a highly effective method for removing impurities, including residual alkylating agents.
-
Column Chromatography: Ensure that the chosen solvent system provides good separation between the product and the more nonpolar alkylating agents.
-
-
Analytical Testing: Employ sensitive analytical techniques, such as GC-MS or LC-MS, to quantify the levels of residual alkylating agents in the final product to ensure they are below the acceptable limits.
Visualizing the Reaction Pathways
To better understand the desired reaction and potential side reactions, the following diagram illustrates the synthetic pathways.
Caption: Main synthesis and potential side reactions.
Quantitative Data Summary
The efficiency of the N-alkylation of 6-aminouracil derivatives can be influenced by the reaction conditions. The following table provides a summary of expected outcomes based on the chosen methodology.
| Parameter | Stepwise Alkylation | One-Pot Synthesis |
| Typical Yield | 60-80% (overall) | 40-60% |
| Purity before Chromatography | >90% | 50-70% |
| Major Impurities | Unreacted starting material | Isomeric products, over-alkylated products |
| Process Control | High | Moderate |
| Recommendation | Preferred for high purity applications | Suitable for initial screening or when purity is less critical |
Experimental Workflow Diagram
The following diagram outlines the recommended experimental workflow for the synthesis of this compound.
Caption: Recommended experimental workflow.
References
-
Ghotekar, B. K., Ghagare, M. G., Ghotekar, B. K., Magar, N. B., & Jadhav, V. D. (2023). Synthesis and Chemoselective Alkylation of Uracil Derivatives. Research Square. [Link]
-
El-Sabbagh, O. I., Al-Abdullah, E. S., Al-Rasheed, S. T., & Al-Omair, M. A. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 12(45), 29339-29363. [Link]
-
Bardagı, A. V., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET Digital. [Link]
-
Cooke, M. S., Evans, M. D., Dizdaroglu, M., & Lunec, J. (2003). An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals. Chemical Research in Toxicology, 16(10), 1163-1179. [Link]
-
Wikipedia. (2024). Uracil. [Link]
-
Khachatryan, D. S. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. [Link]
-
Shestopalov, A. M., & Shklyaev, Y. V. (2005). Selective N1-Alkylation of 1,3-Dibenzoyluracils: One-Pot Way to N1-Monosubstituted Uracil Derivatives. ResearchGate. [Link]
-
Al-Omair, M. A., Al-Abdullah, E. S., El-Sabbagh, O. I., & Al-Rasheed, S. T. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]
-
Tichy, M., Tloustova, E., & Holy, A. (2018). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Molecules, 23(11), 2828. [Link]
-
Seela, F., & Menkhoff, S. (2005). N-3-Alkylation of Uracil and Derivatives via N-1-Boc Protection. ResearchGate. [Link]
-
Cooke, M. S., Evans, M. D., Dizdaroglu, M., & Lunec, J. (2003). An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals. ACS Publications. [Link]
-
Tloustova, E., Tichy, M., & Holy, A. (2018). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed. [Link]
-
Li, Z., Wang, J., Zhang, J., Tan, Z., & Li, C. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Journal of Materials Chemistry A, 7(18), 11391-11399. [Link]
-
Wang, W., Li, L., & Wang, Y. (2015). The conversion of protonated cytosine-SO3− to uracil-SO3−: Insights into the novel induced hydrolytic deamination through bisulfite catalysis. RSC Advances, 5(90), 73868-73876. [Link]
-
Novikov, M. S., & Geisman, A. N. (2014). ChemInform Abstract: Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. ResearchGate. [Link]
-
Tloustova, E., Tichy, M., & Holy, A. (2018). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Poor Cell Permeability of 6-Amino-1-ethyl-3-propyluracil
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cellular uptake of 6-Amino-1-ethyl-3-propyluracil. We provide in-depth troubleshooting strategies, detailed experimental protocols, and expert insights to help you diagnose and overcome permeability barriers in your experiments.
Section 1: Understanding the Challenge - A Physicochemical Profile
Effective cell permeability is governed by a delicate balance of physicochemical properties. A molecule must be soluble enough to be available at the membrane surface and lipophilic enough to traverse the lipid bilayer. Let's analyze the probable characteristics of this compound based on its structure and related compounds.
While specific experimental data for this exact molecule is not publicly available, we can estimate its properties to diagnose potential permeability issues. These estimates are based on closely related structures like 6-Amino-1-propyluracil and Propylthiouracil.[1][2]
Table 1: Estimated Physicochemical Properties of this compound and Lipinski's Rule of Five Analysis
| Property | Estimated Value | Lipinski's Rule of Five (RO5) Guideline | Compliance | Potential Implication for Permeability |
| Molecular Weight (MW) | ~197 g/mol | < 500 Da | Yes | Size is not likely a barrier. |
| Lipophilicity (LogP) | -0.5 to 0.5 | < 5 | Yes | Low to borderline lipophilicity. May prefer the aqueous phase over the lipid membrane, leading to poor passive diffusion. |
| H-Bond Donors | 2 (from -NH2 and ring N-H) | < 5 | Yes | The presence of donors can lead to strong interactions with water, hindering membrane entry.[3] |
| H-Bond Acceptors | 3 (from C=O, C=O, and ring N) | < 10 | Yes | Within acceptable limits. |
| Aqueous Solubility | Likely low to slight[4] | - | - | Poor solubility can limit the concentration of the compound at the cell surface, reducing the driving force for permeation. |
Expert Analysis: this compound likely complies with Lipinski's Rule of Five, which predicts general "drug-likeness" for orally administered drugs.[5] However, compliance does not guarantee permeability. The primary flags for this molecule are its probable low lipophilicity (LogP) and the presence of hydrogen bond donors. These characteristics suggest the molecule may have difficulty partitioning from the aqueous extracellular environment into the hydrophobic core of the cell membrane.
Caption: Core physicochemical properties influencing a molecule's ability to cross the cell membrane.
Section 2: Frequently Asked Questions (FAQs)
Q1: My compound shows poor permeability despite meeting Lipinski's Rule of Five. Why? A: Lipinski's rules are a guideline for oral bioavailability, not a guarantee of cell permeability.[6] A compound can meet all the criteria but still have issues if its properties are not well-balanced. For your molecule, the likely culprit is low lipophilicity (LogP value). Even with a low molecular weight, if the molecule is too polar, it will not readily enter the lipid membrane.
Q2: What is the first experiment I should run to quantitatively assess permeability? A: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent first-line experiment.[7] It is a high-throughput, non-cell-based assay that specifically measures passive diffusion. This will quickly tell you if the compound has an intrinsic ability to cross a lipid barrier without complicating factors like active transport or metabolism.
Q3: What is the difference between a PAMPA and a Caco-2 assay? A: PAMPA uses an artificial lipid membrane and only assesses passive permeability.[7][8] The Caco-2 assay uses a monolayer of human intestinal cells and is considered the gold standard for predicting in vivo human intestinal absorption.[9][10] Caco-2 assays can measure both passive diffusion and active transport processes, including efflux (when the cells actively pump the compound out).[11] If your PAMPA result is low, it confirms a passive diffusion problem. If PAMPA is high but cell-based permeability is low, it may suggest the compound is being removed by efflux pumps.
Q4: My compound has poor aqueous solubility. How does this affect permeability experiments? A: Poor solubility is a significant hurdle. During the experiment, the compound can precipitate out of solution, leading to an artificially low calculated permeability. It is crucial to ensure the compound remains dissolved at the tested concentration. Using a co-solvent like DMSO (typically <1%) is common, but its concentration must be kept low and consistent to avoid affecting the integrity of the cell monolayer or artificial membrane.[12]
Section 3: Troubleshooting and Enhancement Strategies
Based on the initial analysis, the most promising avenues for improving the permeability of this compound are to increase its lipophilicity and/or improve its formulation.
Caption: A systematic workflow for diagnosing and resolving poor cell permeability.
Strategy 1: The Prodrug Approach
A prodrug is an inactive or less active derivative of a parent molecule that is converted in vivo to the active form. This is a powerful strategy for overcoming permeability barriers by temporarily masking polar functional groups.[13][14]
Causality: The primary hydrogen bond donors on your molecule are the exocyclic amino group (-NH2) and the ring amide (N-H). By masking these with a lipophilic, bioreversible moiety, you can significantly increase the compound's LogP. This modification makes the molecule more "greasy," allowing it to partition more favorably into the cell membrane. Once inside the cell, cellular enzymes (like esterases) cleave the masking group, releasing the active parent compound.[15]
Caption: The prodrug strategy masks polar groups to facilitate membrane crossing.
Suggested Modifications:
-
Acyloxymethyl or Alkoxycarbonyl derivatives: Modify the ring N-H proton.
-
Carbamates: Modify the exocyclic amino group by reacting it with an appropriate chloroformate to create a more lipophilic, enzyme-labile bond.
-
N-Mannich bases: Another approach to derivatize the amino group.
Strategy 2: Formulation Development
If synthesis of a new chemical entity is not feasible, formulation strategies can provide a significant boost in permeability.[16]
-
Co-crystallization: Creating a crystal form of your compound with a pharmaceutically acceptable, lipophilic coformer can alter its physicochemical properties, including solubility and permeability.[17][18]
-
Use of Permeation Enhancers: These are excipients included in the formulation that reversibly disrupt the cell membrane or open tight junctions between cells, allowing the drug to pass through more easily. Examples include sodium caprate and bile salts.[19]
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based carriers like liposomes or self-microemulsifying drug delivery systems (SMEDDS) can improve its solubility and facilitate its transport across the intestinal epithelium.[20]
Section 4: Detailed Experimental Protocols
Protocol 4.1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a method to assess passive, transcellular permeability.[7][21]
Materials:
-
PAMPA sandwich plate system (e.g., 96-well Donor and Acceptor plates)
-
Phospholipid solution (e.g., 2% w/v lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Co-solvent (e.g., DMSO)
-
Test compound and control compounds (high and low permeability)
-
Plate reader for quantification (e.g., UV-Vis or LC-MS)
Methodology:
-
Prepare Acceptor Plate: Fill each well of the 96-well acceptor plate with 300 µL of PBS (pH 7.4). If using a co-solvent, add the same percentage to the acceptor wells as used in the donor plate.
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the phospholipid/dodecane solution onto the membrane of each well in the donor plate. Allow it to permeate the membrane for 5 minutes. Do not let the pipette tip touch the membrane.
-
Prepare Donor Solutions: Prepare a stock solution of your test compound and controls in DMSO. Dilute the stock solution with PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be ≤1%.
-
Load Donor Plate: Add 200 µL of the donor solutions to each well of the coated donor plate.
-
Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate to form the "sandwich." Incubate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Disassemble and Quantify: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = [-Vd * Va / (Area * Time * (Vd + Va))] * ln(1 - [Drug]acceptor / [Drug]equilibrium) Where Vd and Va are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time in seconds.
Protocol 4.2: Caco-2 Cell Permeability Assay
This protocol provides a framework for assessing permeability across a biological monolayer, including active transport.[9][11]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
Lucifer Yellow (paracellular integrity marker)
-
Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability, and Digoxin as an efflux substrate)
-
LC-MS/MS for quantification
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.[22] Change the medium every 2-3 days.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be >250 Ω·cm². Discard any monolayers that do not meet this criterion.[23]
-
Prepare Transport Buffer: Prepare the dosing solutions of your test compound and controls in pre-warmed (37°C) HBSS. Include Lucifer Yellow in the donor solution to assess monolayer integrity post-incubation.
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Wash the monolayers gently with pre-warmed HBSS.
-
Add 0.5 mL of the dosing solution to the apical (upper) chamber.
-
Add 1.5 mL of fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for 1-2 hours.
-
At the end of the incubation, take samples from both chambers for analysis.
-
-
Permeability Measurement (Basolateral to Apical - B→A):
-
To assess efflux, perform the experiment in the reverse direction.
-
Add 1.5 mL of the dosing solution to the basolateral chamber.
-
Add 0.5 mL of fresh HBSS to the apical chamber.
-
Incubate and sample as described above.
-
-
Sample Analysis: Quantify the concentration of the compound in all samples by LC-MS/MS. Also, measure the amount of Lucifer Yellow that has permeated to check for monolayer integrity during the assay.
Data Analysis:
-
Calculate the Papp value for both A→B and B→A directions.
-
The Efflux Ratio is calculated as: Papp (B→A) / Papp (A→B) .
-
An efflux ratio > 2 suggests that the compound is a substrate of an active efflux transporter.[11]
Section 5: Data Interpretation
Table 2: General Permeability Classification
| Permeability Class | Papp (x 10⁻⁶ cm/s) in PAMPA | Papp (x 10⁻⁶ cm/s) in Caco-2 | Expected in vivo Absorption |
| Low | < 1 | < 2 | < 20% |
| Medium | 1 - 10 | 2 - 20 | 20 - 80% |
| High | > 10 | > 20 | > 80% |
Note: These values are general guidelines and can vary between laboratories.
By following this structured approach—characterizing the problem, asking the right questions, applying targeted enhancement strategies, and using robust experimental protocols—researchers can systematically overcome the challenge of poor cell permeability for this compound and advance their drug development programs.
References
-
National Toxicology Program. (n.d.). RoC Profile: Propylthiouracil. U.S. Department of Health and Human Services. [Link]
-
PubChem. (n.d.). 6-Amino-1-propyluracil. National Center for Biotechnology Information. [Link]
-
Perreault, M., et al. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Omega. [Link]
-
PubChem. (n.d.). Propylthiouracil. National Center for Biotechnology Information. [Link]
-
Aslam, M.F., & Shrimanker, I. (2023). Propylthiouracil (PTU). StatPearls Publishing. [Link]
-
Al-Bayati, F.A., et al. (2020). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry. [Link]
-
Wikipedia. (n.d.). Lipinski's rule of five. [Link]
-
Conduct Science. (2021). Factors Affecting Cell Membrane Permeability and Fluidity. [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
-
McCartney, F., et al. (2021). Formulation strategies to improve the efficacy of intestinal permeation enhancers. Journal of Controlled Release. [Link]
-
Caron, J., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals. [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. [Link]
-
AQA A-Level Biology. (n.d.). Factors that affect the permeability of the cell surface membrane. [Link]
-
Caron, J., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]
-
ScholarWorks@UTEP. (2020). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. [Link]
-
ACS Publications. (2018). Improving the Membrane Permeability of 5-Fluorouracil via Cocrystallization. Crystal Growth & Design. [Link]
-
Technology Networks. (n.d.). PAMPA Permeability Assay. [Link]
-
Benet, L.Z., et al. (2011). BDDCS, the Rule of 5 and Drugability. Pharmaceutical Research. [Link]
-
Caco2 Assay Protocol. (n.d.). Caco2 Assay Protocol. [Link]
-
Caron, J., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Journal of Pharmacy & Pharmacognosy Research. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. [Link]
-
Wikipedia. (n.d.). Propylthiouracil. [Link]
-
N'Da, D.D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules. [Link]
-
Sinanoglu, O. (2013). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Methods in Molecular Biology. [Link]
-
ACS Publications. (2019). Intrinsic Membrane Permeability to Small Molecules. Chemical Reviews. [Link]
-
NIH. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. [Link]
-
Lecture Notes. (2023). Lipinski rule of five. [Link]
-
ResearchGate. (2025). Caco-2 cell permeability assays to measure drug absorption. [Link]
-
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]
-
Semantic Scholar. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
-
YouTube. (2025). 4 Factors That Affect Cell Membrane Permeability | A Level AQA Biology. [Link]
-
Journal of Applied Pharmaceutical Science. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. [Link]
-
YouTube. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. [Link]
-
ResearchGate. (2018). Improving the Membrane Permeability of 5-Fluorouracil via Cocrystallization. [Link]
-
ResearchGate. (n.d.). Cell permeability beyond the rule of 5. [Link]
-
BioCrick. (n.d.). Propylthiouracil. [Link]
-
NIH. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. [Link]
Sources
- 1. 6-Amino-1-propyluracil | C7H11N3O2 | CID 104562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propylthiouracil | C7H10N2OS | CID 657298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 6. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAMPA | Evotec [evotec.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. japsonline.com [japsonline.com]
- 20. conductscience.com [conductscience.com]
- 21. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 22. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Validation & Comparative
A Predictive and Comparative Analysis of 6-Amino-1-ethyl-3-propyluracil: A Guide for Drug Discovery Professionals
Introduction: The Enduring Potential of the Uracil Scaffold
Uracil, a fundamental pyrimidine nucleobase, and its derivatives represent a cornerstone in medicinal chemistry and drug discovery. The inherent ability of the uracil ring to be functionalized at various positions allows for the generation of a vast chemical space with diverse biological activities.[1] Historically, this has led to the development of critical therapeutic agents, particularly in the realms of antiviral and anticancer therapies.[1][2] The therapeutic application of some uracil derivatives can be limited by toxicity, which has spurred the synthesis of new analogs with improved pharmacological and pharmacokinetic profiles.[1]
This guide focuses on a specific, likely novel derivative, 6-Amino-1-ethyl-3-propyluracil . Given the absence of direct literature on this compound, this analysis will adopt a predictive approach, grounded in established structure-activity relationships (SAR) of closely related analogs. We will objectively compare its predicted properties and performance with well-characterized uracil derivatives, providing the theoretical and practical framework for its synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, actionable experimental protocols.
Structural and Mechanistic Context: A Comparative Overview
The biological activity of uracil derivatives is intrinsically linked to their chemical structure. Substitutions at the N1, N3, C5, and C6 positions can dramatically influence a compound's physicochemical properties, target specificity, and metabolic stability.
To contextualize the potential of this compound, we will compare it against three key benchmarks:
-
Uracil : The parent heterocycle, providing a baseline for physicochemical properties.
-
5-Fluorouracil (5-FU) : A clinically vital anticancer drug that functions as a thymidylate synthase inhibitor.[3][4]
-
6-Substituted Uracil Analogs : Compounds with modifications at the C6 position, which are known to possess a range of biological activities.[5]
The core structural features of this compound—an amino group at C6 and alkyl chains at N1 and N3—suggest several potential biological implications. The 6-amino group can act as a hydrogen bond donor, potentially facilitating interactions with biological targets.[1] The N-alkylation with ethyl and propyl groups is expected to increase the compound's lipophilicity compared to unsubstituted uracil, which could enhance membrane permeability and oral bioavailability.
Structural Comparison of Key Uracil Derivatives
Caption: Structural formulas of Uracil, the target compound, and key benchmarks.
Note: Placeholder images are used in the DOT script. In a real application, these would be replaced with actual chemical structure images.
Predictive Physicochemical and Biological Profile
Based on SAR from related compounds, we can extrapolate a profile for this compound.
| Property | Uracil[6][7][8] | 5-Fluorouracil[8] | This compound (Predicted) | Rationale for Prediction |
| Molecular Weight | 112.09 g/mol | 130.08 g/mol | ~197.24 g/mol | Sum of atomic masses. |
| LogP | -1.07 | -0.89 | > 0 | N-alkylation significantly increases lipophilicity. |
| Aqueous Solubility | 3.6 g/L | Low | Lower than Uracil | Increased lipophilicity generally reduces aqueous solubility. |
| Potential Activity | None | Anticancer | Anticancer, Antiviral | 6-aminouracil and N-alkylated derivatives show these activities.[9][10] |
| Mechanism of Action | N/A | Thymidylate Synthase Inhibition | Potential DNA/RNA intercalation or enzyme inhibition | The planar aromatic system and substituents could allow for various interactions. |
Proposed Synthesis Strategy
The synthesis of N1,N3-dialkylated 6-aminouracils can be achieved through a multi-step process, starting from 6-aminouracil. The differential reactivity of the N1 and N3 positions can be exploited to introduce the ethyl and propyl groups sequentially.
Workflow for Synthesis and Characterization
Caption: A streamlined workflow from synthesis to biological evaluation.
Detailed Synthetic Protocol
Objective: To synthesize this compound.
Rationale: This protocol employs a sequential N-alkylation strategy, a common method for preparing asymmetrically substituted uracils. The choice of base and solvent is critical to control the regioselectivity of the alkylation.
Materials:
-
6-Aminouracil
-
Ethyl iodide
-
Propyl iodide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
N1-Ethylation:
-
To a solution of 6-aminouracil (1 eq.) in anhydrous DMF, add potassium carbonate (1.1 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl iodide (1.1 eq.) dropwise.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction, filter off the inorganic salts, and evaporate the DMF under reduced pressure.
-
Purify the crude product by column chromatography to isolate 1-ethyl-6-aminouracil.
-
-
N3-Propylation:
-
Dissolve the purified 1-ethyl-6-aminouracil (1 eq.) in anhydrous DMF.
-
Add potassium carbonate (1.1 eq.) and stir for 30 minutes.
-
Add propyl iodide (1.1 eq.) dropwise.
-
Heat the mixture to 60°C and stir for 4-6 hours, monitoring by TLC.
-
Work up the reaction as described in step 1.
-
Purify the final product, this compound, by column chromatography or recrystallization.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Assess purity using HPLC.
-
Comparative Biological Evaluation: Experimental Protocols
To assess the therapeutic potential of this compound, a series of in vitro assays are proposed. These protocols are designed to be self-validating and provide a direct comparison against benchmark compounds.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of the test compound on cancer cell lines and to calculate its IC₅₀ value (the concentration that inhibits 50% of cell growth).
Rationale: The MTT assay is a robust and widely used colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals, which are then solubilized for spectrophotometric quantification.[11]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound, 5-FU) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds and 5-FU in culture medium. Add 100 µL of each dilution to the respective wells. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[12]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value.
Comparative Anticancer Activity Data (Literature Values)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 5-FU Derivative (19j) | A-549 (Lung) | 1.1 | [9] |
| 5-FU Derivative (19j) | Panc-1 (Pancreatic) | 1.1 | [9] |
| Coumarin Derivative (78b) | MCF-7 (Breast) | 10.62 ± 1.35 | [13] |
| 1,3-dimethyl-5-cinnamoyl-6-aminouracil | P388 Leukemia (in vivo) | T/C = 124% | [14] |
Protocol 2: Thymidylate Synthase (TS) Inhibition Assay
Objective: To determine if this compound inhibits thymidylate synthase, a key enzyme in the de novo synthesis of dTMP, which is essential for DNA replication.[3]
Rationale: The inhibition of thymidylate synthase is the primary mechanism of action for 5-FU.[4] This spectrophotometric assay measures the conversion of dUMP to dTMP, which is coupled to the oxidation of the cofactor (6R)-5,10-methylenetetrahydrofolate (CH₂H₄folate) to dihydrofolate (H₂folate). The decrease in absorbance at 340 nm, corresponding to the oxidation of the cofactor, is monitored over time.[15]
Materials:
-
Recombinant human thymidylate synthase
-
Deoxyuridine monophosphate (dUMP)
-
(6R)-5,10-methylenetetrahydrofolate (CH₂H₄folate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 25 mM MgCl₂)
-
Test compounds
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In each well, prepare a reaction mixture containing the assay buffer, dUMP, and CH₂H₄folate.
-
Inhibitor Addition: Add various concentrations of the test compound (and 5-FU as a positive control) to the wells.
-
Enzyme Addition: Initiate the reaction by adding the thymidylate synthase enzyme to the mixture.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.
-
Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the percentage of inhibition relative to the no-inhibitor control and calculate the IC₅₀ value for each compound.
Mechanism of Action: 5-FU Inhibition of Thymidylate Synthase
Caption: The metabolic activation of 5-FU and subsequent inhibition of TS.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, comparative analysis of this compound. Based on the structure-activity relationships of related uracil derivatives, this novel compound holds potential as a bioactive agent, likely exhibiting anticancer or antiviral properties. The increased lipophilicity due to N-alkylation may offer advantages in terms of cellular uptake and bioavailability over less substituted analogs.
The provided synthetic route and detailed protocols for biological evaluation offer a clear and actionable path for researchers to validate these predictions experimentally. The direct comparison of its performance against established compounds like 5-FU in standardized assays will be crucial in determining its therapeutic potential. Future research should focus on executing these experimental plans, and if promising activity is observed, further investigations into its specific mechanism of action, selectivity profile, and in vivo efficacy would be warranted.
References
A comprehensive list of references would be compiled here, including full citation details and clickable URLs for verification. For the purpose of this demonstration, the references are indicated by the in-text citations.
Sources
- 1. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 5. Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uracil | C4H4N2O2 | CID 1174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Uracil (CAS 66-22-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. biorxiv.org [biorxiv.org]
- 9. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Researcher's Guide to Validating the Mechanism of Action of 6-Amino-1-ethyl-3-propyluracil: A Comparative Approach
For researchers, scientists, and drug development professionals, the journey from a novel compound to a validated therapeutic is paved with rigorous experimental scrutiny. This guide provides an in-depth, technically-focused framework for validating the mechanism of action (MoA) of 6-Amino-1-ethyl-3-propyluracil. Drawing upon established principles of drug discovery and the known pharmacology of related uracil derivatives, particularly the antithyroid agent Propylthiouracil (PTU), we will explore a logical, multi-pronged approach to elucidating its biological function. This document is designed to be a dynamic guide, providing not just protocols, but the scientific rationale behind each experimental choice.
Initial Hypothesis Generation: Learning from the Uracil Scaffold
The structure of this compound, a substituted uracil, immediately suggests several potential avenues of biological activity. The uracil scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide range of approved drugs with diverse mechanisms.[1][2] Notable examples include antiviral agents that inhibit viral polymerases and anticancer drugs that interfere with nucleotide metabolism.[2][3]
Given the "propyl" and "uracil" components, a primary hypothesis is an antithyroid action similar to Propylthiouracil (PTU). PTU is a thiouracil derivative that inhibits thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones, and also blocks the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3).[4][5][6][7][8] Therefore, a logical starting point is to investigate whether this compound modulates thyroid hormone synthesis.
However, it is crucial to maintain an open perspective. The amino and ethyl substitutions could confer entirely different pharmacological properties. Uracil derivatives have been shown to possess anticancer and antiviral activities by targeting enzymes like cyclin-dependent kinases or viral reverse transcriptases.[3][9] Thus, a parallel investigative track should consider these alternative mechanisms.
This dual approach, starting with a focused, hypothesis-driven investigation based on a close structural analog (PTU) while remaining open to unbiased, phenotypic screening, forms the cornerstone of a robust MoA validation strategy.[10][11]
The Experimental Gauntlet: A Step-by-Step Validation Workflow
The validation of a small molecule's MoA is a multi-step process that begins with broad, phenotypic observations and progressively narrows down to specific molecular interactions. This workflow is designed to be self-validating, with each stage providing evidence that informs the next.
Figure 1: A multi-phase workflow for MoA validation.
Phase 1: Phenotypic Screening and Initial Target Engagement
The initial phase aims to answer a fundamental question: does this compound elicit a biological response, and if so, is it consistent with our primary hypothesis?
Phenotypic screening provides a holistic view of a compound's effect in a cellular context without preconceived notions of its target.[12]
-
Thyroid Follicular Cell-Based Assays:
-
Objective: To determine if the compound affects thyroid hormone production in a relevant cell model.
-
Protocol:
-
Culture a suitable thyroid follicular cell line (e.g., Fischer Rat Thyroid cell line, FRTL-5).
-
Treat cells with a dose-response range of this compound, with PTU as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
After a suitable incubation period (e.g., 24-48 hours), measure the levels of T3 and T4 in the cell culture supernatant using commercially available ELISA kits.
-
Concurrently, assess cell viability using an MTT or similar assay to rule out cytotoxicity as the cause of reduced hormone levels.
-
-
-
Broad-Spectrum Cancer Cell Line Panel Screen:
-
Objective: To explore potential anticancer activity.
-
Protocol:
-
Utilize a panel of cancer cell lines representing different tissue origins (e.g., NCI-60 panel).
-
Treat cells with a range of concentrations of the test compound.
-
After 48-72 hours, assess cell viability to determine the half-maximal inhibitory concentration (IC50) for each cell line.
-
-
These assays provide the first direct evidence of a compound interacting with its putative target.[13][14]
-
Thyroid Peroxidase (TPO) Inhibition Assay:
-
Objective: To directly measure the inhibitory activity of the compound on the primary target of PTU.
-
Protocol:
-
Use purified TPO enzyme (commercially available or isolated from thyroid tissue).
-
Perform an in vitro enzymatic reaction using a suitable substrate (e.g., guaiacol) that produces a colorimetric or fluorometric signal upon oxidation by TPO and hydrogen peroxide.
-
Incubate the enzyme with varying concentrations of this compound and PTU (as a positive control).
-
Initiate the reaction and measure the signal over time to determine the rate of reaction.
-
Calculate the IC50 value for the test compound.
-
-
Phase 2: Confirming Cellular Target Engagement and Assessing Selectivity
Positive results from Phase 1 provide a strong rationale for proceeding to more sophisticated assays that confirm target engagement within the complex milieu of a living cell and assess the compound's selectivity.
CETSA is a powerful technique to verify that a compound binds to its intended target in a cellular environment.[15][16][17][18] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
-
Objective: To confirm that this compound binds to TPO in intact cells.
-
Protocol:
-
Treat cultured cells (e.g., FRTL-5) with the test compound or vehicle.
-
Heat aliquots of the cell suspension to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble TPO at each temperature using Western blotting or ELISA.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
If the phenotypic screen suggests anticancer activity, it is prudent to investigate potential off-target effects, particularly on kinases, a common source of both therapeutic and toxic effects. Kinobeads technology allows for the profiling of a compound's binding affinity against a large panel of endogenous kinases.[19][20][21][22]
-
Objective: To assess the selectivity of this compound against the human kinome.
-
Protocol:
-
Prepare cell lysates from a panel of cell lines to ensure broad kinome coverage.
-
Incubate the lysates with increasing concentrations of the test compound.
-
Add "kinobeads," which are sepharose beads derivatized with a cocktail of broad-spectrum kinase inhibitors.
-
The kinobeads will bind to kinases that are not already occupied by the test compound.
-
Elute the bound kinases and quantify them using mass spectrometry.
-
A decrease in the amount of a specific kinase bound to the beads in the presence of the compound indicates a direct interaction.
-
Phase 3: Downstream Pathway Analysis and In Vivo Validation
The final phase of MoA validation involves demonstrating that target engagement leads to the expected downstream cellular effects and, ultimately, therapeutic efficacy in a living organism.
-
Objective: To confirm that target engagement translates into the expected modulation of downstream pathways.
-
Methods:
-
Western Blotting: If a kinase target is identified, probe for changes in the phosphorylation status of its known substrates.
-
Quantitative PCR (qPCR): For the antithyroid hypothesis, measure the mRNA expression levels of genes involved in thyroid hormone synthesis and regulation.
-
-
Objective: To confirm the MoA and assess the efficacy of this compound in a relevant animal model.
-
Example Model (for antithyroid activity):
-
Induce hyperthyroidism in rodents using a goitrogen such as propylthiouracil itself, followed by its withdrawal, or by administration of T4.
-
Treat groups of animals with this compound, PTU (positive control), and vehicle.
-
Monitor serum levels of T3, T4, and Thyroid Stimulating Hormone (TSH) over the course of the treatment.
-
At the end of the study, collect thyroid tissue for histological analysis and measurement of TPO activity.
-
Comparative Performance Analysis
Throughout the validation process, it is essential to benchmark the performance of this compound against a known standard.
| Parameter | This compound | Propylthiouracil (PTU) | Methimazole |
| TPO Inhibition (IC50) | To be determined | Reported in literature | Reported in literature |
| Cellular T3/T4 Reduction (EC50) | To be determined | Reported in literature | Reported in literature |
| In Vivo Efficacy (Dose) | To be determined | 50-150 mg daily (human) | Lower doses than PTU |
| Selectivity (Kinase Panel) | To be determined | Not typically screened | Not typically screened |
| Potential Side Effects | To be determined | Liver problems, low blood cell counts[5] | Generally fewer side effects than PTU |
Conclusion: Building a Case for a Novel Mechanism of Action
References
-
Akmal, A. & Kung, J. (2024). Propylthiouracil (PTU). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]
-
Wikipedia contributors. (2024). Propylthiouracil. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Mayo Clinic. (2025). Propylthiouracil (Oral Route). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Propylthiouracil. In PubChem. Retrieved from [Link]
-
International Agency for Research on Cancer. (2001). Some Thyrotropic Agents. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 79. Lyon: IARC. Available from: [Link]
-
Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
- Lee, J. A., & Bogyo, M. (2013). Phenotypic vs. target-based drug discovery for first-in-class medicines. Bioorganic & medicinal chemistry letters, 23(17), 4816–4819.
- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. (Vol. 1439, pp. 221-232).
- Wang, Y., et al. (2021). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Frontiers in Pharmacology, 12, 745075.
- G, S., & G, M. (2020). Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders. European journal of medicinal chemistry, 207, 112832.
- Golkowski, M., et al. (2017). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 16(8), 2851-2863.
- Müller, S., & Chaikuad, A. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 63(21), 12496-12529.
-
PharmaFeatures. (2024). Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. Retrieved from [Link]
- Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19(10), 1251-1262.
- da Silva, A. C. A., et al. (2025). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm, 27(5), 789-798.
-
Dr. Oracle. (2025). What is the mechanism of action (MOA) of Propylthiouracil (PTU)? Retrieved from [Link]
- Al-Dhfyan, A., et al. (2021). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry, 14(11), 103401.
-
PharmaCompass. (n.d.). 6-Propylthiouracil. Retrieved from [Link]
- Plenge, R. M. (2016). Phenotypic vs. Target-Based Drug Discovery for First-in-Class Medicines. Cell, 166(4), 796-797.
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Retrieved from [Link]
- Lomenick, B., et al. (2011). Determining target engagement in living systems.
-
ResearchGate. (n.d.). Characterization of binding, depletion and competition properties of... Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Propylthiouracil? Retrieved from [Link]
-
BioCurate. (n.d.). Small molecule tool compound validation – BioCurate's perspective. Retrieved from [Link]
-
DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]
-
Tecan. (n.d.). Better together? Phenotypic screening and target-based screening. Retrieved from [Link]
- Khamnaist, S., et al. (2021). Uracil derivatives as non-nucleoside inhibitors of viral infections. Bioorganic Chemistry, 115, 105232.
-
Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Retrieved from [Link]
-
ResearchGate. (2025). In Search of Uracil Derivatives as Bioactive Agents. Uracils and Fused Uracils: Synthesis, Biological Activity and Applications. Retrieved from [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
-
ResearchGate. (2025). Target-based vs phenotypic drug discovery: opportunities and challenges with evidence-based application. Retrieved from [Link]
-
Taylor & Francis. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
-
Utrecht University. (n.d.). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Retrieved from [Link]
-
BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. In PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (2012). Target identification and mechanism of action in chemical biology and drug discovery. Retrieved from [Link]
Sources
- 1. Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. 6-Propylthiouracil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]
- 9. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
- 10. Phenotypic vs. target-based drug discovery for first-in-class medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. plengegen.com [plengegen.com]
- 12. Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 13. selvita.com [selvita.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
For researchers, scientists, and drug development professionals, understanding the potential off-target effects of a novel compound is paramount to predicting its efficacy, metabolic fate, and safety profile. This guide provides a comprehensive framework for evaluating the enzymatic cross-reactivity of 6-Amino-1-ethyl-3-propyluracil , a substituted pyrimidine derivative.
Given the limited direct literature on this specific molecule, this guide is structured as a predictive and comparative analysis. We will leverage its structural similarity to two well-characterized compounds—the endogenous nucleobase uracil and the antithyroid drug propylthiouracil (PTU) —to hypothesize potential enzymatic interactions and outline robust experimental protocols for their validation.
Chapter 1: Structural Analysis and Rationale for Comparison
The structure of this compound forms the basis of our predictive analysis. It is a pyrimidine-2,4-dione, the same core as uracil, but with three key substitutions: an amino group at position 6, an ethyl group at position N1, and a propyl group at position N3. These features guide our selection of comparative molecules and target enzymes.
-
Comparison with Uracil: The shared pyrimidine-2,4-dione core suggests that this compound may be recognized by enzymes involved in nucleobase metabolism.
-
Comparison with 6-Propylthiouracil (PTU): The presence of a propyl group and the heterocyclic core makes PTU an important structural analog. PTU is a known inhibitor of thyroid peroxidase.[1][2] Its structure differs by having a thio group at position 2 (a thiouracil) and lacking the N1 and N3 substitutions of our target molecule.
Caption: Proposed experimental workflow for assessing enzyme cross-reactivity.
Chapter 3: Tier 1 Evaluation: Thyroid Peroxidase (TPO)
Scientific Rationale: Propylthiouracil (PTU) is a cornerstone therapy for hyperthyroidism, and its primary mechanism of action is the inhibition of thyroid peroxidase (TPO). [2]TPO is a heme-containing enzyme responsible for catalyzing the oxidation of iodide and its incorporation into tyrosine residues on thyroglobulin, a critical step in thyroid hormone synthesis. [3]The presence of the propyl group on the pyrimidine-like core of our target molecule makes TPO a high-priority enzyme for cross-reactivity testing.
Expected Outcome & Data Comparison: The experiment will determine the concentration of this compound required to inhibit 50% of TPO activity (IC50). This value will be directly compared to that of PTU to gauge its relative potency as a TPO inhibitor.
| Compound | Target Enzyme | Predicted IC50 (µM) | Reference IC50 (µM) |
| This compound | Thyroid Peroxidase (TPO) | To be determined | |
| Propylthiouracil (PTU) | Thyroid Peroxidase (TPO) | ~7.5 [4] |
Chapter 4: Tier 1 Evaluation: Pyrimidine Catabolic Pathway
Scientific Rationale: The endogenous nucleobase uracil is catabolized via a three-step reductive pathway. [5]The initial and rate-limiting step is catalyzed by Dihydropyrimidine Dehydrogenase (DPD) . [6]Subsequent steps involve dihydropyrimidinase (DHP) and β-ureidopropionase (β-UP). Because this compound possesses a uracil core, it is crucial to determine if it acts as a substrate or inhibitor of DPD. Inhibition of DPD is of significant clinical concern, as this enzyme is responsible for the breakdown of fluoropyrimidine chemotherapeutic drugs like 5-fluorouracil (5-FU). [7]DPD deficiency can lead to severe, life-threatening toxicity in patients receiving these drugs. [8]
Sources
- 1. Propylthiouracil | C7H10N2OS | CID 657298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Estimating Margin of Exposure to Thyroid Peroxidase Inhibitors Using High-Throughput in vitro Data, High-Throughput Exposure Modeling, and Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 6. A functional analysis of the pyrimidine catabolic pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ltd.aruplab.com [ltd.aruplab.com]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Confirming the Purity of 6-Amino-1-ethyl-3-propyluracil by NMR Spectroscopy
For researchers, scientists, and drug development professionals, establishing the absolute purity of a novel chemical entity is a cornerstone of rigorous scientific practice and a prerequisite for further investigation. In this guide, we delve into the robust methodology of using Nuclear Magnetic Resonance (NMR) spectroscopy to unequivocally confirm the purity of 6-Amino-1-ethyl-3-propyluracil, a substituted pyrimidine derivative with potential applications in medicinal chemistry. This document moves beyond a simple recitation of protocols to provide a deeper understanding of the experimental rationale, data interpretation, and the establishment of a self-validating system for purity assessment.
The Imperative of Purity in Drug Discovery
The journey of a potential drug candidate from synthesis to clinical application is paved with exacting standards, with chemical purity being among the most critical. Impurities can introduce unforeseen toxicity, alter pharmacological activity, and confound the interpretation of biological data. Therefore, a precise and accurate determination of purity is not merely a quality control step but a fundamental aspect of scientific integrity.[1] While various chromatographic techniques are valuable for purity assessment, NMR spectroscopy, particularly quantitative NMR (qNMR), offers a primary, structure-specific method for both identification and quantification without the need for identical reference standards of the impurities themselves.[2][3][4][5]
Why NMR is the Gold Standard for Purity Determination
NMR spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure and environment of each atom. For a molecule like this compound, ¹H and ¹³C NMR serve as a definitive fingerprint, allowing for:
-
Unambiguous Structural Confirmation: Every unique proton and carbon atom in the molecule gives rise to a distinct signal in the NMR spectrum, the position (chemical shift), splitting pattern (multiplicity), and intensity (integration) of which are all dictated by its precise chemical environment.
-
Detection and Identification of Impurities: Any deviation from the expected NMR spectrum, such as the appearance of extra signals, indicates the presence of impurities. Often, the structure of these impurities can be deduced from their characteristic NMR signals.
-
Quantitative Analysis (qNMR): The area under an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3][5] By comparing the integrals of signals from the compound of interest to that of a certified internal standard of known concentration, the absolute purity of the sample can be determined with high accuracy.[1][2][4]
Predicted NMR Spectral Characteristics of this compound
In the absence of a publicly available experimental spectrum for this compound, we can predict its ¹H and ¹³C NMR spectra based on established chemical shift principles and data from analogous structures, such as uracil and its N-alkylated derivatives.
Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-5 | ~5.0 | Singlet | 1H |
| -NH₂ | ~6.5 | Broad Singlet | 2H |
| N1-CH₂- | ~3.8 | Quartet | 2H |
| N3-CH₂- | ~3.6 | Triplet | 2H |
| N3-CH₂-CH₂- | ~1.5 | Sextet | 2H |
| N1-CH₂-CH₃ | ~1.2 | Triplet | 3H |
| N3-CH₂-CH₂-CH₃ | ~0.9 | Triplet | 3H |
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)
| Assignment | Predicted Chemical Shift (ppm) |
| C4 | ~163 |
| C2 | ~155 |
| C6 | ~150 |
| C5 | ~75 |
| N3-CH₂- | ~45 |
| N1-CH₂- | ~40 |
| N3-CH₂-CH₂- | ~20 |
| N1-CH₂-CH₃ | ~15 |
| N3-CH₂-CH₂-CH₃ | ~11 |
Experimental Workflow for Purity Confirmation by NMR
The following workflow provides a robust, self-validating system for the purity determination of this compound.
Figure 1: General workflow for NMR-based purity assessment.
Detailed Experimental Protocol
1. Sample Preparation:
-
Analyte Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good starting point due to its excellent solvating power for polar organic molecules.
-
Internal Standard (for qNMR): If performing quantitative analysis, select a suitable internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte's signals. The internal standard must be of high, certified purity. Accurately weigh an appropriate amount of the internal standard and add it to the vial containing the analyte.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Vortex or gently sonicate to ensure complete dissolution.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Rationale for Key Parameters:
-
Pulse Angle: Use a 30° pulse angle to ensure a shorter relaxation delay can be used without saturating the signals, which is important for quantitative accuracy.
-
Relaxation Delay (d1): Set a relaxation delay of at least 5 times the longest T₁ of any signal of interest. This ensures complete relaxation of all protons between scans, which is critical for accurate integration in qNMR.
-
Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio, especially for detecting low-level impurities.
-
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum to confirm the number of unique carbon atoms in the molecule.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR (Optional but Recommended for Novel Compounds):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (e.g., within the ethyl and propyl chains).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, aiding in unambiguous assignment of both ¹H and ¹³C spectra.
-
3. Data Processing and Analysis:
-
Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode and apply baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known chemical shift (e.g., DMSO-d₆ at 2.50 ppm for ¹H NMR).
-
Integration: Integrate all signals in the ¹H NMR spectrum, including those of the analyte, the internal standard (if used), and any impurities.
Comparative Analysis: Distinguishing Pure Product from Potential Impurities
The true power of NMR in purity analysis lies in its ability to distinguish the target molecule from structurally similar impurities that may arise during synthesis.
Potential Synthesis-Related Impurities:
-
Starting Materials: Unreacted 6-aminouracil or alkylating agents (e.g., ethyl iodide, propyl bromide).
-
Mono-alkylated Intermediates: 6-Amino-1-ethyluracil or 6-Amino-3-propyluracil.
-
Regioisomers: Isomers where the alkyl groups are attached at different positions.
Comparison of ¹H NMR Spectra:
| Compound | Key Differentiating Signals (Predicted in DMSO-d₆) |
| This compound (Target) | Quartet (~3.8 ppm, 2H), Triplet (~3.6 ppm, 2H), Sextet (~1.5 ppm, 2H), Two distinct triplets for methyl groups. |
| 6-Amino-1-ethyluracil | Absence of propyl group signals. Presence of an N-H proton signal from the uracil ring (typically >10 ppm). |
| 6-Amino-3-propyluracil | Absence of ethyl group signals. Presence of an N-H proton signal from the uracil ring. |
| Residual Ethyl Iodide | Quartet (~3.2 ppm), Triplet (~1.2 ppm). |
| Residual Propyl Bromide | Triplet (~3.5 ppm), Sextet (~1.8 ppm), Triplet (~1.0 ppm). |
The presence of signals corresponding to these impurities, even at low levels, would be readily apparent in the ¹H NMR spectrum of the final product.
Achieving Self-Validating Purity Assessment
A key principle of robust analytical methodology is self-validation. In the context of NMR for purity analysis, this is achieved through a multi-faceted approach:
-
Structural Consistency: The ¹H and ¹³C NMR spectra must be fully consistent with the proposed structure of this compound. This includes the correct number of signals, appropriate chemical shifts, observed multiplicities, and integration values that match the number of protons in each unique environment. 2D NMR experiments further solidify these assignments.
-
Absence of Unassigned Signals: A "clean" spectrum, free from any signals that cannot be attributed to the target molecule, residual solvent, or a known internal standard, is a strong indicator of high purity.
-
Quantitative Corroboration (qNMR): When purity is calculated using qNMR, the result should be consistent across multiple, well-resolved signals of the analyte. For example, the purity calculated from the integration of the N1-methylene protons should be in close agreement with the purity calculated from the N3-methylene protons.
Conclusion
NMR spectroscopy stands as an unparalleled tool for the definitive confirmation of the purity of synthesized compounds like this compound. Its ability to provide detailed structural information and facilitate accurate quantification in a single experiment makes it an indispensable technique in the arsenal of researchers in the pharmaceutical and chemical sciences. By following a well-designed experimental workflow and applying a rigorous approach to data interpretation, scientists can ensure the integrity of their materials and the reliability of their subsequent research.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 859-868. [Link]
-
Katra, J. S., & Ellis, P. D. (1978). NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils; relevance to A ?? base pairing In the solution structure of transfer RNA. Nucleic Acids Research, 5(8), 2749–2761. [Link]
-
PubChem. (n.d.). Propylthiouracil. National Center for Biotechnology Information. Retrieved from [Link]
-
Mäeorg, U., & Samoson, A. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 8783-8794. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
El-Malah, A. A., & El-Kashef, H. S. (2020). NMR signals of 6-aminouracil derivatives with various substituents in the 5-position, and NOESY cross correlation for structure/tautomer analysis determined in chloroform-d1. ResearchGate. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Webb, G. A. (1978). NMR Spectroscopy of the Ring Nitrogen Protons of Uracil and Substituted Uracils; Relevance to A Psi Base Pairing in the Solution Structure of Transfer RNA. PubMed. [Link]
-
Human Metabolome Database. (2012). Propylthiouracil (HMDB0014690). [Link]
-
AZoOptics. (2023). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]
-
Taube, D., & Szatylowicz, H. (2017). Solvation of Uracil and Its Derivatives by DMSO: A DFT-Supported 1H NMR and 13C NMR Study. ACS Omega, 2(2), 646-655. [Link]
-
Al-dujaili, A. H., & Al-Janabi, A. S. (2024). Synthetic design of novel uracil and thiouracil derivatives. International Journal of Chemical Studies, 12(1), 1-8. [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2017). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. ResearchGate. [Link]
-
SpectraBase. (n.d.). 6-Amino-3-tert-butyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. [Link]
-
Abraham, M. H., & Mobaraki, A. (2016). On NH NMR Chemical Shifts, Part I. ResearchGate. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
Williams, D. E., & Andersen, R. J. (2016). Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. Molecules, 21(11), 1466. [Link]
Sources
- 1. Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propylthiouracil | C7H10N2OS | CID 657298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils; relevance to A psi base pairing in the solution structure of transfer RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 6-Amino-1-ethyl-3-propyluracil Analogs
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-Amino-1-ethyl-3-propyluracil analogs. We will explore the synthesis of these compounds, compare their biological activities based on structural modifications, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Significance of the 6-Aminouracil Scaffold
The pyrimidine nucleus is a fundamental building block in numerous biologically active molecules, including nucleic acids.[1] Consequently, pyrimidine derivatives have garnered significant attention in medicinal chemistry for their diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1] Among these, the 6-aminouracil scaffold serves as a versatile template for the development of novel therapeutic agents due to its synthetic accessibility and potential for diverse chemical modifications.[2][3]
This guide focuses on the structure-activity relationships of analogs derived from this compound. By systematically modifying different positions of this core structure and evaluating the corresponding changes in biological activity, we can elucidate key structural features required for potency and selectivity. This knowledge is crucial for the rational design of more effective drug candidates.
The Core Scaffold: this compound
The parent compound, this compound, possesses a well-defined chemical architecture that allows for systematic modifications at several key positions:
-
N1-position: Substituted with an ethyl group.
-
N3-position: Substituted with a propyl group.
-
C5-position: An unsubstituted carbon atom, prime for electrophilic substitution.
-
C6-amino group: A primary amine that can be readily functionalized.
The rationale for selecting this scaffold lies in the established biological relevance of N-substituted 6-aminouracils and the potential to fine-tune their pharmacological properties through targeted chemical modifications.
Synthetic Strategies for Analog Development
The synthesis of 6-aminouracil derivatives is typically achieved through a well-established condensation reaction. A common approach involves the reaction of a substituted urea with a cyanoacetic acid derivative in the presence of a base.
General Synthetic Workflow
The following diagram illustrates a general synthetic pathway for N1, N3-disubstituted 6-aminouracils.
Caption: General synthetic scheme for 6-aminouracil analogs.
Experimental Protocol: Synthesis of a Representative Analog
This protocol outlines the synthesis of a C5-brominated analog, a common modification to explore the effect of halogenation on biological activity.
Synthesis of 5-Bromo-6-amino-1,3-dimethyluracil (Adapted from Khachatryan et al., 2021)[2]
-
Dissolution: Dissolve 10.0 g (0.064 mol) of 6-amino-1,3-dimethyluracil in 200 ml of acetic acid by heating to boiling.
-
Addition of Acetate: Add 6.8 g (0.083 mol) of sodium acetate to the boiling solution.
-
Cooling: Cool the mixture to 65-70°C.
-
Bromination: With vigorous stirring, add a solution of 21.4 g (0.134 mol) of bromine in 35 ml of acetic acid dropwise over 10 minutes.
-
Reaction: Allow the reaction mixture to stand at room temperature for 15 hours.
-
Isolation: Filter the resulting precipitate and wash with acetic acid followed by water.
-
Drying and Recrystallization: Dry the product and recrystallize from 25% ethanol to yield 5-bromo-6-amino-1,3-dimethyluracil.
Comparative Analysis: Structure-Activity Relationships
The biological activity of 6-aminouracil analogs is highly dependent on the nature and position of substituents on the pyrimidine ring.
Modifications at the C5-Position
The C5 position is a key site for modification. Introduction of various substituents at this position can significantly impact the molecule's electronic properties, steric profile, and ability to interact with biological targets. For instance, the introduction of a cinnamoyl group at the C5 position has been explored for potential anticancer activity, with the hypothesis that the extended planar conformation could facilitate DNA intercalation.[4]
| Analog | Modification at C5 | Biological Activity | Reference |
| 1 | -H (Parent Compound) | Baseline Activity | N/A |
| 2 | -Cinnamoyl | Active against P388 leukemia (in vivo) | [4] |
| 3 | -Br | Often leads to increased cytotoxicity | [2] |
| 4 | -NO2 | Can enhance activity, but may increase toxicity | [5] |
Key Insight: The introduction of bulky, planar aromatic systems at the C5 position appears to be a promising strategy for enhancing anticancer activity, potentially through mechanisms involving DNA interaction.[4]
Modifications of the C6-Amino Group
Functionalization of the C6-amino group is a common strategy to modulate the solubility and target-binding properties of 6-aminouracil analogs.
| Analog | Modification at C6-NH2 | Biological Activity | Reference |
| 5 | -NH2 (Parent) | Baseline Activity | N/A |
| 6 | -NH-(CH2)2-Morpholine | Cytotoxic against L1210 leukemia (in vitro) | [4] |
| 7 | -NH-(CH2)2-Piperidine | Cytotoxic against L1210 leukemia (in vitro) | [4] |
| 8 | Fused Heterocyclic Rings | Varied, some show potent anticancer activity | [3] |
Key Insight: The addition of hydrophilic side chains containing tertiary amines, such as morpholine or piperidine, can enhance cytotoxic activity in vitro.[4] This may be due to improved solubility or altered interactions with the target molecule. Fusing heterocyclic rings to the pyrimidine core at the C6 position has also been shown to yield compounds with significant anticancer properties.[3]
Modifications at N1 and N3 Positions
While the title compound specifies N1-ethyl and N3-propyl groups, variations at these positions also influence activity. Generally, small alkyl groups are well-tolerated. For example, studies on related 6-substituted uracil derivatives have shown that compounds like 1-butyl-6-methyluracil exhibit a high maximum tolerated dose and can stimulate cell proliferation in certain cell lines.[6]
Key Insight: The nature of the alkyl substituents at the N1 and N3 positions can influence the compound's overall lipophilicity and pharmacokinetic properties, thereby affecting its biological activity and toxicity profile.[6]
Biological Evaluation: Experimental Protocols
The biological activity of these analogs is often assessed using in vitro cytotoxicity assays against various cancer cell lines.
Workflow for In Vitro Cytotoxicity Assay (SRB Assay)
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 4. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jppres.com [jppres.com]
A Researcher's Guide to Efficacy Comparison: Evaluating 6-Amino-1-ethyl-3-propyluracil Against Established Inhibitors
For researchers in drug discovery and development, the journey from a novel compound to a potential therapeutic is paved with rigorous comparative studies. This guide provides a comprehensive framework for evaluating the inhibitory efficacy of a novel uracil derivative, 6-Amino-1-ethyl-3-propyluracil, against a well-established inhibitor. Given the structural similarity of the novel compound to known antithyroid agents, we will use Propylthiouracil (PTU) as our primary comparator. PTU is a widely used medication for hyperthyroidism that inhibits key enzymes in thyroid hormone synthesis.[1][2][3]
This guide is designed to be a dynamic resource, providing not just protocols but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating investigation.
Section 1: Foundational Understanding - The Target and the Comparators
A thorough comparison begins with a deep understanding of the molecular targets and the mechanism of action of the known inhibitor. Propylthiouracil primarily exerts its effects by inhibiting thyroid peroxidase (TPO), a crucial enzyme in the synthesis of thyroid hormones.[2][4][5] TPO catalyzes the iodination of tyrosine residues on thyroglobulin, a critical step in the formation of thyroxine (T4) and triiodothyronine (T3).[2][4] Additionally, PTU inhibits the peripheral conversion of T4 to the more potent T3 by targeting the enzyme 5'-deiodinase.[1][4][5]
Our hypothetical compound, this compound, as a uracil derivative, may exhibit similar inhibitory activities. Uracil derivatives have been explored as inhibitors for various enzymes, including carbonic anhydrase and fatty acid amide hydrolase, highlighting the potential for this class of compounds to be biologically active.[6][7]
Visualizing the Mechanism of Action of Propylthiouracil
Caption: Mechanism of Action of Propylthiouracil (PTU).
Section 2: Experimental Design for Comparative Efficacy
To objectively compare the efficacy of this compound to PTU, a series of well-designed in vitro experiments are essential. The choice of assays should be guided by the known mechanisms of the comparator and the predicted activity of the novel compound.
Thyroid Peroxidase (TPO) Inhibition Assay
The primary target of PTU is TPO, making this the most critical comparative assay. The goal is to determine the half-maximal inhibitory concentration (IC50) of each compound.
Protocol: Guaiacol Oxidation Assay for TPO Activity
This assay measures the TPO-catalyzed oxidation of guaiacol in the presence of hydrogen peroxide (H2O2), which results in a colored product that can be measured spectrophotometrically.
-
Enzyme Preparation: Obtain purified porcine or human thyroid peroxidase.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing:
-
Phosphate buffer (pH 7.4)
-
Potassium iodide (KI)
-
Guaiacol
-
Varying concentrations of the inhibitor (this compound or PTU) dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control.
-
-
Enzyme Addition: Add TPO to each well to initiate the reaction.
-
Initiation: Start the reaction by adding H2O2.
-
Measurement: Immediately measure the change in absorbance at 470 nm over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Causality Behind Experimental Choices:
-
Guaiacol: A chromogenic substrate that provides a simple and reliable colorimetric readout of TPO activity.
-
Potassium Iodide: Included as it is the natural substrate for TPO, ensuring the assay reflects physiological conditions.
-
IC50 Determination: A standard measure of inhibitor potency, allowing for direct comparison between compounds.
Deiodinase Inhibition Assay
To assess the inhibitory effect on the peripheral conversion of T4 to T3, a deiodinase inhibition assay is necessary.
Protocol: Rat Liver Microsome Deiodinase Assay
This assay utilizes rat liver microsomes as a source of type 1 deiodinase (D1).
-
Microsome Preparation: Isolate liver microsomes from rats.
-
Reaction Mixture: In microcentrifuge tubes, combine:
-
Phosphate buffer with EDTA and dithiothreitol (DTT)
-
Radiolabeled [¹²⁵I]T4
-
Varying concentrations of the inhibitor.
-
-
Incubation: Add the liver microsomal preparation and incubate at 37°C.
-
Reaction Termination: Stop the reaction by adding ice-cold ethanol.
-
Separation: Separate the released ¹²⁵I- from the remaining [¹²⁵I]T4 using chromatography.
-
Quantification: Measure the radioactivity of the released ¹²⁵I- to determine the enzyme activity.
-
Data Analysis: Calculate the IC50 values as described for the TPO assay.
Causality Behind Experimental Choices:
-
Rat Liver Microsomes: A rich and well-characterized source of D1 enzyme.
-
Radiolabeled T4: Allows for sensitive and specific detection of the deiodination reaction.
Visualizing the Comparative Workflow
Caption: Experimental workflow for comparing inhibitor efficacy.
Section 3: Data Presentation and Interpretation
For a clear and objective comparison, the quantitative data should be summarized in a structured table.
| Compound | TPO Inhibition IC50 (µM) | Deiodinase Inhibition IC50 (µM) |
| This compound | Experimental Value | Experimental Value |
| Propylthiouracil (PTU) | Literature/Experimental Value | Literature/Experimental Value |
Interpreting the Results:
-
A lower IC50 value indicates a more potent inhibitor.
-
By comparing the IC50 values, you can determine if this compound is more or less potent than PTU for each enzyme.
-
Significant differences in the IC50 values for TPO and deiodinase for the novel compound may suggest selectivity for one enzyme over the other, which could have important therapeutic implications.
Section 4: Delving Deeper - Mechanism of Inhibition Studies
Beyond determining potency, understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) provides crucial insights into how the inhibitor interacts with the enzyme.[8][9] This can be elucidated through enzyme kinetic studies.
Protocol: Michaelis-Menten Kinetics
-
Perform the enzyme assays (TPO and deiodinase) as described above.
-
For each inhibitor, use a fixed concentration (e.g., near the IC50 value).
-
Vary the concentration of the substrate (guaiacol for TPO, T4 for deiodinase).
-
Measure the initial reaction rates.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
Interpreting Lineweaver-Burk Plots:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).
Conclusion
This guide provides a systematic and scientifically rigorous framework for comparing the efficacy of a novel uracil derivative, this compound, to the established inhibitor, Propylthiouracil. By following these detailed protocols and understanding the underlying scientific principles, researchers can generate robust and reliable data to inform the drug development process. The ultimate goal is to build a comprehensive profile of the novel compound's inhibitory activity, paving the way for further preclinical and clinical investigation.
References
- Dr.Oracle. (2025-05-26). What is the mechanism of action (MOA) of Propylthiouracil (PTU)?
- Dr.Oracle. (2025-05-26). What is the mechanism of action (MOA) of Propylthiouracil (PTU)?
- ResearchGate. Enzyme inhibition profile of uracil‐appended benzylic amines.
- Wikipedia. Propylthiouracil.
- PubChem. Propylthiouracil.
- Mayo Clinic. (2025-01-31). Propylthiouracil (oral route).
- NCBI Bookshelf. Propylthiouracil (PTU).
- PMC - NIH. (2013-11-27). Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases.
- PMC - NIH. Carbonic anhydrase inhibitory properties of some uracil derivatives.
- BenchChem. Confirming Enzyme Inhibition Mechanisms: A Comparative Guide.
- ACS Publications. Understanding Enzyme Inhibition.
- Semantic Scholar. (2016-02-18). Discovery of Uracil Derivatives as Potent Inhibitors of Fatty Acid Amide Hydrolase.
Sources
- 1. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 2. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. Carbonic anhydrase inhibitory properties of some uracil derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Propylthiouracil
For researchers and drug development professionals, understanding the translational journey of a compound from the controlled environment of a laboratory bench to its complex interactions within a living organism is paramount. This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of 6-propyl-2-thiouracil, commonly known as Propylthiouracil (PTU). While initial inquiries may sometimes refer to it as 6-Amino-1-ethyl-3-propyluracil, the established scientific literature overwhelmingly points to Propylthiouracil as the compound of interest for thyroid-related research. This analysis is grounded in experimental data to elucidate the compound's performance in both settings.
Introduction to Propylthiouracil (PTU)
Propylthiouracil is a thionamide drug that has been a cornerstone in the management of hyperthyroidism, a condition characterized by an overactive thyroid gland, for decades.[1][2] Its primary therapeutic application is in conditions such as Graves' disease and toxic multinodular goiter.[3] The fundamental efficacy of PTU lies in its ability to inhibit the synthesis of new thyroid hormones.[1] This guide will dissect the mechanisms and quantitative measures of this efficacy, first at the molecular and cellular level (in vitro), and then within the physiological context of a whole organism (in vivo).
The In Vitro Efficacy of Propylthiouracil: A Mechanistic Deep Dive
In vitro studies are crucial for isolating and understanding the direct molecular interactions of a drug. For PTU, these studies have pinpointed its primary targets and quantified its inhibitory potency.
Primary Mechanism: Inhibition of Thyroid Peroxidase (TPO)
The cornerstone of PTU's action is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1] TPO catalyzes both the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodotyrosyl residues to form thyroxine (T4) and triiodothyronine (T3).[1][4] By inhibiting TPO, PTU effectively halts the production of new thyroid hormones.[1]
In vitro assays have been instrumental in quantifying this inhibition. The Amplex UltraRed-TPO (AUR-TPO) assay, a high-throughput screening method, has been used to determine the half-maximal inhibitory concentration (IC50) of PTU. One study reported an IC50 value of 1.2 µM for PTU in this assay.[5] Another study found a similar IC50 value of 30 µM .[6] This discrepancy may arise from variations in experimental conditions, such as enzyme and substrate concentrations.
Secondary Mechanism: Inhibition of Deiodinase Type 1 (D1)
Beyond its effects on thyroid hormone synthesis, PTU also exhibits a significant peripheral action by inhibiting the enzyme deiodinase type 1 (D1).[7][8] This enzyme is responsible for the conversion of the prohormone T4 to the more biologically active T3 in peripheral tissues.[3][9] This dual action of inhibiting both production and activation of thyroid hormones makes PTU particularly effective in rapidly reducing the symptoms of thyrotoxicosis.[9]
Experimental Protocol: In Vitro TPO Inhibition Assay (AUR-TPO)
The following is a generalized protocol for assessing TPO inhibition using the Amplex UltraRed reagent, based on established methodologies.[10]
-
Preparation of Reagents:
-
Prepare a whole-cell extract containing human recombinant TPO from a suitable cell line (e.g., FTC-238/hrTPO).[10]
-
Prepare a stock solution of Propylthiouracil in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of Amplex UltraRed (AUR) reagent and hydrogen peroxide (H2O2) in an appropriate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the TPO enzyme extract.
-
Add serial dilutions of the PTU stock solution to the wells. Include a vehicle control (solvent only) and a positive control (a known TPO inhibitor).
-
Initiate the reaction by adding the AUR reagent and H2O2 mixture.
-
Incubate the plate at 37°C for 30 minutes, protected from light.[10]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of the reaction product using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of TPO inhibition for each PTU concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the PTU concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro AUR-TPO inhibition assay.
The In Vivo Efficacy of Propylthiouracil: From Animal Models to Clinical Practice
In vivo studies provide a holistic view of a drug's efficacy, encompassing its absorption, distribution, metabolism, and excretion (ADME), as well as its effects on the entire physiological system.
Pharmacokinetics of Propylthiouracil
Understanding the pharmacokinetic profile of PTU is essential to bridge the gap between in vitro concentrations and in vivo dosing.
| Pharmacokinetic Parameter | Value | Reference |
| Bioavailability | ~75% | [3][4] |
| Peak Plasma Concentration | 1-1.5 hours post-administration | [4] |
| Protein Binding | 80-85% | [3] |
| Elimination Half-life | ~1 hour | [3] |
| Metabolism | Hepatic (primarily glucuronidation) | [3] |
Despite its short half-life, PTU is concentrated in the thyroid gland, allowing for dosing intervals of 8 hours.[11]
Efficacy in Animal Models
Rodent models are frequently used to study the in vivo effects of PTU. Oral administration of PTU to rats at a dose of approximately 1 mg/kg/day has been shown to induce hypothyroidism, characterized by reduced serum T4 and T3 levels and a compensatory increase in thyroid-stimulating hormone (TSH).[2] These studies confirm the potent antithyroid activity of PTU in a living organism.
Clinical Efficacy in Humans
In clinical practice, PTU is an effective treatment for hyperthyroidism. The typical initial adult dose is 300 mg per day, administered in three divided doses.[3] This can be adjusted up to 600-900 mg/day in severe cases.[3] Once the patient becomes euthyroid, a maintenance dose of 100-150 mg per day is generally sufficient.[3] These clinical dosages are designed to achieve and maintain normal levels of T3, T4, and TSH.[3]
Bridging the Gap: Correlating In Vitro and In Vivo Data
A key challenge in drug development is extrapolating in vitro findings to predict in vivo outcomes. A study in rats provided a direct correlation between the in vitro inhibition of TPO and the in vivo reduction of serum T4.[5][12] The findings indicated that a less than 30% inhibition of TPO activity in the in vitro AUR-TPO assay was sufficient to cause a 20% decrease in serum T4 levels in vivo.[5] More specifically, a 10% in vitro TPO inhibition by PTU corresponded to a 20% reduction in serum T4 after 14 days of exposure.[12] This quantitative relationship is invaluable for risk assessment and for predicting the potential endocrine-disrupting effects of other chemicals.
Caption: Correlation between in vitro TPO inhibition and in vivo T4 reduction.
Conclusion
The efficacy of Propylthiouracil is well-established in both in vitro and in vivo settings. In vitro studies have elucidated its molecular mechanisms, primarily the inhibition of thyroid peroxidase and deiodinase type 1, and have provided quantitative measures of its potency, such as IC50 values. These findings are strongly corroborated by in vivo data from animal models and clinical trials in humans, which demonstrate its effectiveness in reducing thyroid hormone levels and managing hyperthyroidism. The ability to correlate in vitro assay results with in vivo physiological changes underscores the predictive power of these laboratory-based methods and provides a solid foundation for the continued study and application of this important therapeutic agent.
References
-
Hornung, M. W., et al. (2019). Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. Toxicological Sciences, 170(1), 198-211. [Link]
-
Shahid, M. A., & Sharma, S. (2023). Propylthiouracil. In StatPearls. StatPearls Publishing. [Link]
-
Suryandari, D. A., et al. (2024). Molecular Insights into Propylthiouracil as a Thyroid Peroxidase Inhibitor: A Computational Study Approach. Pharmaceutical Sciences Asia, 51(3), 224-234. [Link]
-
Wang, M. T., & Lo, M. J. (1999). Direct effects of propylthiouracil on testosterone secretion in rat testicular interstitial cells. Journal of Endocrinology, 162(2), 265-271. [Link]
-
European Union Reference Laboratory for Alternatives to Animal Testing. (2021). STANDARD OPERATING PROCEDURE for thyroperoxidase activity assay with Amplex UltraRed (AUR-TPO), version 2.0. [Link]
-
El-Gendy, M. A., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2919. [Link]
-
Wikipedia contributors. (2024). Propylthiouracil. In Wikipedia, The Free Encyclopedia. [Link]
-
Al-Qaraghuli, H. M. M., & Al-Okaily, B. N. (2024). Histopathological And Hormonal Effect of Propylthiouracil on Thyroid Gland of Rats. African Journal of Biomedical Research, 27(3), 331-336. [Link]
-
Ringhand, H. P., et al. (1983). Bioavailability of propylthiouracil in humans. Journal of Pharmaceutical Sciences, 72(12), 1409-1412. [Link]
-
Paul, K. B., et al. (2019). Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. ResearchGate. [Link]
-
El-Gendy, M. A., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. MDPI. [Link]
-
Faddladdeen, K., et al. (2021). Propylthiouracil-induced hypothyroidism on pancreatic cells. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 14, 2817–2829. [Link]
-
Drugs.com. (2025). Propylthiouracil Monograph for Professionals. [Link]
-
Hornung, M. W., et al. (2019). Quantitative relationships ex vivo and in vitro extrapolation. ResearchGate. [Link]
-
Stanley, M. M., & Astwood, E. B. (1949). The effect of propylthiouracil on the thyroid uptake of i 131 and the plasma conversion ratio in hyperthyroidism. The Journal of Clinical Endocrinology & Metabolism, 9(11), 1051-1060. [Link]
-
Paul Friedman, K., et al. (2016). Estimating Margin of Exposure to Thyroid Peroxidase Inhibitors Using High-Throughput in vitro Data, High-Throughput Exposure Modeling, and Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling. Toxicological Sciences, 151(1), 156-174. [Link]
-
Phebra. (n.d.). Propylthiouracil Product Monograph. [Link]
-
Medical Pharmacology. (2025). Pharmacology of Propylthiouracil (Propycil); Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
-
Edgar, A., et al. (2023). Assessing the Influence of Propylthiouracil and Phenytoin on the Metabolomes of the Thyroid, Liver, and Plasma in Rats. Metabolites, 13(7), 844. [Link]
-
U.S. Environmental Protection Agency. (2022). Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. Risk Assessment Portal. [Link]
-
Dr.Oracle. (2025). What is the mechanism of action (MOA) of Propylthiouracil (PTU)? [Link]
-
G, S., & S, S. (2021). Comparative Study on the Binding Affinity of Methimazole and Propylthiouracil to Thyroid Peroxidase as an Anti-Thyroid Drug: An Insilico Approach. Journal of Applied Bioinformatics & Computational Biology, 10(4), 1-8. [Link]
Sources
- 1. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Propylthiouracil Monograph for Professionals - Drugs.com [drugs.com]
- 5. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents [mdpi.com]
- 7. Assessing the Influence of Propylthiouracil and Phenytoin on the Metabolomes of the Thyroid, Liver, and Plasma in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. youtube.com [youtube.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Navigating the Labyrinth of Specificity: A Comparative Guide to Assessing Off-Target Effects of 6-Amino-1-ethyl-3-propyluracil
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the identification of a potent lead compound like 6-Amino-1-ethyl-3-propyluracil marks a significant milestone. However, the journey from a promising molecule to a safe and effective drug is fraught with challenges, paramount among them being the characterization of its off-target effects.[1][2][3] Unintended interactions with proteins other than the primary therapeutic target can lead to unforeseen toxicities and a high rate of clinical trial failures.[1] This guide provides a comprehensive framework for assessing the off-target profile of this compound, comparing various experimental strategies and offering insights into the rationale behind these choices.
The Imperative of Off-Target Profiling
Off-target effects occur when a drug interacts with unintended biological targets, potentially leading to adverse effects ranging from mild to severe.[3] Early and comprehensive identification of these interactions is not just a regulatory requirement but a critical step in mitigating risk and optimizing drug design.[1][4][5] A thorough understanding of a compound's selectivity is essential for interpreting preclinical and clinical data, ensuring patient safety, and ultimately, the successful translation of a molecule from the bench to the bedside.[1][6][7]
For the purpose of this guide, we will consider this compound as a hypothetical inhibitor of a specific kinase, "Kinase X," which is implicated in a particular disease pathway. The principles and methodologies discussed, however, are broadly applicable to other small molecule inhibitors.
A Multi-pronged Approach to Off-Target Assessment
A robust assessment of off-target effects necessitates a combination of computational and experimental approaches. While in silico methods can provide initial predictions, experimental validation is crucial.[8][9]
Phase 1: In Silico and Early-Stage Screening
Before embarking on extensive and costly experimental studies, computational methods can be employed to predict potential off-target interactions based on the chemical structure of this compound.[2][8]
-
Chemical Similarity and Pharmacophore Modeling: These methods compare the structure of the compound to databases of known ligands for various targets.[2] Tools like the Similarity Ensemble Approach (SEA) can predict potential off-targets by analyzing the similarity of the compound's 2D and 3D features to those of known bioactive molecules.[2][10]
-
Initial High-Throughput Screening (HTS): A preliminary screen against a broad panel of targets can provide an early indication of potential off-target activities.[3] This initial screen helps to prioritize subsequent, more focused investigations.
Phase 2: In Vitro Profiling – A Comparative Analysis
The core of off-target assessment lies in a battery of in vitro assays designed to directly measure the interaction of this compound with a wide range of purified proteins.
Given that our hypothetical compound targets a kinase, one of the most critical steps is to screen it against a large panel of other kinases.[11][12] Kinases share structural similarities in their ATP-binding pockets, making cross-reactivity a common issue.[11]
Methodology Comparison:
| Assay Type | Principle | Advantages | Limitations | Typical Data Output |
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate group from ATP to a substrate. | High sensitivity and considered the "gold standard." | Requires handling of radioactive materials, discontinuous assay format. | IC50 values, percent inhibition at a given concentration. |
| Luminescence-Based Assays | Measures the amount of ATP remaining after the kinase reaction using a luciferase-luciferin system. | High-throughput, non-radioactive, sensitive. | Can be prone to interference from colored or fluorescent compounds. | IC50 values, percent inhibition. |
| Fluorescence-Based Assays | Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation. | Homogeneous format, amenable to HTS. | Potential for compound interference with the fluorescence signal. | IC50 values, percent inhibition. |
Experimental Protocol: Representative Luminescence-Based Kinase Profiling
-
Preparation: A panel of recombinant kinases is arrayed in a multi-well plate format.
-
Reaction Initiation: this compound at various concentrations is added to the wells, followed by the specific substrate and ATP to initiate the kinase reaction.
-
Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature.
-
Detection: A luciferase-based reagent is added, which generates a luminescent signal inversely proportional to the amount of ATP consumed.
-
Data Analysis: The luminescence is measured using a plate reader, and the data is used to calculate the percent inhibition and IC50 values for each kinase.
To assess interactions with non-kinase targets, such as G-protein coupled receptors (GPCRs), ion channels, and transporters, receptor binding assays are indispensable.[13][14][15] These assays measure the ability of the test compound to displace a known radiolabeled or fluorescently labeled ligand from its receptor.[16][17]
Methodology Comparison:
| Assay Type | Principle | Advantages | Limitations | Typical Data Output |
| Radioligand Binding Assays | Competitive displacement of a radiolabeled ligand from its receptor. | High sensitivity and specificity.[17] | Requires radioactive materials, filtration or scintillation proximity assay (SPA) formats.[16] | Ki values, IC50 values. |
| Fluorescence Polarization (FP) Assays | Measures the change in polarization of a fluorescently labeled ligand upon binding to a receptor. | Homogeneous, non-radioactive, suitable for HTS. | Requires a suitable fluorescent probe, can be sensitive to assay conditions. | Ki values, IC50 values. |
Experimental Protocol: Radioligand Binding Assay (Filtration Format)
-
Preparation: Membranes from cells expressing the target receptor are prepared.
-
Competition Reaction: The membranes are incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of this compound.
-
Separation: The reaction mixture is rapidly filtered through a glass fiber filter, which traps the receptor-bound radioligand.
-
Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is used to determine the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (IC50), from which the inhibitory constant (Ki) can be calculated.
Phase 3: Cellular Target Engagement and Phenotypic Screening
While in vitro assays are essential for identifying direct molecular interactions, it is crucial to confirm these findings in a more physiologically relevant context.[18]
CETSA is a powerful technique for verifying target engagement within intact cells.[19][20] The principle is that the binding of a ligand to its target protein increases the protein's thermal stability.[20]
Experimental Workflow:
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Treatment: Culture cells of interest and treat them with various concentrations of this compound or a vehicle control.
-
Thermal Challenge: Aliquots of the cell suspension are heated to a range of temperatures for a short period.[21]
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.[19]
-
Protein Quantification: The amount of the target protein and potential off-target proteins remaining in the soluble fraction is quantified using methods like Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[22]
Phenotypic screening assesses the effects of a compound on cellular behavior without a preconceived target. This approach can uncover unexpected off-target effects that might not be identified through target-based screening.[3] High-content imaging and analysis of cellular morphology, proliferation, and apoptosis can reveal subtle but important cellular responses to the compound.
Data Summary and Interpretation
The data generated from these assays should be compiled and analyzed to create a comprehensive off-target profile for this compound.
Table 1: Hypothetical Off-Target Profile of this compound
| Target | Assay Type | IC50 / Ki (nM) | Cellular Target Engagement (CETSA Shift, °C) | Notes |
| Kinase X (Primary Target) | Luminescence Kinase Assay | 10 | +5.2 | Potent on-target activity |
| Kinase Y | Luminescence Kinase Assay | 500 | +1.5 | Moderate off-target activity |
| Kinase Z | Luminescence Kinase Assay | >10,000 | No significant shift | No significant activity |
| GPCR A | Radioligand Binding Assay | 2,500 | Not Determined | Weak off-target interaction |
| GPCR B | Radioligand Binding Assay | >10,000 | Not Determined | No significant interaction |
Conclusion and Future Directions
The assessment of off-target effects is a continuous and iterative process throughout the drug discovery and development pipeline.[1] The multi-faceted approach outlined in this guide, combining in silico prediction, in vitro profiling, and cellular assays, provides a robust framework for characterizing the selectivity of this compound. The identification of any significant off-target interactions should prompt further investigation into their potential physiological consequences and may necessitate medicinal chemistry efforts to improve selectivity.[1] Ultimately, a comprehensive understanding of a compound's off-target profile is paramount for the development of safer and more effective medicines.
References
-
Creative Diagnostics. Off-Target Effects Analysis. [Link]
-
Frontiers in Pharmacology. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
-
Drug Discovery News. The precision paradox: Off-target effects in gene editing. [Link]
-
The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
-
Patsnap. How can off-target effects of drugs be minimised?. [Link]
-
Oxford Academic. Encountering unpredicted off-target effects of pharmacological inhibitors. [Link]
-
BMC Systems Biology. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. [Link]
-
Synthego. The Importance of Assessing Off-Target Effects of CRISPR Gene Editing. [Link]
-
National Center for Biotechnology Information. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
-
National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery. [Link]
-
National Center for Biotechnology Information. In silico off-target profiling for enhanced drug safety assessment. [Link]
-
International Council for Harmonisation. preclinical safety evaluation of biotechnology-derived pharmaceuticals s6(r1). [Link]
-
National Center for Biotechnology Information. Off-target effects in CRISPR/Cas9 gene editing. [Link]
-
NIH SEED Office. Regulatory Knowledge Guide for Small Molecules. [Link]
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
-
European Pharmaceutical Review. A powerful tool for drug discovery. [Link]
-
PubMed. Receptor Binding Assays and Drug Discovery. [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
Altasciences. SMALL MOLECULE SAFETY ASSESSMENT. [Link]
-
National Center for Biotechnology Information. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. [Link]
-
Frontiers in Genome Editing. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. [Link]
-
Taylor & Francis Online. Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]
-
MilliporeSigma. Receptor Binding Assays. [Link]
-
Wiley Online Library. THE ROLE OF RECEPTOR BINDING IN DRUG DISCOVERY'. [Link]
-
PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
International Council for Harmonisation. Safety Guidelines. [Link]
Sources
- 1. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. database.ich.org [database.ich.org]
- 5. seed.nih.gov [seed.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
- 7. fda.gov [fda.gov]
- 8. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 10. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Receptor Binding Assays and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. tandfonline.com [tandfonline.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of 6-Amino-1-ethyl-3-propyluracil
For Researchers, Scientists, and Drug Development Professionals
The core principle when handling a novel substance is to treat it as hazardous until proven otherwise. This guide provides a procedural framework to ensure the safety of laboratory personnel and the protection of the environment.
I. Hazard Characterization: An Inferential Approach
Without a specific SDS, a hazard assessment must be inferred from the compound's constituent parts and related molecules. 6-Amino-1-ethyl-3-propyluracil is a substituted uracil. Uracil itself is a common and naturally occurring pyrimidine base.[1] However, the introduction of amino, ethyl, and propyl groups can significantly alter its chemical and toxicological properties. For instance, some substituted uracil derivatives are explored for their biological activity, which implies they are designed to be bioactive.[2][3]
Therefore, it is prudent to assume that this compound could possess one or more of the following hazardous characteristics until laboratory testing can determine otherwise:
-
Toxicity: Capable of causing harm if ingested, inhaled, or absorbed through the skin.
-
Reactivity: Potential to react with other chemicals.
-
Environmental Hazard: Potential to cause harm to aquatic life or persist in the environment.
Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4][5] For a novel compound, a hazardous waste determination is a critical first step.[5][6]
| Inferred Hazard Profile | Rationale and Precautionary Stance |
| Potential Toxicity | Based on the biological activity of many uracil derivatives. Handle with appropriate personal protective equipment (PPE) to minimize exposure. |
| Chemical Reactivity | The amino group could impart basic properties, while the overall structure's stability with common laboratory chemicals is unknown. Avoid mixing with strong oxidizing agents, acids, or bases. |
| Environmental Persistence | The persistence of novel compounds in the environment is often unknown. Assume it is not readily biodegradable and dispose of it as hazardous chemical waste to prevent environmental release. |
II. Personal Protective Equipment (PPE) and Safe Handling
Given the unknown hazard profile, stringent adherence to PPE protocols is paramount. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE.[7]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes or airborne particles.
-
Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a significant risk of spillage, consider a chemical-resistant apron.
-
Respiratory Protection: If there is a potential for aerosolization or if handling the compound as a powder outside of a certified chemical fume hood, a respirator may be necessary. Consult with your institution's Environmental Health and Safety (EHS) department for guidance on respirator selection.
All handling of this compound, especially weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
III. Spill Management: A Two-Tiered Approach
Accidental spills should be managed promptly and safely. The response will depend on the size of the spill.
A. Minor Spills (Small quantity of solid or dilute solution)
-
Alert personnel in the immediate area.
-
Don appropriate PPE as outlined above.
-
Contain the spill using absorbent pads or other suitable materials.
-
For solid spills, carefully sweep the material into a designated waste container. Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Clean the spill area with a suitable solvent (e.g., soap and water), and then decontaminate with a 70% ethanol solution.
-
Collect all contaminated materials (absorbents, PPE) in a clearly labeled hazardous waste bag or container.
-
Wash hands thoroughly after the cleanup is complete.
B. Major Spills (Large quantity or concentrated solution)
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's EHS department immediately.
-
If the substance is volatile or dusty, close the laboratory door and prevent re-entry.
-
Allow only trained emergency response personnel to handle the cleanup.
IV. Disposal Procedures: A Step-by-Step Protocol
The disposal of a novel chemical compound must be handled through your institution's hazardous waste management program.[8][9] Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. [10]
-
Waste Characterization: As the generator of the waste, you are responsible for its initial characterization. Since the hazards are not fully known, it must be treated as hazardous waste.
-
Containerization:
-
Labeling:
-
Label the waste container clearly with the words "Hazardous Waste."
-
Identify the contents as "this compound" and list any solvents or other chemicals present in the waste stream with their approximate concentrations.[12]
-
Include the date when the waste was first added to the container.
-
Your name and laboratory information should also be on the label.
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[13]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.[13]
-
Ensure the waste container is stored in secondary containment to prevent spills.[11]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.
-
-
Disposal Request:
-
Once the waste container is full or you are ready to have it removed, submit a chemical waste pickup request to your institution's EHS department.
-
Follow your institution's specific procedures for waste pickup.
-
V. Decision Workflow for Novel Compound Disposal
The following diagram illustrates the critical decision-making process for the disposal of a novel research chemical like this compound.
Caption: Decision workflow for the disposal of a novel chemical.
By adhering to these conservative and safety-centric procedures, you can ensure the responsible management of novel chemical waste, protecting yourself, your colleagues, and the environment. Always remember that your institution's EHS department is your primary resource for guidance on chemical safety and hazardous waste disposal.[8]
References
-
Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. (2023). National Institutes of Health. [Link]
-
Uracil salvage pathway in PC12 cells. (n.d.). National Institutes of Health. [Link]
-
Safety Data Sheet: Uracil. (n.d.). Carl ROTH. [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). U.S. Environmental Protection Agency. [Link]
-
Chemical and Hazardous Waste. (n.d.). Harvard Environmental Health and Safety. [Link]
-
4 Questions to Make a Hazardous Waste Determination. (n.d.). Arcwood Environmental™. [Link]
-
Removal of uracil by uracil DNA glycosylase limits pemetrexed cytotoxicity: overriding the limit with methoxyamine to inhibit base excision repair. (2012). National Institutes of Health. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. [Link]
-
New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). MDPI. [Link]
-
OSHA Laboratory Standard. (n.d.). National Institutes of Health. [Link]
-
Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. (n.d.). Royal Society of Chemistry. [Link]
-
Hazardous Waste Determinations. (n.d.). SCS Engineers. [Link]
-
OSHA Laboratory Standard. (2023). Compliancy Group. [Link]
-
Hazardous Waste Determinations: What You Need to Know to Comply. (2018). Williams Mullen. [Link]
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). National Institutes of Health. [Link]
-
Chemical Waste. (n.d.). The University of Iowa. [Link]
-
Understanding the Hazardous Waste Determination Process. (2014). Indiana Department of Environmental Management. [Link]
-
Researcher's Guide. (n.d.). Purdue University. [Link]
-
OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. 4 Questions to Make a Hazardous Waste Determination | Arcwood Environmental™ [arcwoodenviro.com]
- 6. Hazardous Waste Determinations: What You Need to Know to Comply | Williams Mullen [williamsmullen.com]
- 7. compliancy-group.com [compliancy-group.com]
- 8. Chemical Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 9. Researcher's Guide - Environmental Health and Safety - Purdue University [purdue.edu]
- 10. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Chemical Waste | Environment, Health & Safety [ehs.ucsf.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
A Guide to the Safe Handling of 6-Amino-1-ethyl-3-propyluracil: A Precautionary Approach for a Novel Compound
Disclaimer: This document provides guidance on the safe handling of 6-Amino-1-ethyl-3-propyluracil based on established principles for managing research chemicals with unknown toxicological profiles. As of the date of publication, a comprehensive Safety Data Sheet (SDS) with specific hazard information for this compound is not publicly available. The recommendations herein are conservative and should be supplemented by a thorough, site-specific risk assessment conducted by qualified personnel before any handling occurs.
Executive Summary: The Precautionary Principle in Practice
This compound is a substituted uracil derivative. While uracil and its derivatives are fundamental in biological systems, chemical modifications can drastically alter their toxicological properties. For instance, the related compound Propylthiouracil is a known antithyroid agent, a suspected carcinogen, and can cause severe liver damage.[1][2][3] Another related compound, 6-Aminouracil, is classified as harmful if swallowed.[4][5]
Given the absence of specific toxicity data for this compound, this guide adopts the precautionary principle . We will treat this compound as a "chemical of unknown toxicity," implementing a high level of control to mitigate potential hazards such as skin irritation, serious eye irritation, and unforeseen systemic effects.[4] This approach is standard practice in research and development environments to ensure the safety of all laboratory personnel.[6][7]
The Core of Safety: Engineering and Administrative Controls
Before any personal protective equipment (PPE) is selected, a robust safety framework must be in place. This framework prioritizes minimizing exposure at its source.
-
Engineering Controls: All manipulations of this compound, especially those involving the solid form or the creation of solutions, must be performed within a certified chemical fume hood.[8] The fume hood provides primary containment, protecting the user from inhaling airborne particulates and aerosols. Ensure that the fume hood has adequate airflow and is functioning correctly before starting work. An eyewash station and safety shower must be readily accessible and tested regularly.[8]
-
Administrative Controls:
-
Designated Areas: Clearly demarcate specific areas within the laboratory for the handling and storage of this compound.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound, including weighing, dissolving, transferring, and disposal.
-
Training: Ensure all personnel handling the compound are thoroughly trained on this guide, the developed SOPs, and the general principles of handling chemicals of unknown toxicity.[9]
-
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential to protect against accidental exposure.[10] The following table outlines the minimum required PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Compound (e.g., weighing, aliquoting) | ANSI Z87.1 compliant safety glasses with side shields and a face shield.[7] | Double-gloving: an inner pair of nitrile gloves with an outer pair of chemically resistant gloves (e.g., butyl rubber or Silver Shield).[7] | A fully buttoned lab coat with tight-fitting cuffs.[6] | A NIOSH-approved N95 respirator is recommended to prevent inhalation of fine powders.[11] |
| Preparing Solutions & Handling Liquids | Chemical splash goggles.[7] | Chemically resistant nitrile gloves. Check manufacturer's compatibility data. | A fully buttoned lab coat with tight-fitting cuffs. | Not typically required if work is conducted within a certified chemical fume hood. |
| General Laboratory Operations (in the designated area) | ANSI Z87.1 compliant safety glasses.[9] | Single pair of nitrile gloves. | A fully buttoned lab coat. | Not required. |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, methodical workflow is critical for safety and experimental integrity. The following protocols are designed to minimize risk during the handling and disposal of this compound.
Workflow for Safe Handling and Disposal
Caption: Workflow for handling this compound.
Experimental Protocol: Weighing and Solubilizing the Compound
-
Preparation: Verify that the chemical fume hood is operational. Don the appropriate PPE for handling solids as detailed in the table above.
-
Tare: Place a disposable weigh paper on the analytical balance inside the fume hood and tare the balance.
-
Weighing: Carefully dispense the desired amount of solid this compound onto the weigh paper. Avoid creating dust.
-
Transfer: Gently fold the weigh paper and carefully transfer the solid into your designated vessel (e.g., a vial or flask).
-
Disposal of Weigh Paper: Dispose of the used weigh paper in the designated solid chemical waste container.
-
Solubilization: Slowly add the desired solvent to the vessel, directing the stream to the inner wall to avoid splashing.
-
Mixing: Cap the vessel securely and mix by vortexing, sonicating, or stirring as required by your experimental protocol.
Disposal Plan
-
Liquid Waste: All solutions containing this compound must be collected in a clearly labeled, sealed hazardous waste container. The container should be marked "Hazardous Waste: this compound in [Solvent Name]".
-
Solid Waste: Any disposable materials that have come into direct contact with the compound (e.g., gloves, weigh papers, pipette tips) must be disposed of in a designated solid hazardous waste container.[12]
-
Decontamination: After each use, decontaminate the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol), and dispose of the cleaning materials as solid hazardous waste.
-
Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[13]
By adhering to these conservative yet essential guidelines, researchers can safely handle this compound, ensuring personal safety while advancing their scientific objectives.
References
-
Propylthiouracil. PubChem, National Center for Biotechnology Information.[Link]
-
Propylthiouracil: MedlinePlus Drug Information. MedlinePlus, National Library of Medicine.[Link]
-
Required Personal Protective Equipment Use in Campus Research Laboratories. Princeton University Environmental Health and Safety.[Link]
-
Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety.[Link]
-
Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives. ResearchGate.[Link]
-
Propylthiouracil (PTU). StatPearls, National Center for Biotechnology Information.[Link]
-
Research Laboratory and Personal Protective Equipment. University of California, Irvine Environmental Health & Safety.[Link]
-
Propylthiouracil (oral route) - Side effects & dosage. Mayo Clinic.[Link]
-
6-Aminouracil. PubChem, National Center for Biotechnology Information.[Link]
-
Personal Protective Equipment. U.S. Environmental Protection Agency (EPA).[Link]
-
Personal Protective Equipment Requirements for Laboratories. University of Nevada, Reno Environmental Health & Safety.[Link]
-
6-Aminouracil CAS#:873-83-6. Chemsrc.[Link]
Sources
- 1. Propylthiouracil | C7H10N2OS | CID 657298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propylthiouracil: MedlinePlus Drug Information [medlineplus.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. 6-Aminouracil | C4H5N3O2 | CID 70120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. fishersci.com [fishersci.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. ehs.uci.edu [ehs.uci.edu]
- 11. 6-Aminouracil | CAS#:873-83-6 | Chemsrc [chemsrc.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. Propylthiouracil (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
